Ethyl 4-methylpiperazine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYOQHZQCEQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502506 | |
| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-60-9 | |
| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-methylpiperazine-2-carboxylate" synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of Ethyl 4-methylpiperazine-2-carboxylate
Abstract
This compound is a pivotal structural motif and a versatile building block in the landscape of modern drug discovery. Its prevalence in active pharmaceutical ingredients (APIs) stems from the unique physicochemical properties conferred by the N-methylated piperazine ring coupled with a reactive carboxylate handle. This guide provides a comprehensive exploration of the predominant synthetic pathway to this compound, focusing on the intramolecular Dieckmann condensation. We will dissect the core reaction mechanism, offer field-proven insights into experimental design and execution, and discuss the critical subsequent reduction step. This document is structured to serve as a self-validating technical resource for researchers, scientists, and professionals in drug development, grounded in authoritative chemical principles and literature.
Introduction: The Strategic Importance of the Piperazine Core
The piperazine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its presence in a multitude of blockbuster drugs is a testament to its utility. The two nitrogen atoms provide handles for modulating aqueous solubility, lipophilicity, and receptor-binding interactions through substitution. The synthesis of specifically substituted piperazines, such as this compound, is therefore of high strategic importance. This particular derivative incorporates a chiral center at the C2 position and an N-methyl group, which often enhances metabolic stability and tunes the basicity of the distal nitrogen, crucial factors in pharmacokinetic and pharmacodynamic profiles.
The Dominant Synthetic Route: A Dieckmann Condensation Strategy
The most industrially viable and academically established route to the piperazine-2-carboxylate core relies on an intramolecular cyclization of an acyclic diester precursor. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is exceptionally well-suited for this purpose, particularly for forming stable five- and six-membered rings.[2][3]
Step 1: The Dieckmann Condensation
This reaction facilitates the formation of a cyclic β-keto ester from a linear diester. For the synthesis of our target's core structure, the logical starting material is a suitably N-substituted iminodiacetate derivative.
The reaction is initiated by a strong, non-nucleophilic base, historically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from one of the ester groups.[2] This deprotonation is the critical first step, generating a resonance-stabilized enolate. The choice of base and solvent is crucial; alkoxide bases are often used in their corresponding alcohol, though aprotic solvents like toluene or THF with stronger bases (e.g., sodium hydride, t-BuOK) can offer better control and minimize side reactions.[2]
The resulting nucleophilic enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group. This ring-closing step forms a transient cyclic tetrahedral intermediate. The subsequent collapse of this intermediate, through the elimination of an ethoxide leaving group, yields the cyclic β-keto ester.[3][4] In this specific synthesis, the product is ethyl 1-methyl-3-oxopiperazine-2-carboxylate .
The following diagram illustrates this mechanistic pathway:
Caption: Mechanism of the Dieckmann condensation for piperazine-2-one synthesis.
Objective: To synthesize ethyl 1-methyl-3-oxopiperazine-2-carboxylate.
Materials:
-
Diethyl N-methyliminodiacetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet to ensure anhydrous conditions.
-
Base Suspension: Charge the flask with anhydrous toluene and the base (e.g., sodium ethoxide). Stir to form a uniform suspension.
-
Substrate Addition: Dissolve diethyl N-methyliminodiacetate in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Neutralization: Cool the reaction vessel in an ice bath. Cautiously quench the reaction by the slow addition of water. Acidify the aqueous mixture to a pH of ~5-6 with dilute HCl.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
Purification: The crude product can be purified via vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of the Piperazine-2-one Intermediate
The product from the Dieckmann condensation, a cyclic β-keto ester, contains an amide within the ring.[5] To obtain the final piperazine structure, this amide functionality must be fully reduced to an amine.
The reduction of an amide is a challenging transformation that requires a powerful reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit aggressive, reagent for reducing amides and esters. It will reduce both the amide carbonyl and the ester group if not controlled. For this synthesis, the goal is to selectively reduce the amide.
-
Borane Reagents (BH₃·THF, BMS): Borane and its complexes are often the reagents of choice for the selective reduction of amides to amines under milder conditions than LiAlH₄. They typically do not reduce ester functionalities, making them ideal for this transformation.
The reduction with a borane complex involves the coordination of the Lewis acidic boron to the amide oxygen, activating the carbonyl group. This is followed by the transfer of hydride to the carbonyl carbon. A subsequent elimination and further reduction of the resulting iminium intermediate leads to the final amine product.
This workflow can be visualized as follows:
Caption: High-level workflow for the reduction of the piperazine-2-one intermediate.
Alternative Synthetic Pathways
While the Dieckmann approach is robust, other methods for synthesizing substituted piperazines exist. These include palladium-catalyzed cyclization reactions of diamines with propargyl units and multi-component reactions that can assemble the ring in a single pot.[6][7] However, for the specific substitution pattern of this compound, the intramolecular cyclization of a pre-functionalized linear precursor remains the most direct and reliable strategy.
Data and Protocol Summary
For clarity and comparative analysis, the key parameters of the primary synthetic route are summarized below.
| Parameter | Dieckmann Condensation | Amide Reduction |
| Reaction Type | Intramolecular Cyclization | Reduction |
| Key Reagents | NaOEt, NaH, or t-BuOK | BH₃·THF or LiAlH₄ |
| Solvent | Toluene, THF | THF |
| Temperature | Reflux (65-110 °C) | 0 °C to Reflux (65 °C) |
| Typical Yields | 60-85% | 70-90% |
| Key Intermediates | Enolate, Tetrahedral Adduct | Iminium Ion |
Conclusion and Authoritative Outlook
The synthesis of this compound is most effectively achieved through a two-step sequence involving a Dieckmann condensation followed by a selective amide reduction. The success of this synthesis hinges on a deep understanding of the underlying mechanisms, which dictates the choice of reagents, solvents, and reaction conditions. Careful control of moisture and temperature is paramount for achieving high yields and purity. The protocols and insights provided herein represent a distillation of established chemical principles and practical laboratory experience, offering a solid foundation for the successful synthesis of this critical pharmaceutical intermediate.
References
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Reductions of cyclic b-keto esters by individual Saccharomyces cerevisiae dehydrogenases and a chemo-enzymatic route to (1R,2S)-2-methyl-1-cyclohexanol. (2007). ResearchGate. Available at: [Link]
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Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (1994). PubMed. Available at: [Link]
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Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. Available at: [Link]
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"Ethyl 4-methylpiperazine-2-carboxylate" chemical properties
An In-Depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate
This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Molecular Identity and Physicochemical Properties
This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the distal nitrogen atom. This arrangement of functional groups makes it a versatile intermediate for introducing the piperazine moiety into larger, more complex molecules.
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 63285-60-9[1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₆N₂O₂[1][3][6][7] |
| Molecular Weight | 172.22 g/mol [1][3][6][7] |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1CN(CCN1)C[3] |
Caption: 2D Structure of this compound.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar small molecule amines and esters.[8][9][10] |
| Boiling Point | Data not readily available | Expected to be >200°C at atmospheric pressure. |
| Melting Point | Not applicable (liquid at STP) | |
| Density | Data not readily available |
| Storage | 2-8°C, under inert atmosphere[1] | Recommended to prevent degradation from air and light sensitivity.[11] |
Synthesis and Reaction Pathways
The primary and most direct synthesis of this compound involves the deprotection of a benzyl-protected precursor. This method is advantageous due to the clean reaction conditions and high yield.
Catalytic Hydrogenation for Debenzylation
The most common laboratory-scale synthesis involves the catalytic hydrogenation of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[7] The benzyl group serves as an effective protecting group for the nitrogen at the 1-position during upstream synthetic steps and can be cleanly removed using hydrogen gas and a palladium catalyst.
Caption: Synthesis via Hydrogenolysis of the N-benzyl protecting group.
Experimental Protocol: Synthesis via Hydrogenolysis
This protocol is adapted from established literature procedures.[7]
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.
-
Catalyst and Solvent Addition: Add 10% Palladium on activated charcoal (Pd/C) catalyst (typically 5-10% w/w relative to the starting material) and anhydrous ethanol as the solvent.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 2844 Torr (3.7 atm) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of sufficient purity (yields up to 92%) for subsequent steps.[7] If necessary, further purification can be achieved via vacuum distillation or column chromatography.
Spectral Characterization
While specific spectra are best obtained directly from the supplier for a given batch, the structural features of this compound allow for a confident prediction of its key NMR and IR signals.[2][12]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H-NMR | ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃~3.5-2.5 ppm (multiplets, 7H): Piperazine ring protons~2.3 ppm (singlet, 3H): N-CH₃ ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ |
| ¹³C-NMR | ~172 ppm: Ester carbonyl (C =O)~61 ppm: Ethoxy methylene (-O-C H₂-)~55-45 ppm: Piperazine ring carbons~46 ppm: N-methyl carbon (N-C H₃)~14 ppm: Ethoxy methyl (-O-CH₂-C H₃) |
| IR (Infrared) | ~2950-2800 cm⁻¹: C-H stretching (aliphatic)~1735 cm⁻¹: C=O stretching (ester)~1200-1000 cm⁻¹: C-O stretching (ester) and C-N stretching (amine) |
| Mass Spec (ESI+) | [M+H]⁺ = 173.12 |
Causality Note: The chemical shifts in NMR are dictated by the electronic environment of the nuclei. The quartet and triplet pattern for the ethyl group is a classic example of spin-spin coupling. In the IR spectrum, the strong absorption around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group, making it a key diagnostic peak.
Reactivity, Applications, and Field Insights
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the two reactive nitrogen centers and the ester functionality, which can be further manipulated.
Core Applications:
-
Scaffold for Drug Discovery: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-formed, functionalized piperazine ring for incorporation into larger molecules. It is particularly useful in the design of candidates targeting the central nervous system (CNS) or cardiovascular system.[1]
-
Intermediate for Complex Synthesis: The secondary amine at the 1-position is a nucleophile, readily participating in reactions like N-alkylation, N-arylation, acylation, and reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic handles.
-
Ligand Synthesis: The nitrogen atoms can act as ligands for metal coordination, making this molecule a building block for developing novel catalysts or functional materials.[1]
A notable application for a structurally similar compound, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is as a key intermediate in the synthesis of the anticoagulant drug Argatroban.[13][14] This highlights the importance of such substituted heterocyclic esters in the synthesis of high-value active pharmaceutical ingredients (APIs).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, data from structurally related piperidine and piperazine derivatives provide a strong basis for recommended handling procedures.[11][15][16][17]
Table 4: GHS Hazard Information (Inferred)
| Hazard Class | Statement |
|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[11][16] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[11][16] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[5][17] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[15][17] Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[15]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[15][16]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]
-
-
Fire Safety: The compound may be combustible.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11][15] Use CO₂, dry chemical, or foam for extinguishment.[15][16]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16][17] Do not allow the chemical to enter the environment.[15]
References
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This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2016). Thermo Fisher Scientific. Retrieved from [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (2014). Google Patents.
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Supplemental Information - The Royal Society of Chemistry. (2022). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Methyl 11-[2-(4-phenyl-1-piperazinyl)ethyl]thio-6,11dihydrodibenz[b,e]oxepin-2-carboxylate (Compound la): - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (2018). MDPI. Retrieved from [Link]
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Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (2024). YouTube. Retrieved from [Link]
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Eucalyptus Citriodora Essential Oil CAS 129828-24-6 - Augustus Oils Ltd. (n.d.). Augustus Oils Ltd. Retrieved from [Link]
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Chapter 1: Introduction to Ethyl 4-methylpiperazine-2-carboxylate
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Spectroscopic Characterization of Ethyl 4-methylpiperazine-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 4-methylpiperazine-2-carboxylate (C₈H₁₆N₂O₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It details the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. Furthermore, it provides robust, field-proven protocols for the acquisition of high-quality spectral data, enabling researchers to validate their synthetic products and explore the compound's structural characteristics. This guide is intended for an audience of researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel organic compounds.
Introduction and Molecular Structure
This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the nitrogen at the 4-position. The structural integrity and purity of such compounds are paramount for their intended applications, necessitating thorough spectroscopic characterization. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess purity.
The molecular structure, as depicted below, consists of a saturated six-membered ring containing two nitrogen atoms, an ethyl carboxylate functional group, and an N-methyl group. These features will give rise to distinct signals in various spectroscopic analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-methyl group, and the ethyl ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H |
| H-2 (piperazine) | ~3.5 | Doublet of Doublets (dd) | 1H |
| H-3ax, H-5ax (piperazine) | ~2.8 - 3.0 | Multiplet (m) | 2H |
| H-3eq, H-5eq (piperazine) | ~2.6 - 2.8 | Multiplet (m) | 2H |
| H-6ax, H-6eq (piperazine) | ~2.4 - 2.6 | Multiplet (m) | 2H |
| N-CH₃ | ~2.3 | Singlet (s) | 3H |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H |
| NH (piperazine) | Broad singlet | 1H |
Rationale for Predictions:
-
The methylene protons of the ethyl ester (-O-CH₂) are deshielded by the adjacent oxygen atom and are expected to appear around 4.1 ppm as a quartet due to coupling with the methyl protons.
-
The proton at the C-2 position of the piperazine ring is adjacent to both a nitrogen atom and the electron-withdrawing ester group, leading to a downfield shift to approximately 3.5 ppm. Its multiplicity will likely be a doublet of doublets due to coupling with the two non-equivalent protons at C-3.
-
The protons on the piperazine ring (C-3, C-5, and C-6) will exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other, appearing as multiplets in the 2.4-3.0 ppm range.
-
The N-methyl protons are expected to appear as a sharp singlet around 2.3 ppm.
-
The methyl protons of the ethyl ester will be a triplet around 1.2 ppm due to coupling with the adjacent methylene group.
-
The NH proton on the piperazine ring will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| -O-CH₂-CH₃ | ~61 |
| C-2 (piperazine) | ~58 |
| C-6 (piperazine) | ~55 |
| C-3, C-5 (piperazine) | ~45-50 |
| N-CH₃ | ~46 |
| -O-CH₂-CH₃ | ~14 |
Rationale for Predictions:
-
The carbonyl carbon of the ester group is highly deshielded and is predicted to be the most downfield signal at approximately 172 ppm.[1][2]
-
The methylene carbon of the ethyl ester (-O-CH₂) will be around 61 ppm due to the direct attachment to oxygen.[1][2]
-
The carbons of the piperazine ring will appear in the range of 45-60 ppm. The C-2 carbon, being attached to both nitrogen and the ester group, will be the most downfield of the ring carbons. The chemical shifts of C-3, C-5, and C-6 will be in a similar region.
-
The N-methyl carbon is expected to have a chemical shift of around 46 ppm.
-
The methyl carbon of the ethyl ester will be the most upfield signal at approximately 14 ppm.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Perform shimming on the sample to optimize the magnetic field homogeneity.[4]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 32 scans.
-
¹H NMR Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.[4][5]
-
¹³C NMR Processing: Process the data similarly to the ¹H spectrum with Fourier transformation and corrections.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 173.13 | Molecular Ion |
| Fragment 1 | 128.10 | [M+H - C₂H₅O]⁺ |
| Fragment 2 | 100.09 | [M+H - C₂H₅O₂C]⁺ |
| Fragment 3 | 83.09 | [C₅H₁₁N]⁺ |
| Fragment 4 | 58.07 | [C₃H₈N]⁺ |
Rationale for Predictions:
-
The molecular ion peak [M+H]⁺ is expected at an m/z of 173.13, corresponding to the molecular weight of the compound (172.22) plus a proton.[6][7]
-
Fragmentation is likely to occur via cleavage of the ester group and fragmentation of the piperazine ring.
-
Loss of the ethoxy group (-OC₂H₅) would result in a fragment at m/z 128.10.
-
Loss of the entire ethyl carboxylate group (-COOC₂H₅) would lead to a fragment at m/z 100.09.[8][9]
-
Cleavage of the piperazine ring can lead to various fragments. A common fragmentation for N-methylpiperazines is the formation of a fragment at m/z 58.07, corresponding to [CH₂=N(CH₃)CH₂]⁺.[10][11] Another possible fragment from ring cleavage is [C₅H₁₁N]⁺ at m/z 83.09.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[6][12]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to electrospray ionization (ESI) in the positive ion mode.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Optimize the source parameters, such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow, to obtain a stable signal and good ionization efficiency.[13]
-
Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
Rationale for Predictions:
-
The N-H stretch of the secondary amine in the piperazine ring is expected to appear as a medium, somewhat broad band in the region of 3300-3500 cm⁻¹.[14][15]
-
The sp³ C-H stretching vibrations from the alkyl groups (piperazine ring, N-methyl, and ethyl ester) will result in strong absorptions in the 2850-3000 cm⁻¹ region.[1][16]
-
A very prominent, sharp, and strong absorption band is predicted for the ester carbonyl (C=O) stretch between 1735 and 1750 cm⁻¹.[15][17]
-
The C-N stretching vibrations of the amines will likely appear in the fingerprint region, between 1000 and 1250 cm⁻¹.
-
The C-O stretching of the ester group will also produce strong bands in the 1000-1300 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
For a liquid sample, the Attenuated Total Reflectance (ATR) method is highly convenient.
Caption: Workflow for ATR-FTIR data acquisition.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, then allowing it to dry completely.[18]
-
Background Collection: Collect a background spectrum. This will account for any atmospheric and instrumental absorptions.
-
Sample Application: Place a small drop of the neat liquid "this compound" directly onto the center of the ATR crystal.[19][20]
-
Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The data is collected over the range of 4000 to 400 cm⁻¹.[21]
-
Data Processing and Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the functional groups of the molecule.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with standardized protocols for experimental data acquisition. The predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for researchers synthesizing this compound. By following the outlined experimental procedures, scientists can obtain high-quality spectroscopic data to confirm the structure and purity of their product, ensuring the reliability of their research outcomes.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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Martin, G. E. (2018, September 28). Acquiring 1 H and 13 C Spectra. In Annual Reports in NMR Spectroscopy (Vol. 95, pp. 1-56). Academic Press. [Link]
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Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?[Link]
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Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]
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Maya, M. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]
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University of Missouri–St. Louis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]
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Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2021). Proposed fragmentation patterns following accurate mass analysis at 1 mg mL−1 of estrogen methylpiperazine derivatives displaying common mass fragments. ResearchGate. [Link]
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Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Farkas, E., & Gömöry, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]
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LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of California, Davis. Electrospray Ionization (ESI). [Link]
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Wenzel, B., Le-Vinh, B., Geyer, A., & Wuest, F. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(11), 3505. [Link]
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Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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SpectraBase. 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine - Optional[1H NMR] - Chemical Shifts. [Link]
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Michigan State University. IR Absorption Table. [Link]
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Vaughan, K., & Le, D. D. (1998). Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-phenyl-1-diazenyl]-1-piperazinecarboxylates. Canadian Journal of Chemistry, 76(9), 1338-1348. [Link]
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Hussain, G., Abbasi, M. A., ur-Rehman, A., & Shah, S. A. A. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]
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Li, Y., He, Y., Zhang, Y., & Zhang, J. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 125(1), 348-360. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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An In-depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate
Executive Summary
Ethyl 4-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. With the molecular formula C8H16N2O2, this ester serves as a versatile building block and intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic placement of its functional groups—a secondary amine, a tertiary amine, and an ethyl ester—provides multiple reaction points for molecular elaboration. This guide offers a comprehensive technical overview, including physicochemical properties, validated synthesis protocols, detailed analytical characterization, and a discussion of its applications in modern drug discovery, grounded in authoritative scientific data.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development. This compound is typically a liquid at room temperature.[2] Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 63285-60-9 | [1][2][3][4][5] |
| Molecular Formula | C8H16N2O2 | [1][2][5] |
| Molecular Weight | 172.22 g/mol | [1][2][5] |
| Purity | Typically ≥95% | [2] |
| Appearance | Liquid | [2] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Structural Diagram
The chemical structure provides insight into the molecule's reactivity and potential for forming intermolecular interactions, which is critical for its role as a pharmacophore or synthetic intermediate.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of piperazine derivatives is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes can be envisioned, a common and reliable approach involves the debenzylation of a protected precursor. This method is advantageous as it utilizes readily available starting materials and employs a robust, high-yield catalytic hydrogenation step.
Representative Synthetic Pathway
A validated pathway involves the synthesis from Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[1] This precursor contains a benzyl group on the nitrogen at position 1, which serves as a protecting group that can be selectively removed.
Caption: Workflow for the synthesis via catalytic debenzylation.
Detailed Experimental Protocol: Debenzylation
This protocol describes the removal of the N-benzyl protecting group, a critical step to yield the target compound. The causality behind this choice is the high efficiency and clean conversion offered by palladium-catalyzed hydrogenation, which minimizes side-product formation.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (1.0 eq).
-
Catalyst and Solvent: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material). The catalyst's porous structure provides a high surface area for the reaction. Add anhydrous ethanol as the solvent to dissolve the reactant completely.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas to remove oxygen, which can deactivate the catalyst. Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Carefully depressurize the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial to prevent contamination of the final product with heavy metals.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Validation: The resulting residue is the crude this compound. Purity should be assessed by NMR and LC-MS, and further purification by silica gel column chromatography can be performed if necessary.[6]
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers often provide access to key spectroscopic data.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons on the piperazine ring (a series of multiplets).
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight (172.22 g/mol ) and to assess the purity of the compound.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically achieving >97% for research-grade material.[3]
Applications in Research and Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a valuable component for optimizing drug candidates.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules. Its bifunctional nature (a nucleophilic secondary amine and an electrophilic ester) allows for sequential and site-selective modifications.
-
N-Arylation/N-Alkylation: The secondary amine at the N1 position can be readily functionalized via reactions like Buchwald-Hartwig amination or reductive amination to introduce diverse aryl or alkyl substituents.[7] This is a common strategy for building molecules that target G-protein coupled receptors (GPCRs) or kinases.
-
Amide Bond Formation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.
Examples in Drug Scaffolds
The core structure is related to intermediates used in the synthesis of various therapeutic agents. For instance, substituted piperazines are central to drugs like Sildenafil (Viagra) and many kinase inhibitors.[7][8] The specific stereochemistry of related piperidine carboxylates is crucial for the activity of drugs like the anticoagulant Argatroban, highlighting the importance of stereocontrol in synthesis.[9][10][11] While not a direct precursor in these specific examples, this compound provides a synthetically accessible platform to explore chemical space around these successful pharmacophores. Piperazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and analgesic effects.[12]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures must be followed.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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The Piperazine Carboxylate Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Piperazine Moiety
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic areas. These are often termed "privileged structures" for their ability to bind to multiple biological targets with high affinity.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a scaffold.[3][4] Its prevalence is not accidental; the piperazine core offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[5][6] The two nitrogen atoms provide handles for introducing diverse substituents, allowing chemists to fine-tune a molecule's three-dimensional shape to fit specific protein binding pockets.[3] Furthermore, their basic nature is crucial for modulating properties like aqueous solubility and oral bioavailability, which are critical for a successful drug candidate.[3][5]
This guide focuses specifically on the piperazine carboxylate scaffold, a subclass of piperazine derivatives that incorporates a carboxylic acid or ester functionality. This addition further enhances the utility of the piperazine core, providing an additional point for interaction with biological targets (e.g., through hydrogen bonding or ionic interactions) and a versatile synthetic handle for creating prodrugs or linking to other molecular fragments.[7][8] As we will explore, this seemingly simple modification unlocks a vast chemical space, leading to potent and selective agents in oncology, virology, and central nervous system (CNS) disorders.
Part 1: The Core Scaffold - Synthesis and Physicochemical Properties
The strategic power of the piperazine carboxylate scaffold lies in its predictable influence on a molecule's drug-like properties and its accessibility through robust synthetic routes.
Physicochemical & Pharmacokinetic (PK) Profile
The introduction of a carboxylate group onto the piperazine ring has profound and predictable effects on a molecule's characteristics.
-
Solubility and Polarity : The piperazine ring itself, with its two basic nitrogen atoms, increases the polarity and aqueous solubility of a parent molecule, which is often advantageous for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The carboxylate group, being ionizable, further enhances this effect, providing a significant boost to solubility, particularly at physiological pH.
-
pKa Modulation : The piperazine core has two distinct pKa values (typically around 5.5 and 9.7).[9] This allows one nitrogen to be protonated at physiological pH, forming a positive charge that can engage in crucial ionic interactions with target proteins, such as the hinge region of kinases.[10] The carboxylate group introduces an acidic pKa, creating a zwitterionic potential that can be exploited to optimize cell permeability and minimize off-target effects.
-
Metabolic Stability : While aliphatic heterocycles can be sites of metabolic attack (e.g., N-dealkylation or oxidation), the piperazine ring is often relatively stable.[11] Strategic placement of substituents and the use of protecting groups like the tert-butyloxycarbonyl (Boc) group during synthesis can shield the nitrogen atoms from metabolic enzymes.[7]
| Property | Contribution of Piperazine Nitrogens | Contribution of Carboxylate Group | Overall Effect on Drug Candidate |
| Aqueous Solubility | Increases polarity and H-bond potential | Provides ionizable handle for salt formation | Generally improved solubility and bioavailability[5] |
| pKa | Two basic centers (pKa ~5.5, 9.7) | One acidic center (pKa ~2-4) | Allows for zwitterionic character, fine-tuning of charge state |
| Target Binding | H-bond donor/acceptor, cationic interactions | H-bond donor/acceptor, ionic interactions | Versatile binding capabilities for diverse protein targets[3] |
| Permeability | Can be optimized via N-substitution | Can be masked (e.g., as an ester prodrug) to improve BBB penetration | Modifiable to balance solubility and membrane crossing[7][8] |
Core Synthetic Strategies
The construction and derivatization of piperazine carboxylates rely on a well-established toolkit of organic reactions. The key is often the use of an orthogonally protected piperazine, such as 1-Boc-piperazine-2-carboxylic acid, which allows for selective modification at the two nitrogen atoms and the carboxylate group.[7]
Below is a generalized workflow illustrating the key synthetic transformations.
Caption: General synthetic workflow for piperazine carboxylate derivatives.
Detailed Protocol: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This protocol describes the synthesis of a key intermediate used in the preparation of several FDA-approved kinase inhibitors, including Palbociclib and Ribociclib.[10] The causality behind this specific multi-step synthesis is to install the aminopyridine moiety onto the piperazine N4 position while keeping the N1 position protected for subsequent reactions.
Objective: To synthesize a key building block for CDK4/6 inhibitors via a three-step sequence: SNAr, Boc-protection, and nitro reduction.
Materials & Equipment:
-
Reagents: 5-bromo-2-nitropyridine, piperazine, di-tert-butyl dicarbonate (Boc₂O), palladium on carbon (10% Pd/C), methanol, dichloromethane (DCM), triethylamine (TEA), hydrogen gas supply (balloon or Parr hydrogenator).
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, filtration apparatus (Büchner funnel), column chromatography setup (silica gel), standard glassware.
Step-by-Step Methodology:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: To couple piperazine with the electron-deficient nitropyridine ring. The nitro group acts as a strong electron-withdrawing group, activating the bromide for substitution.
-
Procedure:
-
To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add an excess of piperazine (5.0 eq). The excess piperazine acts as both the nucleophile and the base to quench the HBr byproduct.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product, 1-(6-nitropyridin-3-yl)piperazine, by silica gel column chromatography to remove excess piperazine and byproducts.
-
-
-
Step 2: N-Boc Protection
-
Rationale: To protect the more nucleophilic N1 nitrogen of the piperazine ring, leaving the N4-aryl bond intact. This allows for selective chemistry at the N1 position later in a drug synthesis sequence.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The resulting product is tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
-
-
-
Step 3: Catalytic Hydrogenation (Nitro Reduction)
-
Rationale: To reduce the nitro group to the key amine functionality, which is essential for subsequent coupling reactions in the synthesis of the final drug molecule.
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, typically as a solid.[10]
-
-
Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the piperazine carboxylate scaffold is best demonstrated by its successful application across multiple therapeutic areas.
Oncology: Targeting Protein Kinases
Piperazine derivatives are exceptionally common in the field of oncology, particularly as kinase inhibitors.[10][12] Many FDA-approved drugs for various cancers incorporate this moiety.[10][13]
-
Mechanism of Action: In many kinase inhibitors like Palbociclib (CDK4/6 inhibitor), the protonated piperazine ring forms a key salt bridge interaction with acidic residues (e.g., Aspartic Acid) in the solvent-exposed region of the kinase ATP-binding pocket.[10] This interaction anchors the molecule, while other parts of the drug engage with the hinge region and other hydrophobic pockets. The carboxylate functionality, often present in the synthetic precursors, is a critical handle for building out the molecule.[10]
-
Structure-Activity Relationship (SAR):
-
The N1-substituent is often a bulky, hydrophobic group that occupies a hydrophobic pocket.
-
The N4-substituent is typically an aromatic or heteroaromatic ring that interacts with the kinase hinge region.
-
Modifications to the piperazine ring itself (e.g., C-substitution) are less common but can be used to alter conformation and improve properties.[10]
-
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Ethyl 4-Methylpiperazine-2-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry
The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for facile derivatization, modulate physicochemical properties such as solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets. When chirality is introduced into the piperazine ring, as in the case of ethyl 4-methylpiperazine-2-carboxylate, a powerful tool for three-dimensional diversification in drug design emerges. The stereochemistry at the C-2 position dictates the spatial orientation of substituents, which can profoundly influence binding affinity, selectivity, and ultimately, the therapeutic efficacy and safety profile of a drug candidate. This guide provides a comprehensive technical overview of this compound as a chiral building block, covering its synthesis, resolution, and applications in the development of innovative therapeutics.
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 63285-60-9 | [2] |
| Molecular Formula | C8H16N2O2 | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [4] |
The structure of this compound, with its stereocenter at the C-2 position, allows for the generation of two enantiomers, (R)- and (S)-ethyl 4-methylpiperazine-2-carboxylate. The methyl group at the N-4 position modulates the basicity of this nitrogen and can influence the conformational preference of the piperazine ring. The ethyl ester at the C-2 position serves as a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.
Synthesis of this compound: Racemic and Stereoselective Approaches
The synthesis of this compound can be approached through both racemic and stereoselective routes. While racemic synthesis is often more straightforward, the development of efficient enantioselective methods or classical resolution protocols is paramount for its application in chiral drug development.
Racemic Synthesis
A common strategy for the synthesis of the racemic mixture involves the multi-step conversion of readily available starting materials. One plausible, though not explicitly detailed in the provided search results, synthetic route could commence from pyrazine-2-carboxylic acid, involving esterification, hydrogenation of the pyrazine ring to a piperazine, and subsequent N-methylation.[5]
Experimental Protocol: Proposed Racemic Synthesis
-
Step 1: Esterification of Pyrazine-2-carboxylic Acid. To a solution of pyrazine-2-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction, extract the ethyl pyrazine-2-carboxylate, and purify by distillation or column chromatography.
-
Step 2: Hydrogenation of Ethyl Pyrazine-2-carboxylate. Dissolve ethyl pyrazine-2-carboxylate in a suitable solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain ethyl piperazine-2-carboxylate.
-
Step 3: N-Methylation of Ethyl Piperazine-2-carboxylate. Dissolve ethyl piperazine-2-carboxylate in a suitable solvent like dichloromethane or acetonitrile. Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base (e.g., potassium carbonate or triethylamine) to scavenge the acid produced. Stir the reaction at room temperature until completion. Work up the reaction by washing with water, drying the organic layer, and concentrating to yield racemic this compound. Purification can be achieved by column chromatography.
Enantioselective Synthesis and Chiral Resolution
The generation of enantiomerically pure this compound is the cornerstone of its utility as a chiral building block. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.
Asymmetric Synthesis:
Chiral Resolution:
A more traditional and often scalable approach is the chiral resolution of the racemic mixture. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6] Tartaric acid and its derivatives are commonly employed as resolving agents for amines.[6][7][8]
Experimental Protocol: Proposed Chiral Resolution using a Tartaric Acid Derivative
-
Step 1: Diastereomeric Salt Formation. Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (L)-tartaric acid or a derivative like (L)-dibenzoyltartaric acid, in the same solvent.[6][7] Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Step 2: Isolation of the Diastereomeric Salt. Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Step 3: Liberation of the Enantiopure Amine. Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically enriched this compound with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the desired enantiomer.
-
Step 4: Determination of Enantiomeric Purity. The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.
Caption: Application in kinase inhibitor synthesis.
The general synthetic strategy would involve the coupling of the enantiopure piperazine building block with a suitable heterocyclic or aromatic core, a common approach in the synthesis of kinase inhibitors. [9]The ester functionality of this compound can be hydrolyzed to the carboxylic acid, which can then be coupled with an amine-containing fragment of the target molecule via standard amide bond formation protocols. [10]Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The secondary amine of the piperazine ring can be functionalized through reactions such as reductive amination or nucleophilic aromatic substitution. [9]
Conclusion and Future Perspectives
This compound represents a chiral building block with significant potential in modern drug discovery. Its synthesis, while requiring careful stereochemical control, provides access to a versatile scaffold that can be readily incorporated into complex molecular architectures. The ability to introduce a defined three-dimensional element into the piperazine ring opens up new avenues for the design of highly potent and selective therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
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OpenMETU. (n.d.). Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) -N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs. OpenMETU. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
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PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 4-methylpiperazine-2-carboxylate: Starting Materials and Strategic Execution
This guide provides a comprehensive technical overview of the synthetic pathways to Ethyl 4-methylpiperazine-2-carboxylate, a valuable substituted piperazine derivative frequently utilized as a building block in the development of novel pharmaceutical agents. The strategic selection of starting materials is paramount to a successful, scalable, and economically viable synthesis. This document will explore the primary synthetic routes, delving into the mechanistic rationale behind procedural choices and offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties, such as solubility and basicity, makes it a desirable structural component. This compound, with its specific substitution pattern, offers a versatile platform for further chemical elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. The strategic placement of the ethyl ester and the N-methyl group allows for a range of subsequent chemical transformations, making it a key intermediate in the synthesis of numerous biologically active compounds.
Primary Synthetic Strategies: A Comparative Analysis
Two principal and logically sound synthetic strategies emerge from the literature for the preparation of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
-
Route A: The Pyrazine Aromatization-Reduction Approach. This is arguably the most common and well-documented pathway, commencing with the readily available pyrazine-2-carboxylic acid.
-
Route B: The Direct N-Methylation Approach. This strategy begins with a pre-formed ethyl piperazine-2-carboxylate, focusing on the final N-methylation step.
The following sections will provide a detailed examination of each route.
Route A: Synthesis from Pyrazine-2-carboxylic Acid
This synthetic approach is a three-step process that leverages the stability of the aromatic pyrazine ring, which is subsequently reduced to the desired piperazine structure.
Step 1: Esterification of Pyrazine-2-carboxylic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a classical and industrially scalable method for this transformation.[1][2]
Causality of Experimental Choices:
-
Reagents: The use of ethanol as both a reagent and a solvent drives the equilibrium towards the product side. An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[2]
-
Reaction Conditions: The reaction is typically conducted under reflux to increase the reaction rate. A key consideration for maximizing yield is the removal of water as it is formed, which can be efficiently achieved through azeotropic distillation using a Dean-Stark apparatus. A patent for the esterification of the analogous pyrazine-2-carboxylic acid highlights the efficacy of this technique.[3]
Experimental Protocol: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrazine-2-carboxylic acid (1.0 eq).
-
Add a sufficient volume of ethanol to act as both reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl pyrazine-2-carboxylate.
Step 2: Hydrogenation of Ethyl Pyrazine-2-carboxylate
The catalytic hydrogenation of the pyrazine ring is a critical step to furnish the desired piperazine core. The choice of catalyst and reaction conditions is crucial to achieve high conversion and avoid over-reduction or side reactions.
Causality of Experimental Choices:
-
Catalysts: A variety of heterogeneous and homogeneous catalysts can be employed for the hydrogenation of N-heterocycles.[4][5] Common choices include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts.[5] Rhodium catalysts, such as Rh₂O₃, have been shown to be highly active for the hydrogenation of unprotected pyridines under mild conditions, which is analogous to the pyrazine system.[5] Homogeneous catalysts, like those based on iridium, can also offer high efficiency under mild conditions.[6][7][8]
-
Reaction Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that need to be optimized for a specific substrate and catalyst. The use of milder conditions (e.g., lower pressure and temperature) is generally preferred to enhance selectivity and for safety reasons.
Experimental Protocol: Catalytic Hydrogenation
-
In a pressure-resistant hydrogenation vessel, dissolve ethyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the appropriate temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC, GC, or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl piperazine-2-carboxylate.
Step 3: N-Methylation via Eschweiler-Clarke Reaction
The final step is the selective methylation of the nitrogen at the 4-position of the piperazine ring. The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[9][10]
Causality of Experimental Choices:
-
Reagents: Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.[9] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[10] An excess of both reagents is typically used to drive the reaction to completion.
-
Reaction Conditions: The reaction is generally heated to facilitate the decarboxylation of formic acid and the reduction of the iminium intermediate. The reaction is irreversible due to the formation of carbon dioxide gas. A key advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts.
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a round-bottom flask, add ethyl piperazine-2-carboxylate (1.0 eq).
-
Add an excess of formic acid (e.g., 3-5 eq) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 eq).
-
Heat the reaction mixture to reflux and monitor the evolution of carbon dioxide.
-
Continue heating until gas evolution ceases, indicating the completion of the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully make it alkaline by the addition of a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or distillation as required.
Route B: Direct N-Methylation of Ethyl Piperazine-2-carboxylate
This synthetic route is more direct if ethyl piperazine-2-carboxylate is commercially available or can be synthesized efficiently through an alternative route. This pathway converges with Route A at the final N-methylation step.
Starting Material: Ethyl piperazine-2-carboxylate.
The synthesis then proceeds directly to the Eschweiler-Clarke N-methylation as described in Section 3.3 .
Data Summary and Visualization
Table of Starting Materials and Reagents
| Step | Starting Material | Key Reagents | Catalyst | Solvent |
| Route A: Step 1 | Pyrazine-2-carboxylic acid | Ethanol | H₂SO₄ or p-TsOH | Ethanol |
| Route A: Step 2 | Ethyl pyrazine-2-carboxylate | Hydrogen gas | Pd/C, PtO₂, or Rh₂O₃ | Ethanol, Methanol, or Acetic Acid |
| Route A: Step 3 / Route B | Ethyl piperazine-2-carboxylate | Formaldehyde, Formic Acid | None | Water/Formic Acid |
Synthetic Pathway Diagrams
Caption: Synthetic pathway for Route A starting from Pyrazine-2-carboxylic acid.
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An In-depth Technical Guide to the Structural Analogs of Ethyl 4-methylpiperazine-2-carboxylate
Introduction: The Piperazine Core in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms at positions 1 and 4. These heteroatoms can act as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability, crucial parameters for drug efficacy.[2] The 1,4-disubstituted piperazine motif allows for precise three-dimensional positioning of pharmacophoric elements, enabling fine-tuning of interactions with biological targets.[2] Ethyl 4-methylpiperazine-2-carboxylate represents a simple yet versatile starting point for the exploration of a vast chemical space. Understanding the synthesis and structure-activity relationships (SAR) of its analogs is paramount for researchers aiming to develop novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies, bioisosteric modifications, and pharmacological implications of structural analogs of this compound.
Core Scaffold: this compound
The core molecule, with its N-methyl group, C2-ethyl ester, and the piperazine ring, offers multiple points for chemical modification. Each of these sites can be systematically altered to probe the SAR and optimize for a desired biological activity.
| Substituent | Position | Potential for Modification |
| Methyl | N4 | Alkylation, Arylation, Acylation |
| Ethyl Ester | C2 | Hydrolysis, Amidation, Reduction, Bioisosteric replacement |
| Piperazine Ring | C3, C5, C6 | Alkylation, Arylation (C-H functionalization) |
| Piperazine Ring | N1 | Protection/Deprotection, Alkylation, Arylation |
Synthetic Strategies for Analog Generation
The synthesis of this compound and its analogs can be approached through several strategic pathways. A key consideration is the introduction of chirality, as the C2 position is a stereocenter.
Synthesis of the Core Scaffold
A common route to the core scaffold involves the deprotection of a suitably protected precursor. For instance, this compound can be synthesized from ethyl 1-benzyl-4-methylpiperazine-2-carboxylate via catalytic hydrogenation to remove the benzyl protecting group.[3]
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic route to the core scaffold.
Analog Synthesis via N-Functionalization
The secondary amine at the N1 position provides a convenient handle for introducing a wide variety of substituents.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of diverse alkyl groups.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation can be employed to introduce aryl and heteroaryl moieties.[4]
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent yields the corresponding amides.
Analog Synthesis via C-H Functionalization
Recent advances in C-H functionalization have opened new avenues for modifying the carbon backbone of the piperazine ring, a traditionally challenging task.[5] Photoredox catalysis, for example, can be used to introduce aryl or alkyl groups at the C3 position.[5]
Detailed Protocol: N-Arylation of this compound
This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aryl group at the N1 position.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.2 mmol), aryl bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl analog.
Structure-Activity Relationship (SAR) Insights from Piperazine Analogs
While specific SAR data for this compound is not extensively published, valuable insights can be gleaned from studies on structurally related piperazine derivatives.
Dopamine Receptor Ligands
A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were investigated as dopamine D2 and D3 receptor antagonists.[6] Key findings include:
-
Aryl Substitution: A 2,3-dichlorophenyl group on the piperazine ring (at the N1 position of our core) conferred the highest D3 receptor affinity.[6]
-
Amide Moiety: Replacement of an imidazo[1,2-a]pyridine-2-carboxamide with an indole-2-carboxamide resulted in decreased D3 receptor binding and selectivity.[6]
These findings suggest that for developing dopamine receptor ligands based on our core scaffold, derivatization of the N1 position with substituted aryl groups and conversion of the C2-ester to various amides would be a fruitful strategy.
Cholinesterase Inhibitors for Alzheimer's Disease
Piperazine derivatives have been explored as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][7]
-
N-Aryl/Alkyl Groups: In a series of thiazole-piperazine derivatives, the nature of the substituent on the piperazine nitrogen significantly influenced the acetylcholinesterase (AChE) inhibitory activity.[7]
-
Chalcone Hybrids: N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE.[8] A 3-trifluoromethyl-4-fluorinated phenyl group on the chalcone moiety provided the highest selective inhibition against MAO-B.[8]
This indicates that analogs of this compound with extended substituents at the N1 position, potentially incorporating a chalcone-like motif, could be promising candidates for neurodegenerative disease therapies.
Workflow for SAR Exploration
Caption: Iterative process of analog synthesis and biological evaluation for SAR studies.
Bioisosteric Replacements and Scaffold Hopping
To explore novel chemical space and improve pharmacokinetic properties, bioisosteric replacement and scaffold hopping are powerful strategies.
Bioisosteric Replacements for the Ester Group
The ethyl ester at the C2 position can be replaced with various bioisosteres to modulate activity and metabolic stability.
| Ester Group | Potential Bioisosteres | Rationale |
| -COOEt | -CONH2, -CONHR, -CONR2 | Amides can form additional hydrogen bonds and may have improved metabolic stability. |
| -Tetrazole | A common carboxylic acid bioisostere, can improve metabolic stability and pKa.[9] | |
| -Oxadiazole | Can act as a hydrogen bond acceptor and is metabolically stable. | |
| -Sulfonamide | Can introduce different geometries and hydrogen bonding patterns. |
Piperazine Ring Bioisosteres
The piperazine ring itself can be replaced with other cyclic diamines or constrained bicyclic systems to alter the conformational rigidity and vectoral presentation of substituents.
-
Homopiperazine: A seven-membered ring analog that can provide a different spatial arrangement of the nitrogen atoms.
-
3,8-Diazabicyclo[3.2.1]octane: A rigid bicyclic scaffold that can lock the substituents in a specific conformation.[10]
-
Spirodiamines: Can introduce sp3-rich character and novel three-dimensional shapes.[11]
Scaffold Hopping
Scaffold hopping involves replacing the entire core structure with a topologically similar but structurally distinct scaffold.[12] This can lead to the discovery of novel chemotypes with improved properties.
Caption: Strategies for structural diversification beyond simple analoging.
Conclusion and Future Directions
This compound serves as an excellent starting point for the design and synthesis of diverse libraries of bioactive compounds. By systematically exploring modifications at the N1, N4, and C2 positions, and on the piperazine ring itself, researchers can uncover valuable structure-activity relationships. The application of modern synthetic methodologies, such as C-H functionalization, coupled with rational design strategies like bioisosteric replacement and scaffold hopping, will undoubtedly lead to the discovery of novel chemical entities with therapeutic potential across a range of diseases. Future research should focus on obtaining detailed pharmacological profiles of these analogs to fully elucidate their potential as drug candidates.
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An In-depth Technical Guide to the Biological Significance of the 4-Methylpiperazine Moiety in Drug Discovery
Foreword: The Ubiquitous Scaffold—More Than Just a Solubilizing Group
In the landscape of modern medicinal chemistry, few structural motifs are as prevalent and functionally versatile as the piperazine ring.[1][2] Its frequent appearance in clinically approved pharmaceuticals is a testament to its utility in optimizing drug-like properties.[3][4][5] This guide focuses specifically on a decorated variant, the 4-methylpiperazine moiety, a cornerstone in numerous blockbuster drugs. We will dissect its fundamental contributions, moving beyond the simplistic view of it as a mere solubilizing agent. This document aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind its widespread success, from its impact on physicochemical properties and pharmacokinetics to its direct role in target engagement across various therapeutic areas.
Decoding the Physicochemical Blueprint of 4-Methylpiperazine
The strategic incorporation of the 4-methylpiperazine moiety into a drug candidate is a deliberate choice rooted in its predictable and favorable physicochemical properties. These properties collectively address several critical challenges in drug design, namely solubility, permeability, and formulation.
Basicity and pKa: The Key to Aqueous Solubility
The piperazine ring contains two nitrogen atoms at positions 1 and 4.[2] The presence of the N-methyl group on the tertiary amine at position 4 and the secondary amine at position 1 imparts two distinct basic centers. The pKa values for piperazine are approximately 5.35 and 9.73.[6] The N-methyl group slightly increases the basicity of the N4 nitrogen. This dual basicity is paramount; at physiological pH (around 7.4), the N1 nitrogen is partially protonated, rendering the molecule charged and significantly enhancing its aqueous solubility.[7][8] This property is often exploited to overcome the poor solubility of lipophilic parent scaffolds, a common hurdle for many active pharmaceutical ingredients (APIs).[9] The ability to readily form stable salts further aids in the development of robust formulations for oral and parenteral administration.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₅H₁₂N₂ | A compact heterocyclic scaffold. |
| Molar Mass | 100.16 g/mol | Low molecular weight addition to a lead compound. |
| pKa₁ | ~5.3-5.7 | Contributes to buffering capacity and pH-dependent solubility. |
| pKa₂ | ~9.7-9.8 | The primary basic center, crucial for salt formation and solubility at physiological pH.[6] |
| Solubility | Freely soluble in water | Acts as a "pharmacokinetic handle" to improve the solubility of lipophilic molecules.[6][10] |
| Hydrogen Bonding | N1-H as donor; N1 and N4 as acceptors | Facilitates interactions with biological targets and water molecules, enhancing both solubility and binding affinity.[1] |
Table 1: Key Physicochemical Properties of the 4-Methylpiperazine Moiety and Their Implications.
A Balancing Act: Lipophilicity and Permeability
While the basic nitrogens drive solubility, the overall structure, including the methyl group, provides a degree of lipophilicity necessary for membrane permeability. The pH-dependent nature of its ionization means that in the more acidic environment of the upper gastrointestinal tract, the ionized form aids dissolution, while in the more neutral environment of the bloodstream and at cell surfaces, a sufficient population of the neutral form exists to facilitate passive diffusion across membranes. This delicate balance is critical for achieving good oral bioavailability.
Diagram 1: Core physicochemical contributions of the 4-methylpiperazine moiety.
Modulating the Pharmacokinetic Profile
The ultimate success of a drug is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The 4-methylpiperazine moiety is a powerful tool for fine-tuning these parameters.
Metabolic Stability: The N-Methyl Shield and Common Fates
Metabolic instability is a primary cause of drug candidate failure. The 4-methylpiperazine moiety can exhibit vulnerabilities but also offers protective effects.
-
N-Demethylation: The most common metabolic pathway is the oxidation and subsequent removal of the N4-methyl group, catalyzed by cytochrome P450 enzymes, to form the corresponding N-desmethyl piperazine metabolite.[11][12] While this creates a new chemical entity, the resulting secondary amine often retains some biological activity and favorable physicochemical properties.
-
Ring Oxidation: Oxidation can also occur on the carbon atoms of the piperazine ring, leading to hydroxylated metabolites or ring-opened products.[11]
-
Metabolic Shielding: The moiety can act as a "metabolic sink," directing metabolism towards itself and away from more functionally critical parts of the molecule. Its relatively predictable metabolic fate simplifies metabolite identification studies during drug development.
Diagram 2: Common metabolic fates of the 4-methylpiperazine moiety.
Distribution and CNS Penetration
The moiety's basicity can lead to its protonation and subsequent sequestration in acidic cellular compartments like lysosomes, a phenomenon known as "lysosomal trapping." This can increase the volume of distribution. For drugs targeting the central nervous system (CNS), the 4-methylpiperazine moiety can be a double-edged sword. While its balanced lipophilicity can facilitate crossing the blood-brain barrier (BBB), its basicity also makes it a substrate for efflux transporters like P-glycoprotein (P-gp), potentially limiting brain exposure.[13][14] Nevertheless, numerous successful CNS-acting drugs, including antipsychotics and antidepressants, feature this scaffold, demonstrating that a favorable balance can be achieved.[13]
A Privileged Scaffold in Diverse Therapeutic Areas
The 4-methylpiperazine moiety is not merely a pharmacokinetic modulator; it often serves as a key pharmacophore that interacts directly with the biological target. Its prevalence in FDA-approved drugs spans a wide array of diseases.[3][4]
| Drug Name | Therapeutic Class | Year of Approval (US) | Role of 4-Methylpiperazine Moiety |
| Imatinib | Kinase Inhibitor (Oncology) | 2001 | Enhances solubility and forms key H-bonds in the ATP-binding pocket of Abl/c-Kit kinases.[15] |
| Gefitinib | Kinase Inhibitor (Oncology) | 2003 | Provides solubility and occupies a solvent-exposed region of the EGFR kinase domain.[16][17] |
| Aripiprazole | Atypical Antipsychotic | 2002 | Interacts with dopamine and serotonin receptors; contributes to the overall physicochemical profile for CNS penetration. |
| Vortioxetine | Antidepressant | 2013 | Key part of the pharmacophore for serotonin receptor modulation and transporter inhibition.[3] |
| Rifampicin | Antibiotic | 1971 | A crucial intermediate, 1-amino-4-methylpiperazine, forms part of the side chain essential for its antibacterial activity.[18][19] |
| Venetoclax | BCL-2 Inhibitor (Oncology) | 2016 | Used as a scaffold to correctly orient pharmacophoric groups for interaction with the BCL-2 protein.[3] |
Table 2: Representative FDA-Approved Drugs Containing the 4-Methylpiperazine Moiety.
Case Study: Tyrosine Kinase Inhibitors (TKIs)
The 4-methylpiperazine group is a hallmark of many successful TKIs used in oncology.[20][21] In drugs like Imatinib and Gefitinib, it performs a dual function:
-
Solubilization: It imparts the necessary aqueous solubility to the otherwise large, hydrophobic heterocyclic core structures.
-
Target Engagement: It extends into the solvent-exposed region of the ATP-binding cleft, where the N1-H can form a critical hydrogen bond with a backbone carbonyl of a hinge residue, anchoring the inhibitor. The positively charged, protonated form can also form favorable ionic interactions with acidic residues like aspartate or glutamate at the mouth of the pocket.
Diagram 3: Generalized interaction of a 4-methylpiperazine-containing TKI in a kinase active site.
Experimental Protocols for Moiety Evaluation
To validate the functional contributions of the 4-methylpiperazine moiety, specific, robust experimental workflows are essential. The following protocols describe self-validating systems for assessing two of its most critical properties: solubility and metabolic stability.
Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing a definitive measure of a compound's intrinsic solubility.
Methodology:
-
Preparation: Accurately weigh an excess of the test compound (e.g., 2-5 mg) into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a pre-determined dilution series in the mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or Methanol).
-
Validation Check: The presence of solid material at the end of the experiment visually confirms that a saturated solution was achieved, validating the result.
Protocol: In Vitro Metabolic Stability Assessment (Liver Microsomes)
This assay evaluates the susceptibility of a compound to Phase I metabolism by CYP450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH cofactor (e.g., 10 mM in buffer).
-
-
Incubation Setup (in duplicate):
-
Pre-warm the microsomal solution at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the microsomes (final concentration typically 1 µM).
-
Immediately add the NADPH solution to start the metabolic process (this is the T=0 time point sample for the +NADPH condition).
-
A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Diagram 4: Experimental workflow for the in vitro microsomal stability assay.
Conclusion: An Enduringly Significant Moiety
The 4-methylpiperazine moiety is far more than a simple appendage to improve solubility. It is a strategically employed structural unit that provides a powerful blend of favorable physicochemical and pharmacokinetic properties.[2][22] Its ability to enhance aqueous solubility, maintain membrane permeability, offer a degree of metabolic stability, and act as a key pharmacophoric element secures its place as a "privileged structure" in the medicinal chemist's toolbox.[2] A thorough understanding of its multifaceted contributions—from its fundamental basicity to its role in complex enzyme-inhibitor interactions—is crucial for its rational application in the design and development of the next generation of therapeutics.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 4-methylpiperazine-2-carboxylate
These application notes provide a comprehensive, step-by-step guide for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical explanation and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a wide array of biologically active compounds, and the specific substitution pattern of this molecule makes it a versatile building block for the synthesis of complex drug candidates. The presence of the methyl group at the N4 position and the ethyl carboxylate at the C2 position allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of this compound are investigated for their potential as cardiovascular, anti-cancer, and central nervous system-acting agents[1].
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the commercially available and relatively inexpensive starting material, piperazine, and proceeds through an intermediate, Ethyl piperazine-2-carboxylate. The key transformation in this synthesis is the selective N-methylation of the piperazine ring at the 4-position.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This approach is advantageous due to the ready availability of the starting materials and the high efficiency of the individual reactions. The first step involves the esterification of piperazine to introduce the ethyl carboxylate group. The second, and most critical step, is the N-methylation, for which the Eschweiler-Clarke reaction is a highly effective and widely used method[2][3].
Part 1: Synthesis of Ethyl piperazine-2-carboxylate
The initial step in the synthesis is the formation of Ethyl piperazine-2-carboxylate from piperazine. This is typically achieved by reacting piperazine with ethyl chloroformate in a suitable solvent system[4][5]. The reaction must be carefully controlled to favor mono-acylation and minimize the formation of the di-acylated byproduct.
Protocol: Esterification of Piperazine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperazine | Reagent | Sigma-Aldrich |
| Ethyl chloroformate | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |
| Deionized water | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chloroformate (0.5 eq) in DCM to the stirred piperazine solution over a period of 1 hour, maintaining the temperature at 0 °C. The slow addition is crucial to prevent di-acylation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours[5].
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl piperazine-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a gradient of DCM and methanol as the eluent.
Part 2: N-Methylation via the Eschweiler-Clarke Reaction
The second and final step is the N-methylation of Ethyl piperazine-2-carboxylate to yield the target compound, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent[2][3].
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperazine ring with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas[2].
The mechanistic pathway can be illustrated as follows:
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.
A significant advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problem with other methylation methods[2].
Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl piperazine-2-carboxylate | - | Synthesized in Part 1 |
| Formaldehyde (37% in H₂O) | ACS | Sigma-Aldrich |
| Formic acid (88%) | ACS | Sigma-Aldrich |
| Diethyl ether | ACS | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS | Fisher Scientific |
Procedure:
-
To a stirred solution of Ethyl piperazine-2-carboxylate (1.0 eq) in formic acid (2.5 eq), add formaldehyde (1.5 eq) dropwise at room temperature.
-
After the initial evolution of gas subsides, heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. The reaction is typically carried out on a steam bath[6].
-
Monitor the reaction by TLC (DCM:Methanol 9:1 with a trace of ammonia).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a 2M aqueous solution of sodium hydroxide until the pH is approximately 9-10.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the piperazine ring protons, and the N-methyl singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the piperazine ring carbons, and the N-methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (172.22 g/mol )[7]. |
| Purity (by HPLC) | >95% |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. The final product's identity and purity are confirmed through a combination of spectroscopic methods (NMR and MS) and chromatography (HPLC). Consistent results across these analytical techniques will provide a high degree of confidence in the successful synthesis of the target compound.
References
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
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Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
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Analytical methods for "Ethyl 4-methylpiperazine-2-carboxylate" characterization
An Application and Protocol Guide
Comprehensive Characterization of Ethyl 4-methylpiperazine-2-carboxylate
Introduction
This compound (CAS: 63285-60-9) is a substituted piperazine derivative.[1][2] Piperazine rings are a common scaffold in medicinal chemistry, appearing in drugs targeting a wide range of biological systems.[3][4] As an intermediate or a final active pharmaceutical ingredient (API), rigorous structural confirmation and purity assessment of this molecule are critical to ensure the safety, efficacy, and reproducibility of the final drug product.
This guide provides a comprehensive suite of analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals. The protocols herein are built on established principles of analytical chemistry and are designed to be self-validating, providing a high degree of confidence in the final results. We will cover spectroscopic techniques for structural elucidation, chromatographic methods for purity assessment, and elemental analysis for empirical formula confirmation.
Physicochemical Properties
A foundational step in characterization is understanding the basic physical and chemical properties of the molecule.
| Property | Value | Source |
| CAS Number | 63285-60-9 | [1][5] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1][5] |
| Molecular Weight | 172.22 g/mol | [5][6] |
| Canonical SMILES | CCOC(=O)C1CN(CCN1)C | [1] |
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. No single method provides all the necessary information. The relationship between the primary analytical techniques is illustrated below.
Caption: Integrated workflow for the characterization of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of all atoms in the structure.
Scientific Rationale
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR: Shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[7]
Expected Spectral Data
The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Ethyl Group | ||
| -O-CH₂ -CH₃ | ~4.2 ppm (quartet, 2H) | ~61 ppm |
| -O-CH₂-CH₃ | ~1.3 ppm (triplet, 3H) | ~14 ppm |
| N-Methyl Group | ||
| N-CH₃ | ~2.3 ppm (singlet, 3H) | ~46 ppm |
| Piperazine Ring | ||
| H-2 (CH) | ~3.3 ppm (multiplet, 1H) | ~60 ppm |
| H-3, H-5, H-6 (CH₂) | ~2.2 - 2.9 ppm (multiplets, 6H) | ~53-55 ppm (multiple peaks) |
| Ester Carbonyl |
| -C =O | N/A | ~172 ppm |
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.
-
-
Instrument Setup (400 MHz Spectrometer): [8][9]
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum with a standard pulse sequence.
-
Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 220-240 ppm, 512-2048 scans, relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Calibrate the ¹³C spectrum based on the corresponding solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily protonate.
Scientific Rationale
In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of a protonated molecular ion [M+H]⁺. This allows for the precise determination of the monoisotopic mass.[10]
Expected Data
-
Molecular Formula: C₈H₁₆N₂O₂
-
Exact Mass: 172.1212
-
Expected Ion (ESI+): [M+H]⁺ = 173.1285 m/z
Detailed Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Setup (LC-MS or Direct Infusion):
-
Method: Direct infusion via syringe pump or flow injection from an HPLC.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Analyzer: Set to scan a relevant range, e.g., m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Acquisition & Interpretation:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Verify that the measured m/z matches the theoretical value for C₈H₁₆N₂O₂H⁺ within a narrow mass tolerance (e.g., < 5 ppm for high-resolution MS).
-
Analyze any significant fragment ions to further confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[11][12]
Scientific Rationale
Specific bonds vibrate at specific frequencies. By measuring the absorption of IR light, we can confirm the presence of key functional groups like the ester carbonyl (C=O), C-O, C-N, and various C-H bonds.
Expected Absorption Bands
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~2950-2800 | C-H (sp³) | Alkyl C-H stretching |
| ~1735 | C=O | Ester carbonyl stretching (strong) |
| ~1250-1050 | C-O, C-N | C-O and C-N stretching |
Detailed Protocol: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the neat sample (if liquid) or solid powder directly onto the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Correlate the observed absorption bands with the expected functional groups to confirm the molecular structure. Pay close attention to the strong C=O stretch, which is a key feature of the molecule.[12]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a drug substance and for identifying and quantifying any impurities.[13]
Scientific Rationale
Reversed-phase HPLC separates compounds based on their polarity. The sample is injected into a non-polar stationary phase (like C18) and eluted with a polar mobile phase. Less polar compounds are retained longer. By monitoring the eluent with a UV detector, the purity can be assessed as the area percentage of the main peak.
Detailed Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm (as the molecule lacks a strong chromophore).
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical and molecular formula.
Scientific Rationale
The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages must align with the theoretical values calculated from the molecular formula.[8]
Expected Composition
Table 3: Theoretical Elemental Composition for C₈H₁₆N₂O₂
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 55.79 |
| Hydrogen (H) | 9.36 |
| Nitrogen (N) | 16.27 |
| Oxygen (O) | 18.58 |
Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.
-
-
Instrument Analysis:
-
Analyze the sample using a calibrated CHN elemental analyzer.
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values.
-
The experimental values should be within ±0.4% of the theoretical values to confirm the formula.[8]
-
Conclusion
The combination of NMR, MS, FTIR, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. By following these detailed protocols, researchers can confidently verify the structure, confirm the molecular formula, and establish the purity of their material, ensuring it meets the high standards required for research and drug development.
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The Strategic Application of Ethyl 4-methylpiperazine-2-carboxylate in Modern Drug Discovery
Introduction: The piperazine moiety is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including a high pKa, the ability to engage in multiple hydrogen bonding interactions, and its conformational rigidity, make it a privileged scaffold for targeting a diverse range of biological receptors and enzymes.[2][3] Within the vast chemical space of piperazine derivatives, Ethyl 4-methylpiperazine-2-carboxylate emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutics, especially those targeting the central nervous system (CNS). This document provides a detailed exploration of its applications, supported by actionable synthetic protocols for its derivatization.
The Significance of the 4-Methylpiperazine-2-carboxylate Scaffold
The strategic advantage of this compound lies in its inherent structural features, which offer medicinal chemists multiple avenues for molecular elaboration and property modulation.
-
Dual Functionality for Controlled Derivatization: The presence of a secondary amine at the 1-position and an ethyl ester at the 2-position provides two distinct and orthogonal handles for chemical modification. This allows for a stepwise and controlled introduction of various substituents to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The N-methyl group at the 4-position influences the basicity and lipophilicity of the piperazine ring, which can be critical for optimizing pharmacokinetic properties such as solubility, permeability, and metabolic stability.
-
Chiral Center Potential: The carbon at the 2-position is a chiral center, allowing for the synthesis of stereoisomers. This is of paramount importance in modern drug design, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Core Applications in Drug Discovery
While the broader class of piperazine derivatives has found application in diverse therapeutic areas including oncology and infectious diseases, the 4-methylpiperazine-2-carboxylate scaffold is particularly prominent in the development of CNS-active agents. Its structural resemblance to endogenous neurotransmitters and its ability to cross the blood-brain barrier make it an ideal starting point for the design of antipsychotics, antidepressants, and anxiolytics.[3][4]
A key application lies in the synthesis of atypical antipsychotics, which often feature a piperazine moiety to interact with dopamine (D2) and serotonin (5-HT2A) receptors. The ability to fine-tune the substituents on the piperazine ring allows for the optimization of receptor binding affinities and functional activities, leading to improved efficacy and reduced side effects.
Synthetic Protocols for the Utilization of this compound
The true utility of a chemical building block is realized through its synthetic accessibility and the robustness of its derivatization protocols. Below are detailed, field-proven methodologies for the synthesis and subsequent modification of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on synthetic strategies outlined for similar piperazine-2-carboxylic acid esters, providing a reliable method for obtaining the target compound.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
N-methylethylenediamine
-
Ethyl 2,3-dibromopropionate
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-methylethylenediamine (1.0 eq) in anhydrous toluene, add triethylamine (2.2 eq).
-
Heat the solution to 50°C with stirring.
-
Slowly add a solution of ethyl 2,3-dibromopropionate (1.0 eq) in anhydrous toluene to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Triethylamine is used as a base to neutralize the hydrobromic acid formed during the cyclization reaction, driving the reaction to completion.
-
Toluene is chosen as a high-boiling solvent to facilitate the reaction at elevated temperatures.
-
Column chromatography is essential for separating the desired product from any unreacted starting materials and side products.
Protocol 2: N-Arylation of this compound
This protocol demonstrates the derivatization of the secondary amine at the N1 position, a common step in the synthesis of many CNS-active compounds.
Reaction Scheme:
Caption: N-Arylation via Buchwald-Hartwig coupling.
Materials:
-
This compound
-
Aryl halide (e.g., 1-fluoro-2-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the flask and degas the mixture with argon for 10-15 minutes.
-
Heat the reaction mixture to 100-110°C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-arylated product.
Causality Behind Experimental Choices:
-
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for coupling amines with aryl halides.
-
XPhos is a bulky electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the catalytic cycle, leading to high yields.
-
Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Protocol 3: Amide Coupling of the Ester Moiety
This protocol details the conversion of the ethyl ester to an amide, a common bioisosteric replacement that can significantly impact a compound's biological activity and pharmacokinetic profile.
Reaction Scheme:
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Ethyl 4-methylpiperazine-2-carboxylate Derivatives
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, a stable chair conformation, and the ability to modulate aqueous solubility and lipophilicity, make it an attractive moiety for drug design.[3][4] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals.[4][5] The nitrogen atoms at positions 1 and 4 provide convenient handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[6]
This application note provides a comprehensive guide to the synthesis of Ethyl 4-methylpiperazine-2-carboxylate, a key building block, and its subsequent derivatization for biological evaluation. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, step-by-step protocols. Furthermore, we will outline a general method for assessing the biological activity of the synthesized derivatives, using a cytotoxicity assay as a representative example, and discuss key aspects of structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold, this compound, can be efficiently achieved through a two-step process starting from commercially available ethyl piperazine-2-carboxylate. This strategy involves the selective N-methylation of the piperazine ring.
Synthetic Workflow Overview
Caption: Synthetic route to this compound.
Protocol 1: N-methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it prevents over-alkylation to form quaternary ammonium salts.[7]
Materials:
-
Ethyl piperazine-2-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperazine-2-carboxylate (1 equivalent).
-
Addition of Reagents: Add formic acid (2.5 equivalents) to the flask, followed by the slow, dropwise addition of formaldehyde (2.5 equivalents) while stirring. The addition should be performed in a fume hood due to the evolution of carbon dioxide.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Part 2: Synthesis of "this compound" Derivatives
With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship. A common and versatile approach is to hydrolyze the ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse range of amines.
Derivatization Strategy
Caption: General strategy for the derivatization of the core scaffold.
Protocol 2: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol (or THF) and water.
-
Hydrolysis: Add LiOH or NaOH (1.5 - 2 equivalents) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
The resulting carboxylic acid can be isolated by extraction with a suitable organic solvent or by lyophilization.
-
Protocol 3: Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and a variety of coupling reagents are available to facilitate this transformation.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly employed.[9]
Materials:
-
4-Methylpiperazine-2-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 4-Methylpiperazine-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Table 1: Representative "this compound" Derivatives
| Derivative ID | R-NHR' (Amine) | Yield (%) | Key Analytical Data (m/z [M+H]⁺) |
| D-001 | Aniline | 85 | 248.16 |
| D-002 | Benzylamine | 90 | 262.18 |
| D-003 | Morpholine | 82 | 242.18 |
| D-004 | 4-Fluoroaniline | 88 | 266.15 |
Part 3: Biological Evaluation
The synthesized derivatives can be screened for a variety of biological activities depending on the therapeutic target of interest. A common initial screening assay in drug discovery is the assessment of cytotoxicity against cancer cell lines.
Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of new chemical entities.
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized piperazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological evaluation of a library of derivatives allows for the elucidation of the structure-activity relationship (SAR). For piperazine derivatives, key areas of modification and their potential impact on activity include:
-
Substituents on the N1- and N4-positions: The nature of the groups attached to the piperazine nitrogens can significantly influence target binding, selectivity, and pharmacokinetic properties.[6]
-
Modifications at the C2-position: The amide linkage at the C2-position provides a vector for exploring interactions with the target protein. The nature of the amine used in the amide coupling (aromatic, aliphatic, heterocyclic) can dramatically affect biological activity.
-
Stereochemistry: The C2-position is a chiral center, and the stereochemistry can play a crucial role in target recognition and binding affinity.
By systematically modifying these positions and observing the resulting changes in biological activity, researchers can develop a predictive SAR model to guide the design of more potent and selective compounds.
Conclusion
The this compound scaffold represents a versatile starting point for the synthesis of novel bioactive molecules. The protocols outlined in this application note provide a robust framework for the synthesis of the core structure and a diverse library of its amide derivatives. The subsequent biological evaluation, exemplified by the MTT assay, is a critical step in identifying promising lead compounds for further drug development. A systematic exploration of the structure-activity relationship will be instrumental in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.
References
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 569-574.
- Parmar, K., Patel, P., Parate, P., & Patel, J. (2019). Development and Validation of Analytical Method for Simultaneous Estimation of Diclofenac Sodium and Serratiopeptidase in Bulk and Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 9(4), 575-580.
- Patel, J. B., Patel, P., Parmar, R. S., Patel, P., & Patel, D. (2019). Anticancer and Cytotoxic Potential of Aqueous Extract of Triticum aestivum on Colorectal Carcinoma. Journal of Drug Delivery and Therapeutics, 9(4), 581-585.
- BenchChem. (2025).
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- MDPI. (n.d.).
- PubMed Central. (2023). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central.
- RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
- MDPI. (n.d.).
- NIH. (n.d.).
- PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
- RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
- Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (n.d.).
- ChemicalBook. (n.d.).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
- NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH.
- Taylor & Francis Online. (2023).
- NIH. (n.d.).
- AIR Unimi. (n.d.).
- Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- PubChem. (n.d.).
- PubChem. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Fundam Clin Pharmacol. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol.
- ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series.
- BLD Pharm. (n.d.).
- Google Patents. (n.d.). US4837324A - Process for the reaction of piperazine, and derivatives thereof, with glyoxal ....
- Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
Application Note: Structural Elucidation of Ethyl 4-methylpiperazine-2-carboxylate using NMR and Mass Spectrometry
Introduction
Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system, cancer, and infectious diseases.[1][2][3] The strategic incorporation of the piperazine scaffold can significantly enhance the pharmacological activity, solubility, and pharmacokinetic profile of drug candidates.[4][5] Ethyl 4-methylpiperazine-2-carboxylate is a key building block in this class of compounds, and its unambiguous structural characterization is paramount for ensuring the quality and consistency of downstream applications in drug discovery and development.
This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals. The methodologies described herein are crafted to ensure scientific rigor and provide a self-validating framework for the structural confirmation of this important heterocyclic compound.
Molecular Structure and Numbering
For clarity in spectral assignments, the following numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
1H NMR Spectroscopy Analysis
Proton NMR (1H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for optimal resolution.
-
Solvent: Deuterated chloroform (CDCl3) is a suitable choice due to its ability to dissolve the analyte and its distinct solvent peak. Other deuterated solvents like DMSO-d6 or D2O can be used depending on the sample's solubility and the desired chemical shift dispersion.
Sample Preparation Workflow:
Caption: Workflow for Mass Spectrometry sample preparation and analysis.
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C8H16N2O2) is 172.22 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]+ is expected at m/z 173.23.
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]+ ion is expected to occur primarily through cleavage of the piperazine ring and the ester group.
| m/z | Proposed Fragment | Loss | Fragmentation Pathway |
| 173.23 | [C8H17N2O2]+ | - | Protonated molecule |
| 128.12 | [C6H12N2O]+ | C2H5O (45 Da) | Loss of the ethoxy group from the ester. |
| 100.10 | [C5H12N2]+ | C3H5O2 (73 Da) | Loss of the entire ethyl carboxylate group. |
| 70.08 | [C4H8N]+ | C4H9NO2 (103 Da) | Cleavage of the piperazine ring. |
| 57.07 | [C3H7N]+ | C5H10NO2 (116 Da) | Further fragmentation of the piperazine ring. |
Conclusion
The combined application of 1H NMR, 13C NMR, and mass spectrometry provides a robust and reliable methodology for the comprehensive structural characterization of this compound. The protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the accurate identification and quality control of this important synthetic intermediate. The causality behind the experimental choices, such as solvent selection and ionization mode, is grounded in the physicochemical properties of the analyte to maximize data quality and interpretive value.
References
- Vertex AI Search. (2024).
-
Rathi, A. K., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Jampilek, J. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Sharma, S., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
Sources
Handling and storage procedures for "Ethyl 4-methylpiperazine-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methylpiperazine-2-carboxylate is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties.[2] This document provides a detailed guide to the safe handling, storage, and preliminary application of this compound in a laboratory setting. The protocols and recommendations herein are grounded in established safety practices for piperazine derivatives and aim to ensure both the integrity of the compound and the safety of laboratory personnel.
Compound Profile and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 63285-60-9 | [3][4] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 172.23 g/mol | [3] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Store in freezer (-20°C) under inert atmosphere | [3] |
Safety and Handling
Given the general hazard profile of piperazine derivatives, which can range from skin and eye irritation to more severe corrosive effects, a cautious approach is mandatory.[1][6] The following procedures are based on best practices for handling similar chemical entities.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure. The following should be worn at all times when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[7]
-
Body Protection : A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[8]
General Handling Procedures
-
Avoid Contact : Minimize all personal contact with the compound, including inhalation, ingestion, and skin/eye contact.[1]
-
Ventilation : Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to keep airborne concentrations low.[8]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]
-
Container Management : Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[1] Avoid physical damage to the container.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills :
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water. Wash with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Storage and Stability
Proper storage is critical to maintain the purity and stability of this compound.
-
Temperature : The compound should be stored in a freezer at approximately -20°C.[3]
-
Atmosphere : It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3]
-
Container : Store in the original, tightly sealed container.
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1]
Experimental Protocols
The following are general protocols for the use of this compound in a research setting.
Preparation of Stock Solutions
The preparation of accurate stock solutions is fundamental for most experimental applications.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or a suitable alcohol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood, accurately weigh the desired amount of the compound.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a portion of the desired anhydrous solvent to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled storage vial, indicating the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Liquid Waste : Collect all solutions containing the compound in a designated, labeled hazardous waste container.
-
Solid Waste : Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be placed in a separate, labeled hazardous solid waste container.
-
Disposal : All waste must be disposed of in accordance with local, state, and federal regulations.[6][10] Do not pour waste down the drain.
Visualized Workflow
The following diagram illustrates the key stages of handling and storage for this compound.
Caption: Workflow for this compound.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
s d fine-chem limited. piperazine anhydrous Safety Data Sheet. Retrieved from [Link]
-
Novachem. (2024). Piperazine citrate Safety Data Sheet. Retrieved from [Link]
-
Scribd. Chemical Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
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PubChem. Ethyl 4-methylpiperazine-1-carboxylate. Retrieved from [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
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PharmaCompass.com. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
precisionFDA. ETHYL (2R,4R)-4-METHYL-2-PIPERIDINECARBOXYLATE. Retrieved from [Link]
- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
gsrs. ETHYL 4-METHYLPIPERIDINE-2-CARBOXYLATE, (2S,4S)-. Retrieved from [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
-
AMERICAN ELEMENTS. Ethyl 4-Methylpiperazine-1-carboxylate. Retrieved from [Link]
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ResearchGate. How do I prepare an n-methylpiperazine buffer?. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of (2R,4R)-Ethyl 4-Methylpiperidine-2-carboxylate in the Synthesis of Argatroban
For: Researchers, scientists, and drug development professionals
Abstract
Argatroban is a potent, synthetic direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Its efficacy is intrinsically linked to its specific stereochemistry, which is constructed from key chiral building blocks. This document provides a detailed technical guide on the synthesis and application of a critical intermediate, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate. We will delve into the strategic importance of this intermediate, provide validated, step-by-step synthesis protocols, and discuss the analytical methods required for its characterization.
A Note on Nomenclature: The topic of interest specifies "Ethyl 4-methylpiperazine -2-carboxylate." However, a thorough review of the established synthetic routes for Argatroban confirms that the crucial intermediate is, in fact, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate .[2][3][4] Argatroban's core structure contains a piperidine ring (a single nitrogen heterocycle), not a piperazine ring (a two-nitrogen heterocycle). This guide will focus exclusively on the scientifically correct piperidine intermediate to ensure accuracy and relevance for drug synthesis applications.
The Central Role of the Piperidine Moiety in Argatroban
Argatroban's mechanism of action involves binding reversibly to the active site of the thrombin enzyme, preventing it from catalyzing fibrin formation and other coagulation cascade reactions.[5][6] The molecule's three-dimensional structure is paramount for this high-affinity interaction. The (2R,4R)-4-methylpiperidine-2-carboxylic acid portion of Argatroban serves as a rigid scaffold, correctly orienting the other pharmacophoric elements—the L-arginine derivative and the 3-methyl-tetrahydroquinoline sulfonyl group—for optimal binding within the enzyme's catalytic pocket. The specific (2R,4R) configuration is essential; other stereoisomers exhibit significantly lower inhibitory potency.[4]
The overall synthetic strategy, therefore, hinges on the efficient and stereochemically pure preparation of this key piperidine intermediate.
Caption: High-level overview of the Argatroban synthesis pathway.
Synthesis and Stereochemical Control
The industrial production of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate requires a robust process that is both scalable and provides high stereochemical purity. One common approach involves the synthesis of a diastereomeric mixture of 4-methylpiperidine-2-carboxylic acid or its ester, followed by a classical chemical resolution.
Protocol 1: Synthesis of 4-Methylpiperidine-2-carboxylic Acid Hydrochloride from 4-Picoline
This protocol outlines a common industrial route starting from readily available 4-picoline (4-methylpyridine). The process involves hydrogenation to create the piperidine ring, followed by subsequent reactions. A more direct, but often higher-cost, alternative is starting from 4-methyl-2-piperidinecarboxylic acid if commercially available. The following is adapted from established patent literature.[7]
Rationale: High-pressure hydrogenation is a powerful method for reducing aromatic nitrogen heterocycles. The use of hydrochloric acid during hydrolysis ensures the product precipitates as a salt, facilitating isolation.
Materials:
-
4-Picoline-2-carboxylic acid ethyl ester
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Anhydrous Formic Acid Amine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Ethanol
Procedure:
-
Reduction of the Pyridine Ring: In a suitable high-pressure reactor, dissolve 4-picoline-2-carboxylic acid ethyl ester N-oxide (0.28 mol) in methanol (500 mL).
-
Carefully add 10% Pd/C catalyst (15 g) and anhydrous formic acid amine (5.52 mol).
-
Heat the mixture to 50°C under normal pressure and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) until completion (approx. 20 hours).
-
Cool the reaction to room temperature and carefully filter off the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Work-up and Salt Formation: Add purified water (200 mL) to the residue and extract twice with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and wash with water (100 mL).
-
Adjust the pH of the organic phase to 1 with concentrated HCl.
-
Concentrate the solution to yield a solid. Recrystallize from an ethanol/ethyl acetate mixture to obtain pure 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride as a white solid.[7]
Protocol 2: Chiral Resolution using L-Tartaric Acid
Rationale: This step is critical for isolating the desired (2R,4R) stereoisomer. L-tartaric acid, a chiral resolving agent, is used to form diastereomeric salts with the racemic trans-4-methyl-2-ethyl piperidinecarboxylate. These salts have different solubilities, allowing the less soluble salt of the desired (2R,4R) isomer to crystallize selectively.[8]
Caption: Workflow for the chiral resolution of the piperidine intermediate.
Materials:
-
trans-4-methyl-2-ethyl piperidinecarboxylate (racemic mixture)
-
L-(+)-tartaric acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation: Dissolve the racemic trans-ester in ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the ester solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to promote crystallization. The less soluble diastereomeric salt of the (2R,4R)-ester will precipitate.
-
Isolation: Collect the crystalline solid by filtration and wash with cold ethanol.
-
Liberation of Free Ester: Suspend the collected salt in a mixture of water and DCM.
-
Add a saturated solution of NaHCO₃ portion-wise until the aqueous layer is basic (pH > 8), which breaks the salt and liberates the free ester.
-
Separate the organic (DCM) layer, which now contains the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.
Coupling with Protected Arginine
With the stereochemically pure piperidine intermediate in hand, the next key step is the formation of the amide bond with a protected L-arginine derivative. Nα-Boc-Nω-nitro-L-arginine is a common choice, as the Boc and nitro groups protect the reactive amine and guanidino functionalities, respectively.[2]
Protocol 3: Mixed Anhydride Peptide Coupling
Rationale: The mixed anhydride method is a classic and effective way to activate a carboxylic acid for amidation. Isobutyl chloroformate reacts with the protected arginine to form a highly reactive mixed anhydride, which is then susceptible to nucleophilic attack by the secondary amine of the piperidine ester.[9]
Materials:
-
Nα-Boc-Nω-nitro-L-arginine
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Anhydride Formation: Dissolve Nα-Boc-Nω-nitro-L-arginine in anhydrous THF and cool the solution to -15°C in an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq) to act as a base.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10°C. Stir for 15-20 minutes to allow for the formation of the mixed anhydride.
-
Coupling: In a separate flask, dissolve (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate (1.0-1.1 eq) in cold, anhydrous THF.
-
Add the piperidine solution to the mixed anhydride solution dropwise, again maintaining the temperature below -10°C.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic phase successively with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often a mixture of two diastereomers that can be separated by column chromatography.[9]
Analytical Characterization and Data
Rigorous analytical control is essential at each stage, especially after the resolution and coupling steps, to ensure the correct stereochemistry and purity of the intermediates.
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms chemical structure and absence of major impurities. |
| Purity | HPLC-UV/MS | ≥98.0% | Quantifies the purity of the intermediate. |
| Stereochemical Purity | Chiral HPLC | ≥99.0% e.e. (for resolved ester) | Confirms the success of the chiral resolution. |
| Optical Rotation | Polarimetry | Specific value for the (2R,4R) isomer | Provides a bulk measure of enantiomeric purity. |
| Residual Solvents | GC-HS | Within ICH limits | Ensures removal of process solvents. |
Conclusion
The synthesis of Argatroban is a testament to the precision required in modern pharmaceutical manufacturing. (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate is not merely an intermediate; it is the foundational chiral scaffold upon which the drug's therapeutic activity is built. The protocols and rationale outlined in this document highlight the critical importance of stereochemical control, achieved through methodical resolution and confirmed by rigorous analytical testing. For scientists in drug development, a deep understanding of the synthesis and handling of this key building block is indispensable for the successful production of Argatroban.
References
-
Title: A short synthesis of argatroban. a potent selective thrombin inhibitor. Source: PubMed URL: [Link]
- Title: Intermediates for the synthesis of Argatroban monohydrate Source: Google Patents URL
-
Title: Argatroban - API SYNTHESIS INTERNATIONAL Source: API SYNTHESIS INTERNATIONAL URL: [Link]
-
Title: Synthesis of Argatroban. 3.1.103 is N-Boc-4-methylpiperidine and... Source: ResearchGate URL: [Link]
-
Title: Preparation method for argatroban intermediate Source: SciSpace URL: [Link]
- Title: Process for the preparation of process intermediates for the synthesis of argatroban monohydrate Source: Google Patents URL
- Title: Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride Source: Google Patents URL
-
Title: Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation Source: ResearchGate URL: [Link]
-
Title: Pharmacology of Argatroban ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]
- Title: The preparation method of one kind (2R, 4R)
-
Title: Argatroban | C23H36N6O5S Source: PubChem - NIH URL: [Link]
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- 3. API SYNTHESIS INTERNATIONAL: Argatroban [apisynthesisint.blogspot.com]
- 4. researchgate.net [researchgate.net]
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- 8. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 9. EP2752412A1 - Intermediates for the synthesis of Argatroban monohydrate - Google Patents [patents.google.com]
Topic: High-Throughput Parallel Synthesis Techniques Utilizing the Ethyl 4-Methylpiperazine-2-Carboxylate Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable impact on physicochemical properties like solubility and bioavailability.[1][2][3] This application note provides a detailed guide to leveraging the Ethyl 4-methylpiperazine-2-carboxylate scaffold for the rapid generation of diverse chemical libraries through parallel synthesis. We present field-proven protocols for derivatization at two key positions: the secondary amine at the N1 position and the carboxylic acid functionality at the C2 position (following hydrolysis). The methodologies covered include robust and scalable techniques such as parallel amide bond formation and reductive amination. This guide is designed to provide researchers with the foundational knowledge and practical steps required to efficiently construct high-quality compound libraries for high-throughput screening and lead discovery programs.
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of drug discovery, the piperazine ring stands out as one of the most versatile and frequently employed heterocyclic motifs.[1][4][5] Its prevalence stems from the unique combination of a rigid cyclic structure and the presence of two nitrogen atoms, which can be functionalized to modulate biological activity and pharmacokinetic profiles.[2] The six-membered ring with its two opposing nitrogen atoms offers a structurally rigid core while providing hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and target affinity.[2]
The This compound scaffold is a particularly strategic starting point for library synthesis. Its key attributes include:
-
Defined Regiochemistry: The N4 position is blocked by a methyl group, directing functionalization to the N1 secondary amine.
-
Orthogonal Reactive Sites: It possesses two distinct points for diversification: the nucleophilic N1 amine and the C2 ethyl ester. The ester can be readily hydrolyzed to a carboxylic acid, creating a second, orthogonal handle for a different set of chemical transformations.
This dual reactivity allows for the creation of complex and diverse libraries from a single, readily accessible core structure.
Caption: Key reactive sites on the this compound scaffold.
Methodology I: Parallel Library Synthesis via N1-Amine Functionalization
The most direct approach to library generation from this scaffold involves the functionalization of the secondary amine at the N1 position. This allows for the rapid introduction of a wide array of substituents using robust, high-throughput chemistry.
Parallel Amide Bond Formation
Amide bond formation is a cornerstone reaction in medicinal chemistry.[6][7] By coupling the N1 amine of the scaffold with a diverse library of carboxylic acids, a large set of unique amides can be generated efficiently in a parallel format.
Causality Behind Experimental Choices: The choice of coupling reagent is critical for ensuring high conversion and minimizing side products. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but can be costly for large-scale synthesis. A more cost-effective and widely used alternative for library synthesis is the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure.[6][8] The EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8] The additive suppresses side reactions and minimizes racemization if chiral acids are used.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Synthesis [fishersci.dk]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of Piperazine-2-Carboxylate
Welcome to the technical support center for the N-methylation of methyl piperazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this common but often challenging synthetic transformation. The unique bifunctional nature of methyl piperazine-2-carboxylate, with its two distinct secondary amines and a reactive ester, presents specific challenges that require a nuanced approach. This guide provides in-depth, experience-driven answers to common troubleshooting questions, ensuring your path to the desired N-methylated product is both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the N-methylation of methyl piperazine-2-carboxylate in a question-and-answer format.
Q1: My N-methylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue stemming from several factors, primarily related to the choice of reagents and reaction conditions. Let's break down the common culprits and their solutions.
-
Sub-optimal Methylating Agent: The reactivity of methylating agents varies significantly. For a sterically accessible secondary amine like the N4-position of piperazine-2-carboxylate, a range of agents can be effective. However, if you are experiencing low conversion, consider the nature of your chosen reagent.
-
Alkyl Halides (e.g., Iodomethane): While highly reactive, their efficacy is heavily dependent on the base and solvent.[1][2] Inadequate base strength or poor solubility of the base can lead to a low concentration of the deprotonated, nucleophilic amine.
-
Reductive Amination (e.g., Eschweiler-Clarke): This is often a high-yielding method but requires careful control of stoichiometry and pH.[3][4][5][6] An insufficient excess of formaldehyde or formic acid can stall the reaction.[3][6]
-
-
Inadequate Base: When using alkyl halides, the choice and handling of the base are critical.
-
Inorganic bases (K₂CO₃, Cs₂CO₃): These are common choices. However, they are often hygroscopic. Water in the reaction mixture can consume your methylating agent. Ensure your base is thoroughly dried before use. Cesium carbonate is more soluble in organic solvents and more basic, which can be advantageous.
-
Organic bases (e.g., Triethylamine, DIPEA): These are generally not strong enough to deprotonate the secondary amine sufficiently for rapid methylation, especially the less basic N1 amine. They primarily act as acid scavengers.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or degradation of starting material or product. For Eschweiler-Clarke reactions, temperatures are typically in the range of 80-100 °C.[6] For methylations with alkyl halides, the optimal temperature will depend on the solvent and the reactivity of the halide.
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete N-methylation.
Q2: I'm trying to achieve mono-methylation at the N4 position, but I'm getting a mixture of unreacted starting material, the desired product, and di-methylated product. How can I improve selectivity?
A2: This is a classic selectivity challenge rooted in the differential reactivity of the two nitrogen atoms in the piperazine ring. The N4 nitrogen is significantly more basic and nucleophilic than the N1 nitrogen, which is adjacent to the electron-withdrawing ester group.[7] This inherent difference is your key to achieving selectivity.
-
Leverage the Reactivity Difference: Most electrophilic reagents will preferentially react at the N4 position.[7] The issue of di-methylation often arises from overly harsh conditions or an excess of the methylating agent.
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use 1.0 to 1.1 equivalents of the methylating agent relative to your piperazine-2-carboxylate.
-
Eschweiler-Clarke for Mono-methylation: The Eschweiler-Clarke reaction is an excellent choice for achieving mono-methylation at N4.[3][4][5] The reaction proceeds through the formation of an iminium ion, and the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[3][4] By carefully controlling the equivalents of formaldehyde and formic acid, you can favor mono-methylation.
-
Protecting Groups: For absolute selectivity, especially when subsequent reactions are planned, protecting the N1 nitrogen is the most robust strategy. A common protecting group is the benzyloxycarbonyl (Cbz or Z) group. The N1-Cbz protected methyl piperazine-2-carboxylate is commercially available and allows for clean methylation at the N4 position.[8]
Table 1: Comparison of Methylation Methods for N4-Selectivity
| Method | Key Advantages | Key Disadvantages | Typical Conditions |
| Eschweiler-Clarke | High yield, avoids quaternization, cost-effective.[3][6][9] | Requires heating, workup can be tedious. | Formaldehyde, Formic Acid, 80-100 °C.[5][6] |
| Iodomethane/Base | High reactivity, can be run at lower temperatures.[1][2] | Risk of over-methylation, iodomethane is toxic and volatile.[1][10] | CH₃I, K₂CO₃ or Cs₂CO₃, Acetone or DMF, RT to reflux.[10] |
| Dimethyl Sulfate/Base | Cost-effective, highly reactive.[11][12] | Highly toxic, risk of over-methylation.[11] | (CH₃)₂SO₄, K₂CO₃, Acetone or DCM, RT.[13] |
| N1-Protection Strategy | Excellent selectivity, clean reaction.[14] | Adds two steps to the synthesis (protection/deprotection). | 1. N1-protection (e.g., Cbz-Cl). 2. N4-methylation. 3. Deprotection. |
Q3: I'm observing the formation of a quaternary ammonium salt. How can I prevent this?
A3: The formation of a quaternary ammonium salt is a common side reaction when using highly reactive alkylating agents like iodomethane or dimethyl sulfate with amines.[9] This occurs when the newly formed tertiary amine is further alkylated.
-
Avoid Overly Reactive Methylating Agents: If quaternization is a persistent issue, switch to a less reactive methylating agent or a different methylation method altogether.
-
The Eschweiler-Clarke Advantage: As mentioned previously, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[3][4] This is because a tertiary amine cannot form the necessary iminium ion intermediate for further methylation.[3] This makes it a superior choice if quaternization is a problem.
-
Careful Control of Reagents: If you must use an alkyl halide, use it in slight excess (no more than 1.1 equivalents for mono-methylation) and add it slowly to the reaction mixture to avoid localized high concentrations.
Mechanism Diagram: Why Eschweiler-Clarke Prevents Quaternization
Caption: The Eschweiler-Clarke reaction stops at the tertiary amine.
Q4: My purification is proving difficult. What are the best strategies for isolating pure N-methyl piperazine-2-carboxylate?
A4: Purification can be challenging due to the basic nature of the product and potential side products.
-
Aqueous Workup: A standard aqueous workup is the first step.
-
After the reaction, if acidic conditions were used (like in Eschweiler-Clarke), the mixture should be cooled and basified (e.g., with NaOH or K₂CO₃) to a pH of ~11 to ensure the product is in its free base form.[5]
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: This is often necessary to remove unreacted starting material and any side products.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can prevent the basic product from streaking on the silica gel.
-
-
Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.
-
Salt Formation and Recrystallization: For crystalline products, forming a salt (e.g., the hydrochloride or acetate salt) and recrystallizing can be an excellent method for achieving high purity.[15] The free base can then be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: N4-Methylation using Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the methylation of secondary amines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperazine-2-carboxylate (1.0 eq).
-
Reagent Addition: Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heating: Heat the reaction mixture to 80 °C and maintain for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with aqueous NaOH.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., 0-10% MeOH in DCM with 0.5% Et₃N).
Protocol 2: N4-Methylation using Iodomethane
This protocol is a general procedure for the N-alkylation of secondary amines.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperazine-2-carboxylate (1.0 eq) in anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Reagent Addition: Cool the mixture in an ice bath and add iodomethane (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
References
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. YouTube. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Figshare. [Link]
- Methylation of piperazines.
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions... ResearchGate. [Link]
- Methylation of piperazines.
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
Iodomethane. Wikipedia. [Link]
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
-
Dimethyl sulfate. Wikipedia. [Link]
- Purification of piperazine.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]
-
Sildenafil. Wikipedia. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [Link]
-
Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Oriental Journal of Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- Separation of n-methyl piperazine from mixtures thereof with piperazine.
-
TRIMETHYLGALLIC ACID. Organic Syntheses. [Link]
- Method for preparing N-methyl piperazine.
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]
-
Methylation using iodomethane. Reddit. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. [Link]
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- 1. Iodomethane - Wikipedia [en.wikipedia.org]
- 2. Iodomethane | CAS#: 74-88-4 | Methyl Iodide | Iofina [iofina.com]
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- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-methylpiperazine-2-carboxylate
Introduction: This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. As a key intermediate in various pharmaceutical pipelines, achieving high purity and yield is paramount. This document moves beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on the mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Section 1: N-Methylation of Ethyl Piperazine-2-carboxylate
The final N-methylation step is a frequent source of impurities that can complicate purification and impact downstream applications. The primary challenges are controlling regioselectivity and preventing unwanted secondary reactions.
FAQ 1.1: My N-methylation of ethyl piperazine-2-carboxylate is giving a mixture of products. How can I selectively methylate the N4 position and avoid the N1 isomer?
Answer: This is a classic regioselectivity problem. The desired product is the result of methylation at the N4 position, which is distal to the ester group. The primary byproduct is typically the N1-methylated isomer, Ethyl 1-methylpiperazine-2-carboxylate. Achieving high selectivity for the N4 position is governed by a combination of electronic and steric factors.
Causality: The two nitrogen atoms in the ethyl piperazine-2-carboxylate starting material have different nucleophilicities.
-
Electronic Effect: The N1 nitrogen is directly adjacent to the electron-withdrawing ethyl carboxylate group (-COOEt). This group inductively pulls electron density away from N1, making it less nucleophilic and therefore less reactive towards electrophilic methylating agents.
-
Steric Effect: The N1 position is also more sterically hindered due to the proximity of the bulky ester group. An incoming methylating agent will face greater steric repulsion at N1 compared to the more accessible N4 position.[1]
Together, these effects strongly favor the kinetic and thermodynamic product being the desired N4-methylated isomer. However, harsh reaction conditions or highly reactive methylating agents can sometimes overcome this energy barrier, leading to the formation of the undesired N1-isomer.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor N4-methylation selectivity.
Recommended Protocol (Eschweiler-Clarke Reaction): The Eschweiler-Clarke reaction is highly recommended for this transformation as it is a mild, high-yielding method that intrinsically avoids over-methylation to the quaternary salt.[2][3]
-
To a stirred solution of ethyl piperazine-2-carboxylate (1.0 eq) in water, add formic acid (2.5 - 3.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 2.5 - 3.0 eq).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate or sodium hydroxide to pH > 9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
FAQ 1.2: My reaction is clean, but my final product mass is low. I suspect hydrolysis of the ethyl ester. How can I prevent this?
Answer: Ester hydrolysis is a valid concern, especially under the acidic and heated conditions of the Eschweiler-Clarke reaction.[4][5] The product of this side reaction is 4-methylpiperazine-2-carboxylic acid.
Causality: The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate which subsequently eliminates ethanol to form the carboxylic acid.
Preventative Measures & Optimization:
| Parameter | Standard Condition | Optimization to Minimize Hydrolysis | Rationale |
| Reaction Time | 12-24 hours | 4-8 hours | Minimize the ester's exposure to hydrolytic conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formic Acid | >3.0 eq | 2.0 - 2.2 eq | Use the minimum excess of acid necessary to drive the methylation. Excess acid and water will favor hydrolysis.[4] |
| Work-up | Delayed basification | Immediate cooling and basification | Once the reaction is complete, promptly cool the mixture and neutralize the acid to halt the hydrolysis process. |
| Solvent | Aqueous | Use of a co-solvent (e.g., THF) | While the classic reaction is in water, using a co-solvent can sometimes reduce the activity of water and disfavor hydrolysis, though this may slow the primary reaction. |
Verification Protocol (Detecting Hydrolysis): To confirm if hydrolysis is occurring, you can analyze the crude reaction mixture using LC-MS. Look for a mass peak corresponding to the hydrolyzed product (C₆H₁₂N₂O₂, MW: 144.17). You can also acidify a small aliquot of the aqueous layer after extraction and look for a precipitate, which would be the zwitterionic carboxylic acid.
Section 2: Formation of the Piperazine Ring
For syntheses that build the heterocyclic core from acyclic precursors, side reactions during the cyclization step can be a major hurdle. A common strategy might involve a Dieckmann-type cyclization of a suitable diamino-diester precursor.
FAQ 2.1: I am attempting an intramolecular cyclization to form the piperazine-2-carboxylate core and am getting low yields and polymeric material. What is going wrong?
Answer: Low yields and polymerization during intramolecular cyclizations like the Dieckmann condensation are often due to competing intermolecular reactions.[6] The success of the reaction depends on favoring the intramolecular pathway over the intermolecular one.
Causality: The Dieckmann cyclization is an intramolecular Claisen condensation that works best for forming 5- and 6-membered rings.[7] If the concentration of the acyclic precursor is too high, the reactive ends of two different molecules (e.g., the enolate of one molecule and the ester of another) are more likely to react with each other than with the other end of the same molecule. This leads to dimers, trimers, and eventually, polymer chains.
Troubleshooting Workflow:
Caption: Troubleshooting logic for Dieckmann-type cyclization issues.
Experimental Protocol (High-Dilution Cyclization):
-
Set up a reaction vessel with a strong, non-nucleophilic base (e.g., Sodium Hydride or NaHMDS, 1.1 eq) in a suitable anhydrous solvent (e.g., THF).
-
In a separate addition funnel, dissolve the acyclic diester precursor (1.0 eq) in a large volume of the same anhydrous solvent to achieve a final reaction concentration of approximately 0.01 M.
-
Slowly, over a period of 4-8 hours, add the solution of the precursor from the addition funnel to the stirred suspension of the base at the appropriate temperature (e.g., reflux for NaH in THF).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl) and proceed with extraction.
This technique, known as high-dilution, ensures that the concentration of the substrate is always low, statistically favoring the intramolecular reaction pathway.
Section 3: Summary of Potential Impurities
A proactive approach to synthesis involves anticipating potential impurities. Based on the common side reactions discussed, the following byproducts should be considered during the analysis of "this compound".
| Impurity Name | Structure | Typical Origin | Recommended Analytical Method |
| Ethyl 1-methylpiperazine-2-carboxylate | Isomer of the target compound | Lack of regioselectivity during N-methylation. | LC-MS (same mass, different retention time), ¹H NMR (distinct chemical shifts for N-CH₃ and ring protons). |
| Ethyl piperazine-2-carboxylate | Starting Material | Incomplete N-methylation reaction. | LC-MS, TLC. |
| 4-Methylpiperazine-2-carboxylic acid | Hydrolysis Product | Acid- or base-catalyzed hydrolysis of the ethyl ester. | LC-MS (different mass), HPLC (will have different polarity and retention time). |
| 1,4-Dimethyl-2-ethoxycarbonylpiperazin-1-ium salt | Over-methylation Product | Use of highly reactive methylating agents like methyl iodide or dimethyl sulfate. | LC-MS (different mass), ¹H NMR (two distinct N-CH₃ signals). Unlikely with Eschweiler-Clarke.[2] |
References
-
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available at: [Link]
-
Wikipedia (2023). Eschweiler–Clarke reaction. Available at: [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate Impurity. Available at: [Link]
-
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]
-
Mahmood, A., et al. (2022). Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects. New Journal of Chemistry. Available at: [Link]
-
University of Calgary (n.d.). Hydrolysis of Esters. Available at: [Link]
-
J&K Scientific LLC (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
O'Brien, P. (2009). Recent Advances in Piperazine Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of piperazines. Available at: [Link]
-
OpenStax (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Available at: [Link]
-
LibreTexts (2023). The Hydrolysis of Esters. Available at: [Link]
-
Clark, J. (2015). Hydrolysing esters. Chemguide. Available at: [Link]
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- 1. benjamin-bouvier.fr [benjamin-bouvier.fr]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of "Ethyl 4-methylpiperazine-2-carboxylate" synthesis
Welcome to the technical support guide for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your yields.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several pathways. The optimal route often depends on the available starting materials and the scale of the reaction. Below are two common strategies, each with its own set of potential challenges.
Route A: Cyclization Followed by N-Methylation
This approach involves first constructing the piperazine-2-carboxylate core, followed by the selective methylation of the nitrogen at the 4-position. A common method for forming the piperazine ring is through the cyclization of a diamine precursor.
Caption: General workflow for Route A: Cyclization and N-methylation.
Route B: N-Alkylation of a Pre-formed Piperazine Ring
This strategy starts with a pre-formed piperazine ring and introduces the methyl and ethyl carboxylate groups in subsequent steps. A specific example involves the debenzylation of a precursor to yield the final product.
Caption: Workflow for Route B: Debenzylation of a protected precursor.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in Cyclization Step to Form the Piperazine Ring
Question: I am attempting to synthesize the piperazine ring from a diamine precursor and am getting a low yield of the desired cyclic product. What are the likely causes and how can I improve this?
Answer: Low yields in piperazine ring formation are often due to competing polymerization or the formation of undesired side products. The success of the cyclization is highly dependent on reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Intermolecular vs. Intramolecular Reaction: The open-chain precursor may react with another molecule of itself (intermolecularly) to form polymers, rather than reacting with itself (intramolecularly) to form the desired ring. | High Dilution: Running the reaction at a very low concentration (high dilution) favors the intramolecular cyclization. This can be achieved by slowly adding the reactants to a large volume of solvent over an extended period. |
| Incorrect Base or Stoichiometry: The choice and amount of base are critical for deprotonating the amines and facilitating the cyclization. An inappropriate base can lead to side reactions or incomplete conversion. | Base Selection: For reactions involving alkyl halides, non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. Ensure at least two equivalents of base are used to neutralize the generated acid. |
| Steric Hindrance: Bulky substituents on the diamine or the cyclizing agent can sterically hinder the ring-closing step. | Re-evaluate Starting Materials: If possible, consider using starting materials with less steric bulk. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against the risk of side reactions. |
Issue 2: Incomplete or Stalled Hydrogenolysis (Debenzylation)
Question: My debenzylation reaction using Palladium on Carbon (Pd/C) and hydrogen gas has stalled. TLC analysis shows remaining starting material even after prolonged reaction time. What could be the problem?
Answer: A stalled hydrogenolysis reaction is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.[1][2]
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities. Sulfur-containing compounds, residual halides from previous steps, and some nitrogen-containing heterocycles can irreversibly bind to the palladium surface, rendering it inactive.
-
Solution: Ensure your starting material is highly pure. If catalyst poisoning is suspected, you may need to increase the catalyst loading or pre-treat the starting material to remove impurities. In some cases, filtering the reaction mixture through a fresh pad of catalyst can restart the reaction.
-
-
Poor Quality or Aged Catalyst: The activity of Pd/C can vary significantly between batches and suppliers.[3] An old or improperly stored catalyst may have reduced activity.
-
Solution: Use a fresh, high-quality catalyst. It is good practice to test a new batch of catalyst on a small scale before committing to a large-scale reaction.
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas), and efficient mixing is crucial for the reaction to proceed.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated. For more stubborn reactions, a Parr shaker or a similar hydrogenation apparatus that allows for higher hydrogen pressures may be necessary.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis as they facilitate proton transfer. If your substrate is not soluble in these, a co-solvent system may be necessary.
-
A particularly effective strategy for challenging debenzylations is the use of a mixed catalyst system.[4] A combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) can be more efficient than either catalyst alone.[4]
Issue 3: Poor Regioselectivity in N-Methylation
Question: I am trying to methylate the N-4 position of ethyl piperazine-2-carboxylate, but I am getting a mixture of N-1 methylated product and di-methylated product. How can I improve the selectivity?
Answer: The two nitrogen atoms in the piperazine ring have different steric and electronic environments, but achieving selective methylation can still be challenging.
Potential Causes and Solutions:
-
Reactivity of the Nitrogens: The N-1 nitrogen is adjacent to the ester group, which can influence its nucleophilicity. The N-4 nitrogen is less sterically hindered.
-
Solution (Reductive Amination): The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and effective method for selective N-methylation of secondary amines.[5] This method is generally highly selective for the less hindered nitrogen and avoids the formation of quaternary ammonium salts.
-
Solution (Protecting Groups): A more robust but longer route involves protecting the N-1 position with a group like Boc (tert-butyloxycarbonyl), methylating the N-4 position, and then deprotecting the N-1 nitrogen. This provides excellent control over the regioselectivity.
-
Sources
- 1. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
Purification challenges of "Ethyl 4-methylpiperazine-2-carboxylate" and solutions
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support guide for Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this valuable pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
The unique structure of this compound—containing two basic nitrogen atoms and a chiral center—presents a distinct set of purification hurdles. This guide will equip you with the strategies to overcome these challenges, ensuring the high purity required for downstream applications.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
General Purification Issues
Q1: My crude product is a persistent oil that I cannot crystallize. What is the most effective purification strategy?
A1: This is a very common issue with piperazine derivatives.[2] When direct crystallization fails, you have two primary, highly effective options:
-
Modified Flash Column Chromatography: This is often the first method to try. The key challenge with piperazine compounds on standard silica gel is their basicity, which leads to strong interactions with acidic silanol groups on the silica surface, causing significant peak tailing. The solution is to add a basic modifier to your eluent system. A small amount of triethylamine (TEA), typically 0.5-1%, will neutralize the active sites on the silica, leading to symmetrical peak shapes and improved separation.[2]
-
Salt Formation and Recrystallization: If chromatography is not providing adequate purity or is difficult to scale, converting the basic free-base into a salt is an excellent alternative.[2] Piperazines readily form salts with acids like hydrochloric acid (HCl) or tartaric acid. These salts are often highly crystalline solids that can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[3] Once the salt is purified, the free base can be regenerated by neutralization with a mild base (e.g., NaHCO₃) and extraction into an organic solvent.[2]
Q2: I am performing silica gel chromatography, but my product is smearing down the column, resulting in poor separation and mixed fractions. What is happening?
A2: This phenomenon, known as peak tailing, is the classic sign of a strong, undesirable interaction between your basic analyte and the acidic silica gel stationary phase. The lone pair of electrons on the piperazine nitrogens binds tightly to the surface silanol (Si-OH) groups.
Causality & Solution:
-
The Problem: The interaction is so strong that the elution of the molecule is retarded, but not uniformly, leading to a "tail."
-
The Fix: To mitigate this, you must add a competitive base to your mobile phase. Triethylamine (TEA) is the standard choice. It is more basic than your product and will preferentially occupy the acidic sites on the silica, allowing your compound to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks. Start by adding 0.5-1% TEA to your eluent and re-evaluate your separation by TLC.[2]
Q3: What are the most common non-chiral impurities I should expect from the synthesis?
A3: Impurities are typically structurally related to the target molecule and originate from the reaction itself. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, these are often the most common impurity.
-
Di-substituted By-products: If the synthesis involves direct alkylation of a piperazine ring, reaction at both nitrogen atoms can occur, leading to di-alkylated or di-acylated impurities.[4] Using a large excess of the piperazine starting material can help minimize this side reaction.[4]
-
N-Oxides: If oxidative conditions are present, the tertiary amine of the piperazine can be oxidized to an N-oxide.[3]
Advanced Purification: Chiral Separation
This compound possesses a stereocenter at the C2 position. For many pharmaceutical applications, isolating a single enantiomer is critical, as different enantiomers can have vastly different biological activities.[5]
Q1: My product is a racemic mixture. How can I separate the enantiomers?
A1: Separating enantiomers requires a chiral environment. The two most robust industrial and laboratory methods are Diastereomeric Salt Resolution and Preparative Chiral HPLC.
-
Diastereomeric Salt Resolution: This classical technique relies on reacting your racemic basic compound with a single enantiomer of a chiral acid (a resolving agent). This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference can be exploited to separate them by fractional crystallization. L-tartaric acid is a common and effective resolving agent for piperazine-based compounds.
-
Preparative Chiral HPLC: This method uses a high-performance liquid chromatography column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are highly effective for separating piperazine derivatives.[5] While often more expensive in terms of solvents and columns, it can be faster for method development.
Part 2: Experimental Protocols & Data
Protocol 1: Purification via Salt Formation & Recrystallization
This protocol describes the purification of crude, oily this compound by converting it to its hydrochloride salt.
Materials:
-
Crude this compound oil
-
Anhydrous Isopropanol (IPA)
-
2 M HCl in Diethyl Ether or Acetyl Chloride
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve the crude oil (1.0 eq) in a minimal amount of anhydrous IPA. Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of 2 M HCl in diethyl ether (approx. 1.05 eq) dropwise with vigorous stirring. Alternatively, add acetyl chloride (1.05 eq) dropwise. A white precipitate should form.
-
Continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove non-basic impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of hot ethanol or methanol. Slowly add a co-solvent like ethyl acetate until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystalline salt by vacuum filtration and dry under vacuum.
-
Liberation of Free Base (Optional): Dissolve the purified salt in water and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified, oily free base.[2]
Protocol 2: Optimized Flash Chromatography
This protocol details the purification of the title compound using silica gel chromatography with a modified eluent.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC plates
Procedure:
-
TLC Analysis: Develop a suitable solvent system. A good starting point is 20-50% Ethyl Acetate in Hexanes. Spot the crude material on a TLC plate and develop it in the chosen solvent system. Then, develop a second plate in the same solvent system but with 1% TEA added. Compare the two. You should observe a higher Rf and a much rounder, less streaked spot in the system containing TEA. Aim for an Rf of 0.25-0.35 for your product in the modified system.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA) and pack the column.
-
Loading: Adsorb the crude oil onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Apply the sample to the top of the packed column.
-
Elution: Elute the column with the TEA-modified solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like DCM can help remove residual TEA.
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | Fast, versatile, good for removing a wide range of impurities.[2] | Can be difficult for very polar compounds; requires solvent, potential for tailing with basic compounds.[2] | Initial cleanup of crude reaction mixtures, separation of non-isomeric impurities. |
| Salt Recrystallization | Highly efficient for achieving high purity, easily scalable, cost-effective.[2][3] | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities. | Achieving high final purity, especially when the product is an oil; scalable process. |
| Chiral HPLC | Direct separation of enantiomers, high resolution, good for analytical and preparative scales.[5] | High cost of chiral columns and solvents; can be lower throughput for large quantities. | Final separation of enantiomers when diastereomeric resolution is unsuccessful or for analytical QC. |
| Diastereomeric Resolution | Scalable, uses standard lab equipment, can be very cost-effective for large scales. | Requires screening for a suitable resolving agent and solvent system; can be time-consuming. | Large-scale enantiomeric separation in a process chemistry setting. |
Part 3: References
-
CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Various Authors.
-
CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
Stability of "Ethyl 4-methylpiperazine-2-carboxylate" under acidic and basic conditions
Welcome to the technical support guide for Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this piperazine derivative is crucial for ensuring the accuracy, reproducibility, and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this molecule is hydrolysis of the ethyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-methylpiperazine-2-carboxylic acid and ethanol. The piperazine ring itself is generally stable, but pH-related degradation of the ester is a key factor to monitor.[1]
Q2: At what pH is this compound most stable?
A2: Generally, esters are most stable at a slightly acidic to neutral pH (around pH 4-6). Extreme acidic or basic conditions will accelerate the rate of hydrolysis. It is highly recommended to perform a pH-stability profile to determine the optimal pH for your specific application and formulation.[1]
Q3: Can I store solutions of this compound?
A3: For optimal results, it is always best to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1] Long-term storage at room temperature is not recommended as it can lead to significant degradation.[2]
Q4: I'm seeing an unexpected peak in my HPLC analysis of a stability sample. What could it be?
A4: An unexpected peak is often a degradant. In the case of this compound, the most likely degradation product is the hydrolyzed carboxylic acid (4-methylpiperazine-2-carboxylic acid). Developing a stability-indicating HPLC method that can separate the parent compound from its potential degradants is critical for accurate assessment.[1]
Troubleshooting Unstable Results
Encountering inconsistent results can be a significant roadblock in research and development. This section provides a structured approach to troubleshooting stability-related issues with this compound.
Issue 1: Loss of Compound Potency Over Time
If you observe a decrease in the expected biological activity or a lower than expected concentration in analytical measurements, compound degradation is a likely cause.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Conduct a Forced Degradation Study:
-
Expose the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to identify the primary degradation pathways.
-
This will help in developing a stability-indicating analytical method.
-
-
Optimize Formulation pH:
Issue 2: Poor Chromatographic Peak Shape or Resolution
Issues such as peak tailing or the inability to separate the parent compound from its degradants can compromise the accuracy of your stability data.
Troubleshooting Steps for HPLC Method Development:
-
Mobile Phase pH Adjustment: The ionization state of the piperazine moiety is pH-dependent. Experimenting with the mobile phase pH can significantly improve peak shape and retention.[1]
-
Column Selection: While C18 columns are a common starting point, consider alternative stationary phases (e.g., C8, phenyl, or cyano) to achieve different selectivity between the parent ester and its more polar carboxylic acid degradant.[1]
-
Use of Additives: For basic compounds like piperazine derivatives, adding a small amount of an amine modifier, such as triethylamine, to the mobile phase can reduce peak tailing.[1]
-
Gradient Elution: If isocratic elution is insufficient, a gradient program that varies the mobile phase composition over time can often resolve closely eluting peaks.[1]
Mechanistic Insights into Degradation
A fundamental understanding of the degradation mechanisms is essential for proactive stability management. The primary route of degradation for this compound is the hydrolysis of the ester functional group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester.[3][4] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[3]
Key Steps:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer to the ethoxy group, forming a good leaving group (ethanol).
-
Elimination of ethanol and deprotonation of the carbonyl oxygen to yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions, the ester is hydrolyzed via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
Key Steps:
-
Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of the ethoxide ion as the leaving group.
-
Proton transfer from the newly formed carboxylic acid to the ethoxide ion, forming a carboxylate anion and ethanol.
Visualization of Hydrolysis Mechanisms
The following diagrams illustrate the step-wise mechanisms for both acid and base-catalyzed hydrolysis.
Caption: Acid-Catalyzed Hydrolysis Workflow.
Caption: Base-Catalyzed Hydrolysis Workflow.
Experimental Protocols
To quantitatively assess the stability of this compound, the following protocols can be employed.
Protocol 1: pH-Rate Profile Study
Objective: To determine the rate of hydrolysis as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup:
-
In separate vials for each pH and time point, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the vials in a constant temperature bath (e.g., 50°C) to accelerate degradation.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately quench the reaction by neutralizing the sample and/or diluting it with the mobile phase to halt further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. A final plot of log(k) versus pH will reveal the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
-
Prepare Solutions: Prepare solutions of the compound in appropriate solvents.
-
Apply Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization and Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by HPLC-UV and HPLC-MS to separate and identify the degradation products.
Expected Quantitative Data Summary
The following table provides a hypothetical summary of results from a pH-rate profile study, illustrating how the data can be presented.
| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 50 | 0.085 | 8.2 |
| 4.0 | 50 | 0.015 | 46.2 |
| 6.0 | 50 | 0.011 | 63.0 |
| 7.0 | 50 | 0.020 | 34.7 |
| 8.0 | 50 | 0.092 | 7.5 |
| 10.0 | 50 | 0.450 | 1.5 |
Note: These values are illustrative and will vary based on specific experimental conditions.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- Yip, W. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.
Sources
Piperazine N-Alkylation Technical Support Center: A Guide to Maximizing Selectivity and Yield
Welcome to the technical support center for piperazine N-alkylation. As a Senior Application Scientist, I understand that while piperazine is an invaluable scaffold in drug development, controlling its reactivity to achieve selective mono-N-alkylation can be a significant challenge. This guide is designed to provide you with an in-depth understanding of the underlying chemical principles and to offer practical, field-proven solutions to common experimental hurdles. We will move from diagnosing issues to implementing proactive strategies for clean, high-yield reactions.
Section 1: Understanding the Core Challenge: The Reactivity of Piperazine
This section addresses the fundamental reasons why controlling piperazine alkylation is not always straightforward.
Q1: Why is preventing di-alkylation in piperazine reactions so difficult?
A: The difficulty arises from two main factors inherent to piperazine's structure and reactivity:
-
Symmetry and Basicity: Piperazine is a symmetrical molecule with two secondary amine nitrogens, both of which are nucleophilic and basic. When the first nitrogen is alkylated, the second nitrogen remains reactive.
-
The pKa Paradox: The pKa of the first protonated nitrogen in piperazine is approximately 9.8, while the second is around 5.6.[1] After the first N-alkylation, the newly introduced alkyl group is electron-donating. This increases the electron density and basicity of the second nitrogen, making it a more potent nucleophile than the nitrogens in the starting piperazine pool. Consequently, the newly formed mono-alkylated product can react with the alkylating agent faster than the initial piperazine, leading to the formation of the N,N'-di-alkylated byproduct.[1][2]
Q2: What are the most common byproducts I should be looking for?
A: The primary byproduct is the N,N'-di-alkylated piperazine . In cases where a highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide) is used or under harsh conditions, you may also see the formation of quaternary ammonium salts , where one of the nitrogens becomes alkylated twice.[1][3] This can be particularly problematic as it renders the product highly water-soluble, complicating extraction and purification.[1]
Caption: Reaction pathway for piperazine N-alkylation and common byproducts.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This table addresses the most frequent problems encountered during piperazine N-alkylation experiments and provides actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-alkylated byproduct | 1. Stoichiometry: Ratio of alkylating agent to piperazine is too high (e.g., 1:1 or 1:2).2. Reaction Rate: The second alkylation (k2) is faster than or competitive with the first (k1).3. High Temperature: Provides excess energy that overcomes the activation barrier for the second alkylation. | 1. Increase Piperazine Excess: Use a large stoichiometric excess of piperazine (5 to 10 equivalents). This statistically favors the alkylating agent reacting with an un-substituted piperazine.[2]2. Slow Addition: Add the alkylating agent dropwise or via syringe pump to keep its instantaneous concentration low.[2]3. Lower Temperature: Run the reaction at 0 °C or even lower to increase selectivity.[2] |
| Product is water-soluble and lost during workup | 1. Protonation: The product is likely in its protonated ammonium salt form, especially if the reaction generates acid (e.g., HBr from an alkyl bromide).2. Quaternary Salt Formation: The product itself is a quaternary ammonium salt, which is inherently water-soluble.[1] | 1. Basify Workup: During the aqueous workup, adjust the pH of the aqueous layer to >11 with a base like NaOH or K₂CO₃ before extraction. This deprotonates the product, making it soluble in organic solvents.[1]2. Re-evaluate Conditions: If quaternization is suspected, use a less reactive alkylating agent or switch to a different method like reductive amination.[3] |
| Low yield with significant starting material remaining | 1. Insufficient Reagent: Not enough alkylating agent was used, or it degraded.2. Poor Nucleophilicity: The piperazine nitrogen is not sufficiently nucleophilic under the reaction conditions (e.g., if it is protonated).3. Inactive Conditions: Temperature is too low or the base is too weak to facilitate the reaction. | 1. Verify Reagent Quality: Ensure the alkylating agent is pure and active.2. Add a Base: Include a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize any generated acid and ensure the piperazine remains in its free-base, nucleophilic form.[1]3. Increase Temperature Gradually: If the reaction is clean but slow, cautiously increase the temperature while monitoring for byproduct formation via TLC or LC-MS. |
Section 3: Proactive Strategies for Preventing Byproduct Formation
Instead of troubleshooting a complex mixture, a well-designed initial experiment can prevent byproduct formation from the start. The most robust strategy is the use of a protecting group.
Strategy 1: The Protecting Group Workflow (Recommended)
This is the most reliable method for achieving clean, selective mono-N-alkylation. The strategy involves three main stages: protecting one nitrogen, alkylating the other, and then deprotecting. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean, acidic removal.[1][3]
Caption: Workflow for selective mono-alkylation using a protecting group strategy.
Experimental Protocol: Mono-Alkylation via Boc-Protection
This two-part protocol provides a reliable method for synthesizing a mono-N-alkylated piperazine.
Part A: Synthesis of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) [1]
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 eq.) in dichloromethane (DCM).
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.
-
Slow Addition: Cool the piperazine solution to 0 °C in an ice bath. Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 18-22 hours).
-
Workup: Evaporate the solvent under reduced pressure. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extraction: Extract the aqueous filtrate with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-piperazine.
Part B: N-Alkylation of 1-Boc-piperazine and Deprotection [1][4]
-
Setup: Combine 1-Boc-piperazine (1.0 eq.), your alkylating agent (R-X, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile or acetone.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the 1-Boc-piperazine is consumed.
-
Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting 1-Boc-4-alkyl-piperazine intermediate by column chromatography if necessary.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol, DCM). Add an excess of strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Isolation: Stir until the reaction is complete (monitor by LC-MS). Evaporate the solvent to yield the hydrochloride or trifluoroacetate salt of your desired mono-alkylated piperazine.
Strategy 2: Stoichiometric Control
For a quicker, one-step synthesis, using a large excess of piperazine can be effective, though it may require more rigorous purification.[2]
Experimental Protocol: Mono-Alkylation using Piperazine Excess [2]
-
Setup: Dissolve piperazine (10 eq.) in DCM or another suitable solvent in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition: Add the alkylating agent (1 eq.), dissolved in a small amount of DCM, dropwise to the cold piperazine solution over 1-2 hours.
-
Reaction: Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature. Monitor for the disappearance of the alkylating agent.
-
Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the piperazine hydrohalide salt.
-
Purification: The main challenge is removing the large excess of unreacted piperazine. This can often be achieved by acidic extraction (product goes into the aqueous layer as a salt, while some byproducts may remain in the organic layer) followed by basification and re-extraction, or by column chromatography.[1]
Impact of Reaction Parameters on Selectivity
The table below summarizes how key parameters can be tuned to favor mono-alkylation.
| Parameter | Effect on Mono- vs. Di-alkylation | Rationale & Explanation |
| Temperature | Lower temperatures (e.g., 0 °C to RT) favor mono-alkylation. | The second alkylation step typically has a higher activation energy. Lowering the temperature disproportionately slows this second reaction, thus improving selectivity.[2] |
| Solvent | Aprotic solvents (DCM, MeCN, THF) are generally preferred. | Solvent polarity can influence nucleophilicity and reaction rates. Aprotic solvents are generally effective, but empirical screening may be necessary for difficult substrates.[2] |
| Base | A mild, non-nucleophilic base (K₂CO₃, NaHCO₃, DIPEA) is recommended. | A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation. A weaker base maintains the starting piperazine in its free form without activating the product.[2] |
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose the right protecting group?
A: For most applications, Boc is the ideal choice. It's stable to many reaction conditions (e.g., basic alkylations, reductions) and is easily removed with acid.[1][4] If your synthesis requires acidic conditions elsewhere, a Cbz group, which is removed by hydrogenolysis, could be a suitable alternative.[4]
Q: My mono-alkylated product is difficult to separate from the di-alkylated byproduct. What are the best purification methods?
A: Separation can usually be achieved with silica gel column chromatography. The polarity difference between the mono- and di-alkylated products is typically sufficient. A gradient elution, often starting with dichloromethane (DCM) and gradually adding methanol (MeOH), is effective. For example, a 0% to 10% MeOH in DCM gradient can separate the less polar di-alkylated product from the more polar mono-alkylated product.[1]
Q: Can I perform a one-pot, one-step mono-alkylation without a large excess of piperazine?
A: While possible, it is challenging and highly dependent on the specific substrates. Success requires careful control over reaction conditions, including very low temperatures and slow addition of a less reactive alkylating agent.[2] For drug development and scale-up, the predictability and cleanliness of the protecting group strategy are almost always superior.[5]
Q: Besides direct alkylation, are there other reliable methods for making mono-N-substituted piperazines?
A: Yes. Reductive amination is an excellent alternative, particularly if you want to avoid quaternary salt formation.[3][5] This involves reacting a mono-protected piperazine (like 1-Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[3] Another method is the reduction of a mono-amide derivative of piperazine.[5]
References
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
-
Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. [Link]
-
Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine...". ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolution of 4-Methylpiperazine-2-Carboxylic Acid Esters
Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers frequently exhibit different pharmacological and toxicological profiles. For intermediates like 4-methylpiperazine-2-carboxylic acid esters, which are valuable building blocks in drug synthesis, robust and efficient chiral resolution is paramount. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to overcome common challenges in separating these chiral compounds. We will explore the nuances of both classical diastereomeric salt crystallization and modern chiral chromatography techniques.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a widely used, scalable, and economical method for chiral resolution.[1][2] It relies on the differential solubility between two diastereomeric salts formed from a racemic mixture and a chiral resolving agent.[1][3] However, success is highly dependent on a range of interacting parameters. This section addresses the most common issues encountered during this process.
FAQ 1.1: My resolution process yields low enantiomeric excess (ee). What are the primary causes and how can I improve it?
Low enantiomeric excess is a frequent challenge and can stem from multiple factors. A systematic approach is necessary to diagnose the root cause.[4]
-
Causality & Explanation:
-
Poor Resolving Agent Selection: The fundamental requirement for successful resolution is a significant difference in solubility between the two diastereomeric salts. If the chosen resolving agent forms salts with similar solubilities, the crystallization will not be selective, leading to a low ee in the isolated solid.[4][5]
-
Suboptimal Solvent System: The solvent is not merely a medium but an active participant in the crystallization process. It directly influences the solubility of both diastereomeric salts. An ideal solvent will maximize the solubility difference, promoting the precipitation of the less soluble salt while keeping the more soluble one in the mother liquor.[5][6]
-
Incorrect Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, it is not always optimal. For some systems, using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective, selectively precipitating the salt of one enantiomer.[3][4] Conversely, molar ratios greater than 1.5 can sometimes yield more enantiopure products by shifting complex acid-base equilibria.[1]
-
Thermodynamic vs. Kinetic Control: Crystallization can be under thermodynamic (solubility-based) or kinetic (rate-based) control.[1] If the cooling rate is too fast, the system may not have enough time to reach equilibrium, leading to co-precipitation of both diastereomers (kinetic trapping) and thus, low ee.[7]
-
Racemization: The target compound itself or the formed diastereomeric salts might be susceptible to racemization under the experimental conditions (e.g., elevated temperatures or presence of base), which will invariably erode the enantiomeric excess.[4]
-
-
Troubleshooting Workflow:
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Caption: Workflow for Troubleshooting Low Enantiomeric Excess.
FAQ 1.2: I'm observing poor or no crystallization. What factors should I investigate?
Failure to crystallize is often a solubility problem. The diastereomeric salt may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.
-
Causality & Explanation:
-
High Salt Solubility: The most common reason is that the diastereomeric salt is highly soluble in the solvent, preventing it from precipitating.
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the components at a higher temperature and then cooling, or by adding an anti-solvent. If the initial concentration is too low, supersaturation may not be reached upon cooling.
-
Inhibition of Nucleation: The presence of impurities can sometimes inhibit the formation of crystal nuclei, preventing crystallization from starting.
-
-
Solutions:
-
Increase Concentration: Start with a more concentrated solution.
-
Anti-Solvent Addition: Introduce an "anti-solvent" in which the salt is poorly soluble to induce precipitation. This should be done slowly to avoid oiling out.
-
Solvent Screening: Test a range of solvents with different polarities.[5]
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to a supersaturated solution to initiate crystallization.[5]
-
Reduce Temperature: Cool the solution to lower temperatures (e.g., 0 °C or below) to decrease solubility.
-
FAQ 1.3: The recovery of the desired enantiomer is consistently low. How can I optimize the yield?
Low recovery, even with high ee, can make a process economically unviable. The theoretical maximum yield for a classical resolution is 50%.
-
Causality & Explanation:
-
Significant Solubility of the Desired Salt: Even the "less soluble" diastereomeric salt has some solubility. If this solubility is significant, a large portion will remain in the mother liquor, reducing the isolated yield.
-
Suboptimal Stoichiometry: As mentioned, the molar ratio affects which salt precipitates and to what extent.[1]
-
Mother Liquor Losses: The desired product remains dissolved in the mother liquor. Minimizing the final crystallization volume is key.
-
-
Solutions:
-
Optimize Solvent and Temperature: Find a solvent system where the desired salt's solubility is minimized at the final filtration temperature.
-
Racemization and Recycle: For an economically viable process, it is crucial to recover the unwanted enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process. This "Resolution-Racemization-Recycle" (RRR) strategy is the only way to achieve a yield greater than 50%.[6]
-
Section 2: Optimizing Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers when crystallization fails or for high-value products.[2] Success hinges on selecting the right chiral stationary phase (CSP) and mobile phase.
FAQ 2.1: Peak resolution is poor in my chiral HPLC/SFC method. What parameters can I adjust?
Poor resolution (Rs < 1.5) means the peaks for the two enantiomers are not well separated, preventing accurate quantification and purification.
-
Causality & Explanation:
-
Inappropriate CSP: The CSP is the heart of the separation. The interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP dictate the separation.[8] 4-methylpiperazine-2-carboxylic acid esters, being basic compounds, often perform well on polysaccharide-based CSPs.[9]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly competes with the analyte for interaction sites on the CSP.[10] For basic amines, acidic or basic additives are often crucial for good peak shape and selectivity.[10]
-
Temperature: Column temperature affects both the kinetics and thermodynamics of the analyte-CSP interaction, thereby influencing resolution.
-
-
Solutions:
-
Mobile Phase Modifiers: For polysaccharide CSPs, vary the alcohol modifier (e.g., ethanol, isopropanol). Additives are key: for basic compounds like piperazines, adding a small amount of a base (e.g., diethylamine, DEA) can improve peak shape, while adding an acid (e.g., trifluoroacetic acid, TFA) can enhance interaction with the stationary phase.[10][11]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.
-
Temperature Optimization: Screen temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase backpressure and retention time.
-
FAQ 2.2: How do I choose the most suitable chiral stationary phase (CSP)?
CSP selection can appear empirical, but a rational approach based on the analyte's structure can significantly increase the chances of success.
-
Decision-Making Workflow: For a molecule like a 4-methylpiperazine-2-carboxylic acid ester, which contains a tertiary amine, a secondary amine (within the ring), and an ester group, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[9]
dot graph "CSP_Selection_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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prop1 [label="Key Functional Groups:\n- Tertiary Amine\n- Ester\n- Piperazine Ring (Basic)", fillcolor="#F1F3F4", fontcolor="#202124"];
class1 [label="Primary Screening Choice:\nPolysaccharide-based CSPs", fillcolor="#FBBC05", fontcolor="#202124"];
csp1 [label="Immobilized Amylose-based\n(e.g., Chiralpak IA, IC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; csp2 [label="Immobilized Cellulose-based\n(e.g., Chiralpak IB, ID)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
class2 [label="Secondary Choice:\nPirkle-type (π-acidic/π-basic)", fillcolor="#FBBC05", fontcolor="#202124"];
csp3 [label="Whelk-O 1", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> prop1 [color="#5F6368"]; prop1 -> class1 [color="#5F6368"]; class1 -> {csp1, csp2} [label="Broad applicability for amines", color="#34A853"]; prop1 -> class2 [label="If ester group contains aromatic ring", color="#5F6368"]; class2 -> csp3 [color="#34A853"]; }
Caption: Decision Tree for Chiral Stationary Phase Selection.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Screening Protocol for Chiral Resolving Agents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of racemic 4-methylpiperazine-2-carboxylic acid ester.[5]
Materials:
-
Racemic ester
-
Candidate chiral resolving acids (see Table 1)
-
Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate)
-
96-well plate or small glass vials (1-2 mL)
-
Chiral HPLC or SFC for ee analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the racemic ester in a suitable solvent (e.g., Methanol) at a known concentration (e.g., 100 mg/mL).
-
Resolving Agent Preparation: In separate vials, weigh an equimolar amount of each chiral resolving agent to be screened.
-
Reaction & Crystallization:
-
To each vial containing a resolving agent, add the stoichiometric equivalent of the racemic ester stock solution (typically starting with a 1:1 molar ratio).[4]
-
Add a screening solvent (approx. 10-20 volumes) to each vial.
-
Heat the vials gently (e.g., to 50-60 °C) to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 12-24 hours.[5]
-
-
Isolation & Analysis:
-
Visually inspect vials for crystal formation.
-
Isolate any crystalline material by filtration or centrifugation.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
Liberate the free ester from the salt by treating with a mild base (e.g., aq. NaHCO₃) and extracting with an organic solvent (e.g., Ethyl Acetate).
-
Analyze the enantiomeric excess (ee) of the isolated ester and the mother liquor by chiral HPLC/SFC. A successful "hit" is a system that provides solid material with a significant ee (>20%).
-
Protocol 3.2: Method Development Strategy for Chiral HPLC
Objective: To develop a robust chiral HPLC method for the separation of the enantiomers of 4-methylpiperazine-2-carboxylic acid ester.
Starting Point:
-
Column: Chiralpak IC (Immobilized amylose tris(3,5-dichlorophenylcarbamate)) is a good first choice for piperazine derivatives.[9][11]
-
Mobile Phase: Start with a polar organic mode (e.g., Acetonitrile/Methanol/DEA 90:10:0.1 v/v/v).[11]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 205 nm (if no strong chromophore is present) or Evaporative Light Scattering Detector (ELSD).[9][12]
Optimization Steps:
-
Initial Injection: Prepare a 0.1-1.0 mg/mL solution of the racemic ester in the mobile phase, filter, and inject.[9] Assess if any separation is observed.
-
Modifier Optimization:
-
If peaks are broad or tailing, adjust the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%).
-
If no separation is seen, switch to a normal phase mobile phase (e.g., Hexane/Isopropanol with DEA).
-
-
Solvent Strength: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) to optimize retention times.
-
Temperature Screening: Evaluate the separation at different temperatures (e.g., 25 °C and 40 °C) to see the effect on resolution.
-
Column Screening: If the Chiralpak IC fails, screen other polysaccharide columns (e.g., Chiralpak IA, IB, ID) before moving to other CSP types.
Section 4: Data Interpretation and Visualization
Table 1: Comparison of Common Chiral Resolving Agents for Basic Compounds
| Resolving Agent | Class | Typical Applications | Key Considerations |
| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for primary and secondary amines. Inexpensive and readily available.[13] | Can sometimes form gels. The use of 0.5 equivalents is common.[3] |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Often provides better-defined crystals than tartaric acid itself.[6] | More expensive than tartaric acid. |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for weakly basic amines.[13] | Salts can be very soluble in polar solvents. |
| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Good for forming salts with a wide range of amines.[14] | Racemization is possible at high temperatures. |
| (+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Phosphoric Acid | Effective for resolving chiral amines through phosphate salt formation.[2] | A more specialized and costly reagent. |
References
- Troubleshooting low enantiomeric excess in chiral resolution experiments. (n.d.). Benchchem.
- Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation. (n.d.). Benchchem.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
- Troubleshooting low yields in diastereomeric salt formation. (n.d.). Benchchem.
- Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (n.d.). Benchchem.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. Retrieved from [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Technical Support Center: Scaling Up Chiral Resolution of Amines. (n.d.). Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2001). Enantiomer.
-
4.8: 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved from [Link]
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar. Retrieved from [Link]
- CHIRAL Handbook. (n.d.). BGB Analytik.
-
Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (n.d.). ResearchGate. Retrieved from [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Retrieved from [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. Retrieved from [Link]
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 4-methylpiperazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction: Navigating the Synthetic Landscape
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to the quality and safety of the final drug product. This guide will delve into the common impurities that can arise during its synthesis, their mechanisms of formation, and strategies for their detection and mitigation.
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: N-Alkylation of Ethyl piperazine-2-carboxylate. This is a straightforward approach involving the methylation of the nitrogen at the 4-position of the piperazine ring.
-
Route B: Reductive Amination of Ethyl piperazine-2-carboxylate with Formaldehyde. This method offers an alternative to direct N-methylation and is widely used for the introduction of methyl groups onto secondary amines.
Each of these pathways, while effective, presents a unique profile of potential impurities that must be carefully managed.
Visualizing the Synthetic Pathways and Impurity Formation
To better understand the origin of impurities, let's visualize the common synthetic pathways.
Caption: Synthetic routes to this compound and key impurity formation points.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Observed Issue | Potential Impurity | Likely Cause | Proposed Solution & Rationale |
| Unexpected peak in HPLC/LC-MS with a higher molecular weight than the product. | N,N'-Dialkylated Piperazine Derivative | Over-alkylation of the piperazine ring, especially when using reactive methylating agents or excess reagent in Route A. The secondary amine at position 1 can also be methylated. | 1. Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use no more than 1.05 equivalents. 2. Slow Addition: Add the methylating agent slowly and at a controlled temperature to minimize localized high concentrations. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. |
| Presence of starting material in the final product. | Unreacted Ethyl piperazine-2-carboxylate | Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of reagents. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or in-process HPLC. 2. Optimize Conditions: Increase reaction temperature or time as needed. Ensure the quality of reagents. 3. Purification: Utilize column chromatography or crystallization to remove the unreacted starting material. |
| A polar impurity is detected, which is difficult to remove by standard purification. | N-hydroxymethyl intermediate | Incomplete reduction of the intermediate formed from the reaction of the amine with formaldehyde in Route B. | 1. Sufficient Reducing Agent: Ensure an adequate amount of the reducing agent is used. 2. Reaction Time: Allow sufficient time for the reduction step to go to completion. 3. pH Control: Maintain the appropriate pH for the reductive amination, as the efficiency of some reducing agents is pH-dependent. |
| Appearance of small peaks with molecular weights corresponding to loss of the ethyl or carboxylate group. | Degradation Products | Instability of the ester functionality under harsh reaction or work-up conditions (e.g., strong acid or base, high temperatures).[1] | 1. Mild Conditions: Use mild reaction and work-up conditions. Avoid prolonged exposure to strong acids or bases. 2. Temperature Control: Maintain a controlled temperature throughout the synthesis and purification process. 3. Proper Storage: Store the final product in a cool, dry, and dark place to prevent degradation. |
| Broad or tailing peaks during HPLC analysis. | Residual Piperazine or other basic impurities | Impurities from the starting materials or side reactions. Basic compounds can interact strongly with the silica support in reverse-phase HPLC. | 1. High-Purity Starting Materials: Use high-purity Ethyl piperazine-2-carboxylate. 2. HPLC Method Development: Use a mobile phase with an appropriate modifier (e.g., trifluoroacetic acid or an amine additive) to improve peak shape.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting material impurities to be aware of?
A1: The primary starting material, Ethyl piperazine-2-carboxylate, can contain several critical impurities. These include piperazine itself, which can lead to the formation of N,N'-dimethylpiperazine as a byproduct, and positional isomers if the synthesis of the starting material is not well-controlled. It is crucial to source high-purity starting materials and to have analytical methods in place to verify their quality before use.
Q2: How can I selectively achieve mono-methylation in the N-alkylation route (Route A)?
A2: Achieving selective mono-alkylation over di-alkylation is a common challenge in amine chemistry. The key is to control the reactivity of the system. Using a less reactive methylating agent, such as dimethyl carbonate, can favor mono-methylation. Additionally, employing a protecting group strategy, where one of the nitrogen atoms is temporarily blocked, can provide excellent selectivity. However, this adds extra steps to the synthesis. For direct methylation, slow addition of the methylating agent at a low temperature is the most practical approach to minimize the formation of the di-methylated impurity.
Q3: What are the advantages and disadvantages of reductive amination (Route B) compared to direct N-alkylation (Route A)?
A3:
-
Advantages of Reductive Amination: This method often uses less hazardous reagents than traditional alkylating agents like methyl iodide. The reaction conditions are typically mild, and the process can be highly selective for mono-methylation, reducing the risk of over-alkylation.[3]
-
Disadvantages of Reductive Amination: The reaction involves the use of formaldehyde, which is a known carcinogen and requires careful handling. The intermediate iminium ion can be unstable, and incomplete reduction can lead to impurities that are difficult to remove. The choice of reducing agent is also critical, with reagents like sodium cyanoborohydride being toxic.
Q4: What analytical techniques are best suited for detecting and quantifying these impurities?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most powerful technique for analyzing the purity of this compound.[4][5]
-
HPLC-UV: A standard method for routine purity analysis. A C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid usually provides good separation.
-
LC-MS: Essential for identifying unknown impurities by providing molecular weight information. This is particularly useful for confirming the presence of di-alkylation products or degradation products.
-
Gas Chromatography (GC): Can be used if the impurities are volatile. However, many of the potential impurities are not sufficiently volatile for GC analysis without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main product.
Experimental Protocols: A Closer Look
Protocol 1: N-Alkylation of Ethyl piperazine-2-carboxylate (Illustrative)
-
Dissolution: Dissolve Ethyl piperazine-2-carboxylate (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Methylation: Slowly add a methylating agent (e.g., dimethyl sulfate, 1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination (Illustrative)
-
Mixing: To a solution of Ethyl piperazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.1 eq).
-
pH Adjustment: Adjust the pH of the solution to 6-7 with a mild acid (e.g., acetic acid).
-
Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture for 12-18 hours at room temperature, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) until the pH is >8.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting impurities based on molecular weight.
References
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
- Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines.
-
ResearchGate. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Available at: [Link]
-
ACS Omega. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]
Sources
Technical Support Center: Ethyl 4-methylpiperazine-2-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4-methylpiperazine-2-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals. We will address common questions and troubleshooting scenarios encountered during the transition from laboratory-scale experiments to larger-scale production.
Introduction to this compound
This compound is a key heterocyclic building block, frequently utilized as a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Piperazine derivatives are valued for their versatile biological activities and are core components in drugs ranging from antipsychotics to antihistamines.[1][2] The successful scale-up of this compound is critical, but it presents distinct challenges related to reaction control, selectivity, purification, and safety. This guide provides field-proven insights to navigate these complexities.
General Synthesis Workflow
The production of this compound can be approached through several synthetic routes. A common and illustrative pathway involves the N-alkylation of a piperazine-2-carboxylate precursor. The following diagram outlines a representative workflow, which will serve as the basis for our discussion.
Sources
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Intermediates
Welcome to the technical support center for handling piperazine intermediates. As a researcher in drug development, you understand that the integrity of your starting materials and intermediates is paramount. Piperazine and its derivatives are invaluable building blocks, but their inherent hygroscopicity can present significant challenges, impacting everything from physical handling to reaction kinetics and impurity profiles.[1]
This guide is designed to provide you with both foundational knowledge and actionable troubleshooting protocols to manage the moisture-sensitive nature of these critical compounds. We will delve into the causality behind these challenges and provide self-validating systems to ensure the quality and consistency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes piperazine intermediates so hygroscopic?
The hygroscopicity of piperazine intermediates is fundamentally linked to their chemical structure. The piperazine ring contains two secondary amine functional groups. The nitrogen atoms in these amines have lone pairs of electrons, making them excellent hydrogen bond acceptors.[1] They readily interact with water molecules, which are strong hydrogen bond donors, effectively pulling moisture from the atmosphere and holding it within the material's structure.[2][3] This process, known as adsorption or absorption, can significantly alter the physical and chemical properties of the intermediate.[4]
Q2: Why is it critical to control moisture in my piperazine intermediates?
Uncontrolled moisture can compromise your research in several ways:
-
Chemical Stability: Water can act as a reactant, leading to hydrolysis or other degradation pathways, creating impurities that can be difficult to remove and may impact the final API's safety profile.[5] Amine groups, in particular, can be susceptible to side reactions in the presence of excess water.[6]
-
Reaction Stoichiometry: If a significant portion of your intermediate's weight is actually water, your stoichiometric calculations will be inaccurate. This can lead to incomplete reactions, lower yields, and an increase in process-related impurities.
-
Physical Properties: Moisture absorption leads to caking and clumping, which causes poor flowability.[4] This makes accurate weighing and dispensing extremely difficult and can be a major issue during process scale-up.
-
Analytical Results: Excess moisture can interfere with various analytical techniques, leading to out-of-specification (OOS) results and questioning the quality of your batch.
Q3: My solid piperazine intermediate used to be a free-flowing powder, but now it's clumpy. Has it absorbed moisture?
Yes, this is a classic physical sign of moisture uptake. When a hygroscopic powder absorbs water, the moisture forms liquid bridges between individual particles. This leads to increased inter-particle attraction, causing the powder to clump, cake, and lose its flowability.[4] If you observe this, it is a strong indication that the material has been exposed to ambient humidity and its water content should be quantified immediately.
Q4: I've just received a new piperazine intermediate. What are the essential first steps for storage?
Proper initial storage is crucial to prevent moisture uptake.
-
Inspect Packaging: Ensure the material arrived in a well-sealed container, often with an outer foil pouch that acts as a moisture barrier.[7]
-
Minimize Exposure: Only open the container in a controlled environment with low relative humidity (RH), such as a glove box or a room with a dehumidifier. If this is not possible, make the opening and transfer process as brief as possible.
-
Use a Desiccator: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[8][9] This creates a dry micro-environment.
-
Seal Tightly: After use, ensure the container lid is tightly secured. For screw-top jars, wrapping the junction with parafilm can provide an additional barrier.[9]
-
Aliquot if Necessary: If you will be accessing the material frequently, consider aliquoting the bulk quantity into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture.
Troubleshooting Guides & Protocols
Problem 1: Inconsistent Reaction Yields and Unexpected Impurity Profiles
You're running a reaction where a piperazine intermediate is a key nucleophile. Sometimes the reaction proceeds cleanly with a >90% yield, but other times it stalls, and you observe a significant new impurity peak in your LC-MS analysis.
Underlying Cause: The variable water content in your piperazine intermediate is likely the culprit. Water can compete with your intended reactant, participate in side reactions, or alter the intermediate's solubility and reactivity. The amine groups are basic and can react with carbon dioxide from the air, a reaction facilitated by moisture, forming carbamates that may further complicate your process.[3]
Troubleshooting Workflow
Caption: Troubleshooting inconsistent reaction outcomes.
Problem 2: Quantifying Moisture Content Accurately
You suspect moisture is the issue, but you need reliable quantitative data to prove it and release a batch for use.
Underlying Cause: Selecting the right analytical technique and, more importantly, ensuring proper sample handling are critical for accurately determining water content in a highly hygroscopic material.[10] Exposure to ambient air for even a few seconds during sample preparation can lead to erroneously high results.
Data Presentation: Comparison of Moisture Determination Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Karl Fischer (KF) Titration | Chemical reaction of water with an iodine-sulfur dioxide reagent. Can be volumetric or coulometric. | Highly specific to water, very high accuracy (PPM level), considered the gold standard.[11] | Destructive, requires specialized reagents, can be time-consuming.[11] | Accurate quantification of low to moderate water content. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a sample is heated under a controlled atmosphere. | Small sample size, provides information on thermal stability. | Not specific to water (any volatile compound will cause weight loss), less sensitive than KF.[] | Quick screening, assessing total volatiles, confirming presence of hydrates. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH). | Provides a complete moisture sorption/desorption profile, useful for characterizing hygroscopicity.[4][] | Time-consuming, requires specialized instrumentation. | In-depth characterization of a material's behavior in different humidity environments. |
Experimental Protocol 1: Accurate Water Content Determination by Coulometric Karl Fischer Titration
This protocol is designed to minimize exposure to atmospheric moisture.
-
System Preparation:
-
Ensure the Karl Fischer titrator is in good working order, with fresh reagents and a properly conditioned titration cell (low drift).
-
-
Sample Preparation (in a low-humidity environment if possible):
-
Use small, sealable glass vials with septa caps.
-
Place 5-10 empty, capped vials onto an analytical balance and tare the weight.
-
Quickly add approximately 10-20 mg of the piperazine intermediate to each vial. The exact mass is not critical at this stage.
-
Immediately seal the vials after adding the sample.
-
-
Weight Measurement:
-
Weigh each sealed vial containing the sample. The difference between this weight and the initial tare weight is the exact mass of your sample. Record this precisely. This "weighing by difference" ensures you account for every particle.
-
-
Titration:
-
Using a gas-tight syringe, inject a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) into the sealed vial to dissolve the sample.
-
Draw the entire volume of the dissolved sample into the syringe.
-
Inject the sample solution directly into the KF titration cell.
-
Start the titration and record the amount of water detected in micrograms (µg).
-
-
Calculation:
-
Water Content (%) = [ (µg of water detected) / (mass of sample in µg) ] * 100
-
Analyze at least three replicates to ensure precision. The relative standard deviation (RSD) should typically be less than 5%.
-
Problem 3: Material Caking and Handling Difficulties
Your piperazine intermediate is caked into a solid mass inside its container, making it impossible to weigh accurately for your next experiment.
Underlying Cause: The material has absorbed a significant amount of moisture, causing extensive particle agglomeration.[4] Attempting to use this material as-is will lead to significant errors. The material may need to be dried before use.
Experimental Protocol 2: Small-Scale Drying of a Hygroscopic Intermediate
This protocol is for drying small (mg to g) quantities for immediate experimental use.
-
Select a Drying Method:
-
High-Vacuum Oven: The most common and effective method. Use a temperature well below the compound's melting or decomposition point (e.g., 40-50 °C).
-
Desiccator with High-Potency Desiccant: For very heat-sensitive materials, drying under high vacuum within a desiccator containing phosphorus pentoxide (P₂O₅) at room temperature can be effective, though slower.
-
-
Procedure:
-
Spread the caked material in a thin layer in a clean, tared glass vessel (like a watch glass or a round bottom flask).
-
Place the vessel in the vacuum oven.
-
Apply vacuum slowly to avoid bumping the powder.
-
Heat to the desired temperature and dry for several hours (e.g., 4-16 hours).
-
To determine if the material is dry, you can use a "dry-to-constant-weight" approach: cool the sample to room temperature in a desiccator, weigh it, then return it to the oven for another 1-2 hours and repeat the process. The material is considered dry when two consecutive weighings are identical within the balance's tolerance.
-
-
Post-Drying Handling:
-
Once dry, the material is extremely active and will re-absorb moisture quickly.
-
Crucially, backfill the vacuum oven or desiccator with an inert gas like nitrogen or argon before opening.
-
Immediately transfer the dried material to a tightly sealed container and store it in a desiccator.
-
It is best to use the dried material immediately.
-
Workflow for Handling and Dispensing
Sources
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Validation & Comparative
"Ethyl 4-methylpiperazine-2-carboxylate" vs ethyl piperazine-1-carboxylate in synthesis
Starting Data Collection
I've initiated comprehensive Google searches to gather foundational information. I'm focusing on the synthesis, properties, and applications of "ethyl 4-methylpiperazine-2-carboxylate" and "ethyl piperazine-1-carboxylate". This initial data gathering is the first step in my overall process.
Expanding Search Parameters
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Analyzing Search Results
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Synthesizing the Comparison Guide
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Consolidating Foundational Data
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Analyzing Foundational Search Results
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Evaluating Reactivity Profiles
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Analyzing Compound Reactivity
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Refining Synthetic Strategies
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Comparing Ester Piperazines
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Analyzing Application Potential
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Analyzing Application Potential
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Refining Comparison Parameters
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Evaluating Comparison Guide Progress
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A Comparative Guide for the Synthetic Chemist: Ethyl 4-methylpiperazine-2-carboxylate vs. its N-Boc Analogue
In the landscape of modern drug discovery and synthetic chemistry, the piperazine scaffold remains a cornerstone, prized for its versatile biological activities and favorable physicochemical properties.[1] This guide provides an in-depth technical comparison between two closely related yet functionally distinct building blocks: Ethyl 4-methylpiperazine-2-carboxylate and its tert-butoxycarbonyl (Boc)-protected analogue . Understanding the nuanced differences in their reactivity, stability, and handling is paramount for researchers, scientists, and drug development professionals aiming to streamline their synthetic strategies and accelerate the discovery of novel therapeutics.
This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function. We will delve into the strategic implications of the Boc protecting group, supported by experimental data and detailed protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
At a Glance: Key Physicochemical and Structural Differences
The introduction of the Boc protecting group fundamentally alters the electronic and steric landscape of the piperazine ring. This modification has profound consequences on the molecule's physical properties and chemical behavior.
| Property | This compound | tert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate | Rationale for Difference |
| Molecular Formula | C₈H₁₆N₂O₂[2] | C₁₃H₂₄N₂O₄ | Addition of the C₅H₈O₂ Boc group. |
| Molecular Weight | 172.22 g/mol [2] | 272.35 g/mol | Increased mass due to the Boc protecting group. |
| Appearance | Liquid (predicted) | Solid (often a waxy solid)[1] | The bulky, non-polar Boc group can lead to a more ordered solid state. |
| Boiling Point | Not readily available | Higher (predicted) | Increased molecular weight and van der Waals forces. |
| Solubility | Generally soluble in polar protic solvents. | More soluble in non-polar organic solvents like dichloromethane and ethyl acetate. | The lipophilic nature of the tert-butyl group increases solubility in less polar media. |
| Basicity (pKa) | Higher (secondary amine) | Significantly Lower | The electron-withdrawing nature of the Boc group's carbonyl delocalizes the nitrogen's lone pair, reducing its basicity.[3][4] |
| Nucleophilicity | High (unhindered secondary amine) | Very Low (carbamate nitrogen) | The lone pair on the nitrogen is engaged in resonance with the carbonyl of the Boc group, making it a poor nucleophile.[3][4] |
The Decisive Factor: Reactivity and the Role of the Boc Group
The most critical distinction between these two molecules lies in their reactivity, a direct consequence of the Boc group's presence.
This compound features a nucleophilic secondary amine at the N1 position. This site is readily available for a wide range of chemical transformations, including:
-
Acylation: Forms amides with acyl chlorides, anhydrides, and carboxylic acids (with coupling agents).
-
Alkylation: Reacts with alkyl halides and other electrophiles, though over-alkylation can be a concern.[4]
-
Reductive Amination: Condenses with aldehydes and ketones, followed by reduction to form tertiary amines.
-
Arylation: Participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperazines.
In stark contrast, the Boc-protected analogue renders the N1 nitrogen essentially inert to these reactions under standard conditions.[3][5] The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and basicity.[4] This protective strategy is the cornerstone of its utility, allowing for selective functionalization at other positions of a larger molecule without interference from the piperazine nitrogen.
The true value of the Boc-protected compound is realized in its ability to be selectively deprotected, unmasking the reactive secondary amine at a later synthetic stage. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6]
Visualizing the Synthetic Strategy: Protection and Deprotection Workflow
Caption: A typical workflow illustrating the strategic use of Boc protection.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for specific substrates and scales.
Protocol 1: Boc Protection of this compound
This protocol describes the straightforward N-Boc protection of the secondary amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.2 equiv.) to the solution and stir.
-
Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise to the stirred mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Rationale: The base (TEA or DIPEA) acts as a scavenger for the acid generated during the reaction. The workup with sodium bicarbonate removes any remaining acidic byproducts.
Protocol 2: Acid-Catalyzed Deprotection of the Boc-Protected Analogue
This protocol details the removal of the Boc group to liberate the free secondary amine.
Materials:
-
tert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).[6]
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[6]
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Rationale: Strong acids like TFA or HCl protonate the oxygen of the carbonyl group, facilitating the cleavage of the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.
Visualizing the Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Analytical Characterization: Comparative Data
Accurate characterization is crucial for confirming the identity and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant difference in the ¹H NMR spectra will be the presence of a large singlet around 1.4-1.5 ppm in the Boc-protected analogue, corresponding to the nine equivalent protons of the tert-butyl group.[1] The chemical shifts of the piperazine ring protons will also be affected by the presence of the electron-withdrawing Boc group.
| Proton | This compound (Predicted) | tert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate (Predicted) |
| -C(CH₃)₃ | N/A | ~1.45 ppm (s, 9H) |
| -OCH₂CH₃ | ~4.1-4.2 ppm (q, 2H) | ~4.1-4.2 ppm (q, 2H) |
| -OCH₂CH₃ | ~1.2-1.3 ppm (t, 3H) | ~1.2-1.3 ppm (t, 3H) |
| Piperazine Ring Protons | ~2.2-3.5 ppm (m) | Shifted due to Boc group |
| N-CH₃ | ~2.3 ppm (s, 3H) | ~2.3 ppm (s, 3H) |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
In the ¹³C NMR spectrum, the Boc-protected analogue will show characteristic signals for the quaternary carbon of the tert-butyl group (~80 ppm) and the carbamate carbonyl (~155 ppm).[1]
High-Performance Liquid Chromatography (HPLC)
Due to the significant difference in polarity, these two compounds are easily separated by reverse-phase HPLC.
-
This compound: Being more polar, it will have a shorter retention time.
-
Boc-protected analogue: The non-polar Boc group will cause it to be retained longer on a C18 column, resulting in a longer retention time.[6]
This difference in retention time is a reliable method for monitoring the progress of both protection and deprotection reactions.
Applications in Drug Discovery and Development
Both compounds are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.
-
This compound: This is used when the N1 nitrogen is intended to be a part of the final molecular scaffold, often serving as a linker or a point for diversification. The piperazine moiety is a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1]
-
Boc-protected analogue: This is the reagent of choice when the N1 nitrogen needs to be protected during multi-step syntheses to allow for selective reactions elsewhere in the molecule. Its use is prevalent in the synthesis of complex natural products and pharmaceuticals where regioselectivity is critical.[1][7]
Conclusion: A Strategic Choice
The choice between this compound and its Boc-protected analogue is a strategic one, dictated by the overall synthetic plan.
-
Choose this compound when:
-
Immediate functionalization of the N1 nitrogen is desired.
-
The synthetic route is short and does not involve reagents that would react with the secondary amine.
-
-
Choose the Boc-protected analogue when:
-
The N1 nitrogen needs to be masked to allow for selective reactions at other positions.
-
A multi-step synthesis requires the controlled, late-stage introduction of functionality at the N1 position.
-
By understanding the fundamental principles outlined in this guide, researchers can leverage the distinct properties of these two valuable building blocks to design more efficient and robust synthetic routes, ultimately accelerating the pace of innovation in drug discovery and development.
References
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
-
pK a values of common substituted piperazines. ResearchGate. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available at: [Link]
-
pK a Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]
-
Supplemental Information. The Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to the Enantioselective Synthesis of Ethyl 4-methylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of substituted piperazines is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their pharmacological activity and safety profile. Ethyl 4-methylpiperazine-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of two prominent strategies for its enantioselective synthesis: Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution. The discussion delves into the mechanistic underpinnings, practical considerations, and performance of each method, supported by experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The introduction of a stereocenter at the C2 position significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Consequently, robust and efficient methods for the synthesis of enantiomerically pure piperazine derivatives, such as this compound, are in high demand.
Comparative Analysis of Synthetic Strategies
This guide will compare two distinct and powerful methodologies for achieving the enantioselective synthesis of the target molecule.
Method 1: Catalytic Asymmetric Hydrogenation of a Pyrazine Precursor
This approach relies on the stereoselective reduction of a prochiral pyrazine substrate using a chiral transition metal catalyst. The key advantage of this method is its high atom economy, as it directly establishes the desired stereocenter.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This strategy involves the synthesis of a racemic mixture of the target compound, followed by the selective reaction of one enantiomer catalyzed by an enzyme, typically a lipase. This allows for the separation of the two enantiomers, providing access to one enantiomer in high purity.
Performance Comparison
| Parameter | Catalytic Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Precursor | Ethyl 4-methyl-1,4,5,6-tetrahydropyrazine-2-carboxylate | Racemic this compound |
| Catalyst | Chiral Rhodium or Iridium Complex | Lipase (e.g., from Candida antarctica) |
| Enantioselectivity | Good to Excellent (up to >95% ee) | Excellent (often >99% ee for one enantiomer) |
| Yield | High (typically >90%) | Maximum 50% for the desired enantiomer |
| Atom Economy | High | Moderate |
| Process Complexity | Requires specialized catalysts and high-pressure equipment | Requires synthesis of racemate and enzymatic screening |
| Scalability | Generally good, but catalyst cost can be a factor | Can be scalable, with enzyme cost and stability as considerations |
Method 1: Catalytic Asymmetric Hydrogenation
Mechanistic Rationale
The enantioselectivity in this reaction is imparted by the chiral ligand coordinated to the metal center (e.g., Rhodium or Iridium). The substrate coordinates to the chiral catalyst, and the hydrogenation occurs from a specific face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand is crucial for achieving high enantiomeric excess (ee).
Experimental Workflow
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Detailed Protocol
Step 1: Synthesis of Ethyl 4-methyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
-
To a solution of ethyl glyoxalate (1.0 eq) in a suitable solvent such as methanol, add N-methylethylenediamine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the tetrahydropyrazine precursor.
Step 2: Asymmetric Hydrogenation
This protocol is adapted from methodologies for similar substrates and may require optimization.
-
In a glovebox, a high-pressure autoclave is charged with the pyrazine precursor (1.0 eq), a chiral rhodium catalyst such as [Rh(COD)2]BF4 with a suitable chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos, 0.5-2 mol%), and a degassed solvent (e.g., methanol or dichloromethane).
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (e.g., 10-50 atm) at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
After releasing the pressure, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to afford the enantiomerically enriched product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Method 2: Enzymatic Kinetic Resolution
Mechanistic Rationale
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes. In this case, a lipase is used to selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric purity.
Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol
Step 1: Synthesis of Racemic this compound
-
A solution of racemic 4-methylpiperazine-2-carboxylic acid (1.0 eq) in ethanol is cooled to 0 °C.
-
Thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the racemic ester.
Step 2: Enzymatic Kinetic Resolution
This protocol is based on general procedures for lipase-catalyzed resolutions and may require optimization of the enzyme and reaction conditions.[2][3]
-
The racemic ester (1.0 eq) is suspended in a phosphate buffer (e.g., pH 7.5).
-
A lipase, such as Candida antarctica lipase B (CAL-B), is added to the suspension.
-
The mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the progress of the reaction is monitored by chiral HPLC.
-
When approximately 50% conversion is reached, the reaction is stopped.
-
The unreacted ester is extracted with an organic solvent. The aqueous layer can be acidified to recover the hydrolyzed carboxylic acid.
-
The organic extract is dried and concentrated to yield the enantiomerically enriched ester.
-
The enantiomeric excess of the ester and the acid can be determined by chiral HPLC analysis.
Conclusion
Both Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution represent viable and powerful strategies for the enantioselective synthesis of this compound. The choice between these methods will depend on the specific requirements of the research, including the desired enantiomer, scale of the synthesis, and available resources. Catalytic asymmetric hydrogenation offers a more direct and atom-economical route to the product, while enzymatic kinetic resolution can provide access to one enantiomer with exceptionally high optical purity. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully implement these advanced synthetic methodologies.
References
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3647–3657.
- Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
- de Souza, R. O. M. A., et al. (2018).
- Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: a concise, new synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor Crixivan. Tetrahedron Letters, 36(36), 6419-6422.
- Burke, A. J. (2016). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry, 12, 1446-1454.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Bevinakatti, H. S., & Banerji, A. A. (1991). Lipase-catalyzed transesterification of esters in organic solvents. Biotechnology and Bioengineering, 38(8), 967-971.
- Faber, K. (2018).
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A-Senior-Application-Scientist's-Guide-to-Validating-the-Structure-of-Ethyl-4-methylpiperazine-2-carboxylate-using-2D-NMR
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed structural elucidation. This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural validation of Ethyl 4-methylpiperazine-2-carboxylate, a key building block in organic synthesis.[1] We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a self-validating analytical system.
The increasing complexity of synthetic molecules necessitates the use of advanced 1D and 2D NMR techniques to resolve and assign the numerous resonance signals that would otherwise overlap in a simple 1D spectrum.[2] This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides a comprehensive and trustworthy confirmation of the target structure.
The-Challenge:-Unambiguous-Structure-Confirmation
This compound (C8H16N2O2, MW: 172.22)[3][4][5] presents a moderately complex heterocyclic structure with multiple chiral centers and stereoisomers possible. While 1D ¹H and ¹³C NMR provide initial data, overlapping signals and the lack of direct connectivity information can lead to ambiguity. 2D NMR techniques are essential to overcome these limitations by revealing correlations between different nuclei.[2][6]
Structure of this compound:
The-Solution:-A-Multi-faceted-2D-NMR-Approach
A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a robust framework for structural validation.[7][8][9] Each experiment offers a unique piece of the structural puzzle.
Predicted ¹H and ¹³C NMR Data
Before delving into the 2D spectra, it's crucial to have a foundational understanding of the expected 1D NMR data. The following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | ~3.5 | dd | 1H |
| H3a | ~2.8 | m | 1H |
| H3b | ~2.6 | m | 1H |
| H5a | ~2.9 | m | 1H |
| H5b | ~2.2 | m | 1H |
| H6a | ~2.7 | m | 1H |
| H6b | ~2.1 | m | 1H |
| N-CH₃ | ~2.3 | s | 3H |
| O-CH₂ | ~4.1 | q | 2H |
| O-CH₂-CH₃ | ~1.2 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (ppm) | Attached Protons |
| C2 | ~58 | 1 |
| C3 | ~50 | 2 |
| C5 | ~55 | 2 |
| C6 | ~53 | 2 |
| N-CH₃ | ~46 | 3 |
| C=O | ~172 | 0 |
| O-CH₂ | ~61 | 2 |
| O-CH₂-CH₃ | ~14 | 3 |
Step-by-Step-2D-NMR-Data-Interpretation
COSY: Mapping the Proton-Proton Network
The ¹H-¹H Correlation Spectroscopy (COSY) experiment is the first step in assembling the molecular framework. It identifies protons that are coupled to each other, typically through two or three bonds.[7][10] Cross-peaks in the COSY spectrum reveal these correlations, allowing us to trace out the spin systems within the molecule.[11]
Experimental Logic: By identifying which protons are neighbors, we can piece together fragments of the molecule. For the piperazine ring, we expect to see correlations between H2 and the H3 protons, and between the H5 and H6 protons.
Interpreting the COSY Spectrum:
-
A cross-peak between the signal at ~3.5 ppm (H2) and the signals at ~2.8 and ~2.6 ppm confirms the H2-C2-C3-H3 connectivity.
-
Correlations between the signals in the ~2.1-2.9 ppm range will delineate the -CH₂-CH₂- fragment of the piperazine ring (C5-C6).
-
A clear correlation between the quartet at ~4.1 ppm (O-CH₂) and the triplet at ~1.2 ppm (O-CH₂-CH₃) confirms the ethyl ester group.
Caption: COSY correlations for this compound.
HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[7][12] This is a crucial step for assigning the carbon signals based on the already established proton assignments.[7]
Experimental Logic: HSQC provides direct one-bond ¹H-¹³C correlations, simplifying the ¹³C spectrum and confirming the assignments made from 1D data and DEPT experiments.[7][12]
Interpreting the HSQC Spectrum:
-
The proton at ~3.5 ppm (H2) will show a cross-peak with the carbon at ~58 ppm, definitively assigning this carbon as C2.
-
The protons of the ethyl group (~4.1 and ~1.2 ppm) will correlate with their respective carbons (~61 and ~14 ppm).
-
The N-CH₃ protons (~2.3 ppm) will correlate with the carbon at ~46 ppm.
-
The remaining methylene protons of the piperazine ring will correlate with their corresponding carbons in the ~50-55 ppm range.
Caption: HSQC correlations showing direct ¹H-¹³C attachments.
HMBC: Assembling the Full Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.[7][13] This is particularly useful for identifying quaternary carbons and connecting the spin systems established by COSY.[7]
Experimental Logic: HMBC provides the long-range connectivity information needed to link the different fragments of the molecule. Key correlations will be those that bridge the piperazine ring, the ethyl ester, and the N-methyl group.
Interpreting the HMBC Spectrum:
-
Connecting the Ethyl Ester: The O-CH₂ protons (~4.1 ppm) will show a correlation to the carbonyl carbon (C=O) at ~172 ppm, confirming the ester functionality. H2 (~3.5 ppm) will also show a correlation to this carbonyl carbon.
-
Positioning the N-Methyl Group: The N-CH₃ protons (~2.3 ppm) will show correlations to the adjacent piperazine ring carbons, C3 (~50 ppm) and C5 (~55 ppm), confirming its position at N4.
-
Confirming the Ring Structure: H2 (~3.5 ppm) will show correlations to C6 (~53 ppm) and C3 (~50 ppm). The protons on C3 will show correlations to C2 (~58 ppm) and C5 (~55 ppm).
Caption: Key HMBC correlations confirming the molecular skeleton.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4
-
Data Points (TD): 2048 (F2), 256 (F1)
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 2-8
-
Data Points (TD): 2048 (F2), 256 (F1)
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 8-16
-
Data Points (TD): 4096 (F2), 256 (F1)
-
Conclusion:-A-Self-Validating-System
By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations that piece the entire molecular puzzle together. This multi-technique approach leaves no room for ambiguity and provides the high level of confidence required in research and drug development. The congruence of the data from these three experiments provides an authoritative confirmation of the proposed structure.
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Pharmacological profile of "Ethyl 4-methylpiperazine-2-carboxylate" derivatives
An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 4-methylpiperazine-2-carboxylate Derivatives as CNS-Targeting Agents
Introduction: The Piperazine-2-Carboxylate Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique stereochemical and physicochemical properties, including two basic nitrogen atoms, allow for versatile structural modifications to achieve desired pharmacological effects.[1][2] These modifications can significantly influence a compound's affinity, selectivity, and pharmacokinetic profile.[3] This guide focuses on a specific, yet underexplored, subclass: derivatives of this compound. While this exact scaffold is more commonly cited as a synthetic intermediate in patent literature for complex molecules like CGRP antagonists and ALK5 inhibitors,[4][5][6][7] its structural features suggest significant potential for developing novel agents targeting the central nervous system (CNS).
This comparison guide will synthesize available data from closely related piperazine analogs to project the pharmacological profile of this compound derivatives. We will explore their potential as modulators of key CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric disorders.[8][9] The subsequent sections will provide a comparative analysis of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and a forward-looking perspective on their therapeutic potential.
Comparative Pharmacological Profiles: A Focus on CNS Receptors
Derivatives of the piperazine scaffold are well-known for their interactions with dopamine and serotonin receptors, making them prime candidates for antipsychotic, antidepressant, and anxiolytic drug development.[9][10] The core structure of this compound provides a foundation for creating a diverse library of compounds with tunable activity at these key receptors.
Dopamine D2 and D3 Receptor Modulation
The dopamine D2 and D3 receptors are primary targets for typical and atypical antipsychotic medications.[11] Fine-tuning the affinity and selectivity for these receptors is a key challenge in developing new treatments with improved efficacy and fewer side effects. The N-arylpiperazine motif is a classic pharmacophore for D2/D3 receptor ligands.[10][12]
By appending various aryl groups to the N1 position of the piperazine ring of our core scaffold, we can anticipate a range of activities, from full antagonism to partial agonism. The ethyl ester at the C2 position can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's polarity, cell permeability, and binding characteristics. The N4-methyl group is expected to influence the basicity of the nitrogen and the overall conformation of the ring, which can impact receptor affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Representative N-Arylpiperazine Derivatives at Dopamine Receptors
| Compound (Analog) | Linker/Substituent | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs D2 Selectivity | Reference |
| BP 897 | N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)naphthalene-2-carboxamide | 22.4 | 0.22 | 102 | [11] |
| Compound 38 (ST 280) | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | 0.5 | 153 | [11] |
| Compound 4v | 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butyl-2-naphthamide | 218 | 1.6 | 136 | [10] |
This table presents data for well-characterized N-arylpiperazine dopamine receptor ligands to illustrate the potential range of affinities and selectivities that could be achieved with derivatives of this compound.
The data in Table 1 suggests that modifications to the N-arylpiperazine scaffold can lead to high-affinity and selective ligands for the D3 receptor. For derivatives of this compound, an extended and more rigid aryl carboxamide side chain is predicted to be crucial for achieving high D3 receptor selectivity.[11]
Serotonin 5-HT1A and 5-HT2A Receptor Modulation
A dual-action profile, with antagonism at the 5-HT2A receptor and partial agonism at the 5-HT1A receptor, is a hallmark of many atypical antipsychotics, contributing to their improved side-effect profile.[13] Piperazine derivatives have been extensively explored as ligands for these receptors.[9][14]
The structure-activity relationship for these targets often involves a long-chain alkyl spacer connecting the piperazine ring to a terminal aromatic or heterocyclic moiety.[9] For our scaffold, derivatization at the N1 position with different aryl groups and varying the linker length would be a key strategy to modulate the 5-HT1A/5-HT2A activity ratio.
Table 2: Comparative Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives at Serotonin Receptors
| Compound (Analog) | N1-Aryl Group | Linker | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Derivative 3d | 1,3-benzoxazolin-2,4-dione | n-butyl | 1.25 | 246 | [9] |
| Derivative 3e | 1,3-benzoxazolin-2,4-dione | n-butyl | 1.95 | 85 | [9] |
| Derivative 3f | 1,3-benzoxazolin-2,4-dione | n-butyl | 3.5 | 495 | [9] |
This table showcases how modifications to the N-arylpiperazine structure can influence affinity for serotonin receptors, providing a model for the expected behavior of this compound derivatives.
Signaling Pathways and Mechanism of Action
The therapeutic effects of dopamine and serotonin receptor modulators are mediated through complex intracellular signaling cascades. For instance, D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
Caption: In vitro evaluation workflow for novel CNS compounds.
In Vivo Assays
1. Phencyclidine (PCP)-Induced Hyperlocomotion Model
-
Objective: To assess the potential antipsychotic activity of a compound. PCP induces a hyperdopaminergic state that mimics some positive symptoms of schizophrenia.
-
Methodology:
-
Acclimate rodents (mice or rats) to an open-field arena equipped with infrared beams to track movement.
-
Administer the test compound or vehicle.
-
After a pre-treatment period, administer PCP to induce hyperlocomotion.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Effective antipsychotic agents are expected to attenuate the PCP-induced hyperlocomotion. [13] 2. Elevated Plus Maze (EPM) Test
-
-
Objective: To evaluate the anxiolytic or anxiogenic potential of a compound.
-
Methodology:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Administer the test compound or vehicle to rodents.
-
Place the animal in the center of the maze and allow it to explore freely for a set time (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent and entries into the open arms.
-
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the extensive literature on related piperazine derivatives, it is evident that strategic modifications to this core can yield compounds with high affinity and selectivity for key dopamine and serotonin receptors.
Future research should focus on synthesizing a focused library of derivatives with systematic variations at the N1 position and modifications of the C2 ethyl ester to explore the structure-activity relationship in detail. The protocols outlined in this guide provide a robust framework for their pharmacological characterization. Phenotypic screening approaches, which measure functional changes at a systems level, could also be employed to identify novel activities without a preconceived target. [15][16]The ultimate goal is to identify lead compounds with a balanced pharmacological profile, offering improved efficacy and a favorable safety margin for the treatment of complex psychiatric disorders.
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El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2273185. [Link]
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Badgujar, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 195-207. [Link]
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A Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Case of Ethyl 4-Methylpiperazine-2-carboxylate
Abstract
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a significant portion of all approved drugs.[1] Their structural diversity and ability to engage in various biological interactions make them "privileged structures" in the quest for novel therapeutics.[2][3][4] This guide provides an in-depth comparison of Ethyl 4-methylpiperazine-2-carboxylate against other widely used heterocyclic scaffolds such as piperidine, morpholine, and thiophene. We will delve into their physicochemical properties, pharmacokinetic profiles, and synthetic tractability, supported by experimental data and protocols to aid researchers in making informed decisions during the drug discovery process.
Introduction: The Primacy of Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in drug design.[5][6] Certain scaffolds, termed "privileged structures," exhibit a remarkable ability to bind to multiple biological targets with high affinity.[2][7] This promiscuity is not a flaw; rather, it provides a validated starting point for the design of compound libraries, accelerating the hit-to-lead optimization process.[1] The selection of a heterocyclic core is a critical decision that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide focuses on the piperazine derivative, this compound, and contrasts its utility with other key heterocyclic systems.
Profiling this compound
This compound is a disubstituted piperazine derivative. The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms, a feature that imparts a unique set of properties.[8][9]
Synthesis and Physicochemical Properties: The synthesis of this compound can be achieved through various synthetic routes, often starting from precursors like ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[10] The presence of two nitrogen atoms in the piperazine ring results in two distinct pKa values, allowing for fine-tuning of its ionization state at physiological pH.[11] This characteristic can be leveraged to modulate solubility and target engagement. The ethyl carboxylate and N-methyl groups further modify its lipophilicity and steric profile.
Structural Features and Biological Relevance: The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[12][13] Its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions is well-documented.[8][14] The two nitrogen atoms can act as hydrogen bond acceptors and the overall ring structure provides a rigid scaffold for the precise positioning of substituents. The N-methyl group can enhance metabolic stability and the ethyl carboxylate group offers a handle for further chemical modification. Researchers often utilize this scaffold in designing drug candidates for neurological and cardiovascular targets.[15]
Comparative Analysis with Other Key Heterocyclic Scaffolds
The choice of a heterocyclic scaffold is a multi-parameter optimization problem. Below is a comparison of the piperazine core with piperidine, morpholine, and thiophene.
Piperidine: The Saturated Nitrogen Heterocycle
Piperidine, a six-membered ring with a single nitrogen atom, is another cornerstone of medicinal chemistry.[16]
-
Basicity and Lipophilicity: Piperidine is more basic (pKa ≈ 11.22) than piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[11] This higher basicity can lead to stronger ionic interactions with target proteins but may also result in higher clearance and potential for phospholipidosis.[11] Piperidine derivatives are generally more lipophilic than their piperazine counterparts.
-
Pharmacokinetics: The higher lipophilicity of piperidines can lead to better membrane permeability and oral absorption.[11] However, the single basic nitrogen can be a site for metabolism.
-
Applications: Piperidines are prevalent in CNS-active agents, such as opioids and antipsychotics.[1][13]
Morpholine: The Ethereal Counterpart
Morpholine is a six-membered heterocycle containing both a nitrogen and an oxygen atom.[17]
-
Physicochemical Properties: The presence of the ether oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.5) and increases the polarity and aqueous solubility compared to piperidine.[18][19] This often leads to improved pharmacokinetic properties.[20][21]
-
Metabolic Stability: The morpholine ring is generally considered to be metabolically stable.
-
Applications: Morpholine is frequently incorporated into drug candidates to enhance potency and confer desirable drug-like properties.[18][19] It is a key component in the antibiotic linezolid and the anticancer agent gefitinib.[17]
Thiophene: The Aromatic Sulfur Heterocycle
Thiophene is a five-membered aromatic ring containing a sulfur atom.[22]
-
Aromaticity and Bioisosterism: Thiophene is considered a bioisostere of a phenyl ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of activity.[22][23] This is exemplified by the NSAID lornoxicam, a thiophene analog of piroxicam.[22]
-
Metabolic Considerations: While a valuable scaffold, the thiophene ring can be a "structural alert" as its metabolism via cytochrome P450 enzymes can lead to the formation of reactive metabolites, which can cause hepatotoxicity.[24]
-
Applications: Thiophene is a privileged scaffold found in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antipsychotic agents.[25][26]
Summary of Physicochemical and Pharmacokinetic Properties
| Scaffold | Key Physicochemical Properties | General Pharmacokinetic Profile | Common Therapeutic Areas |
| Piperazine | Two basic nitrogens (tunable pKa), increased polarity and water solubility.[8][9] | Good oral bioavailability, can be susceptible to N-dealkylation.[8][14] | CNS disorders (antipsychotics, antidepressants), antivirals.[1][12] |
| Piperidine | Single basic nitrogen (higher pKa), more lipophilic than piperazine.[11] | Good membrane permeability, can have higher clearance.[11] | CNS disorders (opioids), cardiovascular.[1][13] |
| Morpholine | Reduced basicity, increased polarity and solubility due to the ether oxygen.[18][19] | Generally good metabolic stability and favorable PK properties.[18][20] | Oncology, infectious diseases.[17] |
| Thiophene | Aromatic, bioisostere of a phenyl ring.[22][23] | Variable, potential for metabolic activation to reactive species.[24] | Anti-inflammatory, oncology, antiplatelet.[25][26] |
Experimental Protocols for Scaffold Evaluation
To objectively compare these scaffolds, standardized in vitro assays are indispensable. Here, we provide protocols for two fundamental experiments: the in vitro Metabolic Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[27][28]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.[29]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Causality: Liver microsomes are used as they contain a high concentration of phase I drug-metabolizing enzymes.[28] Monitoring the disappearance of the parent compound provides a direct measure of its metabolic stability, a key determinant of its in vivo half-life.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.[32][33]
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment.[32]
Step-by-Step Protocol:
-
Plate Preparation:
-
Coat the wells of a 96-well filter (donor) plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[34]
-
-
Solution Preparation:
-
Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) in a 96-well donor plate.[35]
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly and Incubation:
-
Quantification:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[33]
-
-
Calculation of Permeability:
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
-
Causality: PAMPA specifically measures passive diffusion, which is a primary mechanism for the absorption of many orally administered drugs.[32] It provides a rapid and cost-effective way to rank compounds based on their potential for good oral bioavailability.
Visualizations
Structures of Compared Heterocyclic Scaffolds
Caption: Chemical structures of the discussed heterocyclic scaffolds.
Workflow for In Vitro Metabolic Stability Assay
Caption: A simplified decision tree for initial scaffold selection.
Discussion and Future Perspectives
The choice between this compound and other heterocyclic scaffolds is context-dependent, relying on the specific therapeutic target and desired ADMET properties. The piperazine core offers a compelling balance of aqueous solubility, synthetic tractability, and a proven track record in successful drugs, particularly for CNS targets. [8][12]However, its two basic centers can also be a liability, leading to potential off-target effects or complex metabolic pathways. [11] Piperidine provides a more lipophilic and basic alternative, which can be advantageous for membrane permeability. [11]Morpholine stands out for its metabolic stability and ability to improve pharmacokinetic profiles. [18][19]Thiophene, as a phenyl bioisostere, offers a route to explore aromatic interactions, though with a caveat regarding its metabolic activation potential. [24] The future of drug discovery will likely involve the use of more complex and bridged heterocyclic systems to explore novel chemical space and achieve greater target selectivity. [16][37]Furthermore, the strategic incorporation of fluorine atoms into these scaffolds is an emerging trend to modulate physicochemical and pharmacological properties. [6]As our understanding of the interplay between chemical structure and biological function deepens, the rational selection and design of heterocyclic scaffolds will remain a cornerstone of medicinal chemistry.
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The Strategic Role of Ethyl 4-methylpiperazine-2-carboxylate in Lead Optimization: A Comparative Guide
In the intricate journey of drug discovery, the lead optimization phase stands as a critical juncture where promising "hit" compounds are meticulously refined into viable drug candidates. This guide delves into the strategic application of Ethyl 4-methylpiperazine-2-carboxylate, a versatile heterocyclic building block, in this demanding process. We will explore its utility through the lens of hypothetical and illustrative case studies grounded in published research on structurally related compounds, comparing its potential performance with alternative scaffolds and bioisosteric replacements. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.
The Piperazine Scaffold: A Privileged Element in Medicinal Chemistry
The piperazine ring is a recurring motif in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The piperazine core can also impart aqueous solubility and act as a protonatable center at physiological pH, which can be crucial for target engagement and favorable absorption, distribution, metabolism, and excretion (ADME) properties.
This compound, with its ester and N-methyl functionalities, presents a valuable starting point for library synthesis and structure-activity relationship (SAR) studies. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, while the N-methyl group can be varied to explore the impact on potency and selectivity.
Case Study 1 (Illustrative): Targeting Dopamine D2/D3 Receptors for CNS Disorders
Objective: To optimize a lead compound containing a piperazine-2-carboxamide core for enhanced potency and selectivity for the dopamine D3 receptor over the D2 receptor, a strategy often pursued for the treatment of substance abuse and other neuropsychiatric disorders.[1][2][3][4]
Lead Compound (Hypothetical): A generic N-arylpiperazine-2-carboxamide with moderate D3 affinity and poor D2/D3 selectivity.
Optimization Strategy using this compound:
The lead optimization process can be visualized as an iterative cycle of design, synthesis, and testing.
Figure 1: The iterative Design-Make-Test-Analyze (DMTA) cycle in lead optimization.
Experimental Workflow:
-
Synthesis of Analog Library:
-
Step 1: Hydrolysis. this compound is hydrolyzed to 4-methylpiperazine-2-carboxylic acid using standard basic conditions (e.g., LiOH in THF/water).
-
Step 2: Amide Coupling. The resulting carboxylic acid is coupled with a diverse library of aryl amines using a peptide coupling reagent such as HATU or EDC/HOBt to generate a library of N-aryl-4-methylpiperazine-2-carboxamides.
-
Step 3: N-Alkylation/Arylation. The N-methyl group can be removed and replaced with other alkyl or aryl groups to explore the SAR at this position.
-
-
In Vitro Assays:
-
Binding Assays: The synthesized compounds are screened for their binding affinity to human D2 and D3 receptors expressed in a suitable cell line (e.g., HEK293) using radioligand binding assays with a high-affinity radioligand like [³H]-spiperone.
-
Functional Assays: Compounds showing promising binding affinities are further evaluated in functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to determine their agonist, antagonist, or partial agonist activity.
-
-
ADME Profiling:
-
Promising candidates from functional assays are subjected to a panel of in vitro ADME assays to assess their drug-like properties.
-
Comparative Data (Hypothetical):
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Lead Compound | 50 | 100 | 2 | 15 | 1.5 |
| Analog A (from this compound) | 5 | 250 | 50 | 45 | 5.2 |
| Bioisostere B (e.g., Diazabicycloalkane) | 10 | 150 | 15 | 60 | 3.8 |
| Bioisostere C (e.g., Aminopyrrolidine) | 25 | 200 | 8 | 30 | 2.1 |
Discussion:
In this illustrative example, the analog derived from this compound (Analog A) demonstrates a significant improvement in both D3 potency and selectivity over the original lead and the alternative bioisosteres. The modifications guided by SAR at the N-aryl and N-alkyl positions of the piperazine core would be crucial in achieving this profile. The improved microsomal stability and cell permeability suggest better pharmacokinetic properties.
Case Study 2 (Illustrative): Development of ALK5 Inhibitors for Fibrotic Diseases
Objective: To develop potent and selective inhibitors of the TGF-β type I receptor (ALK5) for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. Recent patents have listed this compound as a building block in the synthesis of such inhibitors.[5][6]
Lead Optimization Strategy:
The core strategy involves incorporating the piperazine-2-carboxylate moiety as a key pharmacophoric element and exploring substitutions on the piperazine ring and the carboxamide functionality to optimize potency, selectivity, and pharmacokinetic properties suitable for inhalation or oral administration.
Experimental Workflow:
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A Comparative Guide to Confirming the Stereochemistry of Ethyl 4-methylpiperazine-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development. The spatial arrangement of atoms within a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties.[1][2] This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of "Ethyl 4-methylpiperazine-2-carboxylate" and its derivatives, a prevalent scaffold in many bioactive compounds. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a versatile building block in medicinal chemistry.[2] When substituted, as in the case of this compound, a chiral center is introduced at the C2 position, leading to the existence of enantiomers. These stereoisomers can exhibit distinct biological activities, making their separation and unambiguous stereochemical assignment a critical step in the drug discovery and development process.[2]
This guide will navigate the strengths and limitations of three powerful analytical techniques: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced methods like Vibrational Circular Dichroism (VCD).
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, providing a detailed electron density map from which the precise spatial arrangement of atoms can be elucidated.[5]
Causality of Experimental Choice: When an unambiguous, solid-state structure is required, and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It provides not only the absolute configuration but also detailed information about bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray Crystallography.
Data Presentation:
| Parameter | (R)-Ethyl 4-methylpiperazine-2-carboxylate | (S)-Ethyl 4-methylpiperazine-2-carboxylate |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) | 0.98(3) |
| Conclusion | Unambiguous assignment of the (R)-configuration | Unambiguous assignment of the (S)-configuration |
Self-Validation and Trustworthiness: The Flack parameter is a critical internal validation metric in X-ray crystallography for determining the absolute configuration of chiral compounds. A value close to 0 indicates the correct enantiomer has been modeled, while a value close to 1 suggests the inverted structure is correct.
Protocol for Single Crystal Growth of a Piperazine Derivative Salt:
-
Dissolution: Dissolve 10 mg of the enantiomerically pure this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Acid Addition: Add a stoichiometric equivalent of a chiral or achiral acid (e.g., tartaric acid, hydrochloric acid) to form a salt, which often enhances crystallinity.
-
Slow Evaporation: Place the solution in a small, loosely capped vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Alternatively, place the vial of the dissolved sample inside a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether, hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation and Purity
Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a sample.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Causality of Experimental Choice: Chiral HPLC is the go-to method for routine analysis of enantiomeric excess (ee), for monitoring the progress of asymmetric reactions, and for the preparative separation of enantiomers. It is a robust and versatile technique that can be readily implemented in most analytical laboratories.
Experimental Workflow:
Caption: Workflow for developing a chiral HPLC separation method.
Data Presentation:
| Parameter | Method A: Chiralpak IA | Method B: Chiralpak IC |
| Mobile Phase | Hexane:Ethanol (90:10) + 0.1% Diethylamine | Acetonitrile:Methanol (90:10) + 0.1% Diethylamine[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (R)-enantiomer | 8.5 min | 12.3 min |
| Retention Time (S)-enantiomer | 10.2 min | 15.8 min |
| Resolution (Rs) | 2.1 | 3.5 |
| Conclusion | Good separation | Excellent baseline separation |
Protocol for Chiral HPLC Analysis:
-
Column Selection: Based on the structure of this compound (a secondary amine with a polar ester group), polysaccharide-based CSPs like Chiralpak® IA or IC are good starting points.[6]
-
Mobile Phase Preparation: For normal-phase chromatography, prepare a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol). For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[7]
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte may lack a strong chromophore).[6]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample to determine the enantiomeric excess by comparing the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Elucidation
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[9][10] While standard NMR cannot distinguish between enantiomers, several strategies can be employed to determine both relative and absolute stereochemistry.
Chiral Derivatizing Agents (CDAs) for Absolute Configuration
The use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of absolute configuration.[11][12] The CDA reacts with the chiral analyte to form diastereomers, which are distinguishable by NMR.
Causality of Experimental Choice: This method is particularly useful when crystallization for X-ray analysis is difficult or when only a small amount of sample is available. It provides a solution-state determination of absolute configuration.
Experimental Workflow:
Caption: Workflow for absolute configuration determination using Mosher's acid.
Data Presentation (Hypothetical Data):
| Proton | Δδ (δS - δR) for (R)-Analyte | Δδ (δS - δR) for (S)-Analyte |
| H-2 | +0.15 ppm | -0.15 ppm |
| H-3 (axial) | -0.08 ppm | +0.08 ppm |
| H-3 (equatorial) | +0.05 ppm | -0.05 ppm |
| Conclusion | Consistent with the (R)-configuration based on the Mosher's model | Consistent with the (S)-configuration based on the Mosher's model |
Protocol for Mosher's Ester Formation and NMR Analysis:
-
Reaction: In two separate NMR tubes, dissolve approximately 5 mg of the enantiomerically pure this compound in 0.5 mL of deuterated chloroform (CDCl₃). To one tube, add a slight excess of (R)-Mosher's acid chloride, and to the other, add a slight excess of (S)-Mosher's acid chloride. Add a small amount of pyridine as a catalyst and scavenger for the HCl byproduct.
-
NMR Acquisition: After the reaction is complete (monitor by TLC or ¹H NMR), acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric products.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift difference (Δδ = δS - δR). By applying the established Mosher's model, the absolute configuration of the original amine can be determined.[13]
2D NMR (NOESY) for Relative Stereochemistry
For molecules with multiple stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry.[9][14] This technique detects through-space interactions between protons that are in close proximity (<5 Å).
Causality of Experimental Choice: When determining the relative orientation of substituents on a ring system, such as confirming a cis or trans relationship in a disubstituted piperazine, NOESY is the preferred method.
Data Presentation (Hypothetical for a 2,5-disubstituted derivative):
| Interacting Protons | NOE Correlation Observed? | Implied Relative Stereochemistry |
| H-2 / H-5 (axial) | Yes | cis |
| H-2 (axial) / H-5 (equatorial) | No | trans |
Protocol for NOESY Analysis:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified diastereomer in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 300-800 ms) to allow for the buildup of NOE signals.
-
Data Analysis: Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space, allowing for the determination of their relative orientation.
Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer, the absolute configuration can be determined.[17]
Causality of Experimental Choice: VCD is an excellent alternative to X-ray crystallography when single crystals are not available.[17] It provides the absolute configuration of the molecule in solution, which can be more representative of its biologically active state.
Experimental Workflow:
Caption: Workflow for VCD analysis to determine absolute configuration.
Data Presentation:
| Spectral Region | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer |
| 1735 cm⁻¹ (C=O stretch) | + | + |
| 1450 cm⁻¹ (CH₂ bend) | - | - |
| 1280 cm⁻¹ (C-N stretch) | + | + |
| Conclusion | Excellent agreement, confirming the (R)-configuration |
Conclusion: An Integrated Approach to Stereochemical Confirmation
The choice of analytical technique for confirming the stereochemistry of "this compound" derivatives depends on the specific research question, the available instrumentation, and the physical properties of the compound.
-
For an unambiguous and definitive determination of absolute configuration, X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. [1][3][4]
-
For routine determination of enantiomeric purity and for preparative separation, chiral HPLC is the most practical and widely used method. [6][7]
-
NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a powerful solution-state method for determining absolute configuration, while 2D NOESY is invaluable for elucidating relative stereochemistry. [9][11][14]
-
VCD has emerged as a robust alternative to X-ray crystallography for determining the absolute configuration of molecules in solution, especially for those that are difficult to crystallize. [17][18]
Ultimately, a multi-faceted approach, where the results from two or more of these techniques are in agreement, provides the highest level of confidence in the stereochemical assignment. This rigorous approach is essential for advancing drug discovery programs and ensuring the development of safe and effective therapeutics.
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A Comparative Guide to the Purity Assessment of Ethyl 4-methylpiperazine-2-carboxylate by HPLC and GC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-methylpiperazine-2-carboxylate, a key building block in the synthesis of several pharmaceutical agents, is no exception. Its purity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this N-heterocyclic compound.
The Criticality of Purity for this compound
This compound is a substituted piperazine derivative. Impurities can arise from various stages of its synthesis, including unreacted starting materials, by-products from side reactions, or degradation products. Given its structure—a tertiary amine and an ester functional group—potential impurities could include isomers, related piperazine analogues, hydrolyzed acid forms, and residual solvents. Ensuring the absence of these impurities, or their presence below acceptable limits as defined by guidelines like the International Council for Harmonisation (ICH), is paramount.
This guide will dissect the application of HPLC and GC, offering the rationale behind methodological choices and providing actionable protocols for researchers and drug development professionals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a premier separation technique for non-volatile and thermally sensitive compounds, making it an excellent first choice for analyzing this compound and its potential non-volatile impurities.[1][2] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[1]
The inherent polarity of this compound, conferred by its two nitrogen atoms and the carboxylate group, dictates the chromatographic mode. Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
-
Column Selection: A C18 column is the standard choice for RP-HPLC due to its versatility and robustness. However, the basic nature of the piperazine nitrogens can lead to peak tailing on traditional silica-based C18 columns due to interaction with acidic silanol groups. To mitigate this, a modern, end-capped, high-purity silica C18 column or a column with a polar-embedded group is recommended. These columns provide better peak shape for basic analytes.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The buffer's pH is critical; maintaining a pH between 3 and 7 will ensure the tertiary amine is protonated, leading to better retention and peak shape. A phosphate or acetate buffer is a common choice. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more hydrophobic impurities and ensure a reasonable analysis time.
-
Detector Selection: A UV detector is the most common choice for HPLC analysis. Although piperazine itself lacks a strong chromophore, the ester group in this compound allows for detection at low UV wavelengths (around 210 nm).[3] For higher sensitivity and specificity, especially for trace impurity analysis, a Mass Spectrometric (MS) detector can be coupled with the HPLC (LC-MS).[4]
The following diagram illustrates a typical HPLC workflow for purity analysis.
Caption: HPLC Experimental Workflow for Purity Assessment.
System Suitability: Before sample analysis, the chromatographic system's performance must be verified according to pharmacopeial guidelines like USP <621>.[5][6] This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | 0.8 - 1.5 |
| %RSD of replicate injections | < 2.0% |
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography (GC): The Choice for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][2] It is particularly well-suited for identifying residual solvents and volatile impurities that may be present in the this compound sample.
The success of a GC method hinges on the volatility of the analyte and the choice of the stationary phase and temperature program.
-
Column Selection: A capillary column with a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), is a good starting point. For separating highly polar amines, a specialized amine-specific column (e.g., a wax-type or a base-deactivated column) can provide better peak shapes and reduce tailing.[7]
-
Carrier Gas: Helium is a common carrier gas, although hydrogen can offer faster analysis times.[8]
-
Injector and Detector: A split/splitless injector is standard. The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is an excellent choice for carbon-containing compounds and offers high sensitivity and a wide linear range. For definitive identification of unknown impurities, a Mass Spectrometer (GC-MS) is the gold standard.[9][10]
-
Derivatization: While this compound is volatile enough for GC analysis, derivatization can sometimes be employed to improve peak shape and thermal stability, although it adds complexity to the sample preparation.
The workflow for a GC analysis is outlined in the diagram below.
Caption: GC Experimental Workflow for Purity Assessment.
System Suitability: Similar to HPLC, GC system suitability must be established before analysis. Key parameters include resolution between critical peaks, peak symmetry, and injection precision.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.8 |
| %RSD of replicate injections | < 5.0% |
Method Parameters:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve 20 mg of this compound in 1 mL of Methanol.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge. The validation of these analytical procedures should follow ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[11][12][13]
| Feature | HPLC | GC |
| Applicable Impurities | Non-volatile, thermally labile, high molecular weight impurities. | Volatile, semi-volatile, and thermally stable impurities. |
| Selectivity | Excellent for isomers and structurally similar compounds. | Excellent for resolving volatile compounds, especially with GC-MS. |
| Sensitivity | High, especially with MS detection. | Very high, particularly with FID for hydrocarbons and MS for unknowns. |
| Sample Preparation | Simple dissolution in mobile phase is often sufficient. | May require dissolution in a volatile solvent; derivatization adds steps. |
| Instrumentation Complexity | Moderate to high. | Moderate. |
| Primary Application | Assay, related substances, non-volatile impurities. | Residual solvents, volatile starting materials, and by-products. |
Key Takeaway: For a comprehensive purity profile of this compound, HPLC and GC are not competing but complementary techniques. HPLC is indispensable for analyzing related substances (e.g., isomers, degradation products), while GC is essential for quantifying residual solvents and other volatile impurities.
Conclusion and Recommendations
A robust purity assessment of this compound necessitates a multi-faceted analytical approach.
-
Primary Purity and Related Substances: HPLC with UV or MS detection should be the primary method for quantifying the main component and profiling non-volatile related substances. The development of a stability-indicating HPLC method is crucial for monitoring degradation products over time.
-
Volatile Impurities and Residual Solvents: A validated GC method is required to control for volatile impurities that are not amenable to HPLC analysis. This is a standard requirement in pharmaceutical manufacturing.
By leveraging the strengths of both HPLC and GC, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product. The methods presented here provide a solid foundation for developing and validating in-house analytical procedures that comply with rigorous regulatory standards.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 4-methylpiperazine-2-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 4-methylpiperazine-2-carboxylate (CAS No. 63285-60-9). As a substituted piperazine derivative, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain full compliance with regulatory standards. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and responsibility.
The foundational principle for managing this chemical is to treat all waste containing this compound as hazardous waste .[1][2][3] This approach ensures the highest level of safety and compliance, irrespective of the quantity.
Hazard Profile and Essential Risk Assessment
Understanding the specific hazards of this compound is critical for justifying and implementing proper handling protocols. While a complete toxicological profile may be limited, data from the compound itself and structurally related piperazine derivatives inform a precautionary approach.[2][4] The primary risks are associated with irritation and harm upon ingestion or exposure to mucous membranes.[5]
Table 1: GHS Hazard Classification for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[5] | |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[5] |
Causality: The hazards listed necessitate that this compound be handled with engineering controls and appropriate Personal Protective Equipment (PPE) to prevent inhalation and direct contact. Its classification as "harmful" and an "irritant" automatically places its waste stream under regulatory scrutiny, making improper disposal (e.g., via drain or regular trash) a compliance violation and a safety risk.[6][7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following safety measures are mandatory.
-
Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols.[7] The laboratory must be equipped with an accessible eyewash station and safety shower.[8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]
-
Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8]
-
Body Protection : A lab coat or chemically resistant apron must be worn. Ensure clothing is laundered separately from personal garments.[2]
-
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be systematic. The following workflow ensures that waste is managed safely from the point of generation to its final, compliant disposal.
Step 1: Waste Identification and Classification
Immediately upon deciding to discard the material, it is classified as a hazardous waste.[1] This applies to the pure compound, solutions, reaction mixtures, and any materials (e.g., absorbent pads, contaminated glassware) used to clean up spills. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the waste generator.[10][11][12]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Do NOT mix this compound waste with other chemical streams unless their compatibility is confirmed.
-
Crucially, keep it separate from :
Step 3: Proper Containerization
The integrity of the waste containment is paramount to preventing leaks and exposures.
-
Select a Compatible Container : Use a clean, leak-proof container made of a material chemically resistant to piperazine derivatives, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[13][14]
-
Leave Headroom : Fill the container to no more than 90% capacity (at least one inch of headroom) to allow for vapor expansion.[13]
-
Label Correctly : The moment the first drop of waste enters the container, it must be labeled. The label must include:
Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13][15]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment : Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Closure : Keep the waste container securely capped at all times, except when adding waste.[1]
-
Quantity Limits : Do not exceed 55 gallons of total hazardous waste in the SAA. Once a container is full, it must be moved to a central storage area within three days.[13][15]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste off-site themselves.
-
Contact EH&S : Notify your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[1][15]
-
Manifesting : EH&S will work with a licensed hazardous waste disposal company to transport the waste. This process is tracked using a hazardous waste manifest, which documents the waste's journey from your lab to the final treatment, storage, and disposal facility (TSDF).[12][17]
-
Final Treatment : Disposal methods may include incineration at a permitted facility, which is a common and effective method for organic chemical waste.[10][17]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Management
-
Minor Spill (Contained within a fume hood) :
-
Ensure PPE is worn. Alert others in the immediate area.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a new, properly labeled hazardous waste container.
-
Decontaminate the surface with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or large volume) :
-
Alert your institution's emergency response team and EH&S office immediately. Provide the chemical name and spill location.[2]
-
If safe to do so, close the doors to the lab to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Exposure First Aid
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][19]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][19]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:
-
Drain Disposal : This chemical is not suitable for drain disposal. Its potential toxicity can damage aquatic ecosystems and interfere with wastewater treatment processes.[6][13]
-
Regular Trash Disposal : Disposing of this chemical in the regular trash can lead to exposure for custodial staff and environmental contamination as it leaches from landfills.[6] Even empty containers must be decontaminated before being discarded as regular trash.[1]
-
Evaporation : Allowing the chemical to evaporate in a fume hood is not a compliant disposal method and constitutes an unpermitted release into the atmosphere.[1]
Decontamination of Empty Containers
An empty container that held this compound must still be handled as hazardous waste unless properly decontaminated.[18]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the residue.
-
Collect Rinsate : Each rinse volume must be collected and disposed of as hazardous waste in the appropriate liquid waste container.
-
Deface Label : Once the container is fully decontaminated and dry, completely remove or deface the original chemical label to prevent confusion.[1]
-
Final Disposal : The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-methylpiperazine-2-carboxylate
Introduction: A Proactive Stance on Laboratory Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel or specialized reagents is a constant. Ethyl 4-methylpiperazine-2-carboxylate (CAS No. 63285-60-9) is one such compound, utilized in specialized research contexts. While specific safety data for this exact molecule is not extensively published, its structural backbone—the piperazine moiety—is well-characterized. This guide adopts a conservative safety-first principle, synthesizing data from closely related piperazine and piperidine derivatives to establish a robust framework for safe handling.[1]
This document provides drug development professionals and laboratory researchers with essential, immediate safety protocols, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the understanding that true laboratory safety transcends mere compliance; it is a proactive culture built on understanding the "why" behind each procedural step.
Hazard Identification: A Profile Based on Structural Analogs
Based on the hazard profiles of analogous compounds like Ethyl 4-piperidinecarboxylate and various N-substituted piperazines, we must handle this compound with the assumption that it presents similar risks.[2][3] The primary hazards associated with this chemical class include irritation and potential corrosion to the skin and eyes, as well as respiratory tract irritation.[4]
| Hazard Classification | Category | Precautionary Statement | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Causes skin irritation. | [2][4] |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | Causes serious eye irritation. | [2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | May cause respiratory irritation. | [4][6] |
| Combustible Liquid | Category 4 (Potential) | Combustible liquid. Keep away from heat and open flames. | [2][3][6] |
This table summarizes the potential hazards. The causality is clear: the amine groups characteristic of piperazines can impart a corrosive or irritant nature, while the ester functional group can also contribute to irritation.
Core Directive: Personal Protective Equipment (PPE) Selection and Rationale
Engineering controls, such as fume hoods and local exhaust ventilation, are the primary line of defense.[7] PPE is the critical last barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against splashes and airborne droplets that can cause serious eye irritation or damage. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[2][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) conforming to EN 374. Gloves must be inspected for integrity before each use. | The piperazine structure can penetrate standard latex gloves. Nitrile provides superior resistance to this class of chemicals, preventing skin contact that could lead to irritation or allergic reactions. Always wash hands after removing gloves.[8][9] |
| Skin & Body Protection | A buttoned lab coat is mandatory. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls are recommended. | Prevents contamination of personal clothing and minimizes skin exposure. Contaminated clothing must be removed immediately and laundered separately before reuse.[7][10] |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood. If ventilation is inadequate or if aerosols/mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Inhalation of vapors or mists can cause respiratory tract irritation.[4] A fume hood maintains low airborne concentrations, while a respirator provides direct protection when engineering controls are insufficient or during emergency situations.[2][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.
Pre-Operational Checks:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is optimal.
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for tears or pinholes.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest eyewash station and safety shower.[11]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials (e.g., vermiculite or sand) readily available.[12]
Handling Protocol:
-
Don PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Don gloves last.
-
Chemical Transport: When moving the chemical, keep the container sealed and use a secondary container.
-
Dispensing: Conduct all weighing and dispensing of this compound inside the chemical fume hood to contain any vapors.[10]
-
Perform Work: Carry out the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
Post-Handling: Tightly seal the primary container.[6] Wipe down the work surface with an appropriate solvent.
Post-Operational Checks:
-
Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the exterior of the glove. Remove goggles and lab coat.
Below is a diagram illustrating this mandatory safety workflow.
Caption: A workflow diagram for the safe handling of this compound.
Logistical Plan: Spill Response and Waste Disposal
Spill Response Protocol:
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[13]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, increase ventilation and remove ignition sources.[12]
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent personnel from re-entering the area until cleared by EHS.
-
Waste Disposal Plan: Proper disposal is a critical component of the chemical lifecycle, mandated by federal and local regulations.[5]
-
Designation: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent material), must be treated as hazardous chemical waste.[11]
-
Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.[5][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
